molecular formula C10H7Cl2NO B8605558 2,3-Dichloro-6-methoxyquinoline

2,3-Dichloro-6-methoxyquinoline

Katalognummer: B8605558
Molekulargewicht: 228.07 g/mol
InChI-Schlüssel: KAFBCYZXWBYPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H7Cl2NO

Molekulargewicht

228.07 g/mol

IUPAC-Name

2,3-dichloro-6-methoxyquinoline

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,1H3

InChI-Schlüssel

KAFBCYZXWBYPDY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Synthetic Profiling of 2,3-Dichloro-6-methoxyquinoline: A Critical Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. 2,3-Dichloro-6-methoxyquinoline (CAS Number: 1146294-21-4) represents a highly versatile, di-halogenated building block. From an application science perspective, the true value of this molecule lies in its orthogonal reactivity: the specific arrangement of the electrophilic chlorine atoms and the electron-donating methoxy group allows for highly regioselective modifications. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, validated synthetic pathways, and its critical role in the development of targeted therapeutics, specifically S-nitrosoglutathione reductase (GSNOR) inhibitors.

Quantitative Physicochemical Data

Understanding the baseline physical properties of 2,3-dichloro-6-methoxyquinoline is essential for optimizing extraction, purification, and downstream catalytic reactions. The methoxy group at position 6 enriches the electron density of the carbocyclic ring, while the C2 and C3 chlorines create a highly polarized heterocyclic face.

PropertyValue
Compound Name 2,3-dichloro-6-methoxyquinoline
CAS Number 1 [2]
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
Melting Point 90–95 °C (Experimental) / 153.6 °C (Predicted)[1][2]
Solubility Soluble in EtOH, DMSO, DMF, DCM; sparingly soluble in water
Chemical Family Halogenated Quinoline Ether

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 2,3-dichloro-6-methoxyquinoline is predominantly achieved via a Vilsmeier-Haack type cyclization (a variation of the Meth-Cohn quinoline synthesis).

Mechanistic Causality: The reaction utilizes 2-chloro-N-(4-methoxyphenyl)acetamide as the primary substrate. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are reacted to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). The strict temperature control at 0 °C during this initial step is critical; the formation of the chloroiminium ion is highly exothermic. Elevated temperatures at this stage lead to rapid thermal decomposition of the reagent and significant yield reduction. Subsequent portion-wise addition of the acetamide substrate allows for controlled nucleophilic attack, followed by heating to 75 °C to drive the intramolecular cyclization and aromatization [1][3].

Synthesis R1 POCl3 + DMF (0°C) I1 Vilsmeier-Haack Reagent (Electrophilic Species) R1->I1 Exothermic Formation Step1 Stir at 25°C (15 min) Heat to 75°C (3 hrs) I1->Step1 S1 2-chloro-N-(4-methoxyphenyl)acetamide (Substrate) S1->Step1 Portionwise Addition P1 2,3-dichloro-6-methoxyquinoline (Product) Step1->P1 Cyclization & Chlorination

Figure 1: Vilsmeier-Haack mediated cyclization workflow for 2,3-dichloro-6-methoxyquinoline.

Self-Validating Experimental Protocol

Objective: High-yield cyclization of 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Reagent Preparation: Purge a dry, round-bottom flask with inert N₂ gas. Add DMF (0.29 mL, 3.80 mmol) and cool the system to 0 °C using an ice-water bath.

  • Electrophile Generation: Dropwise add POCl₃ (1.6 mL, 17.5 mmol) to the chilled DMF.

    • Validation Checkpoint: Observe a slight viscosity increase and color change, indicating the formation of the Vilsmeier-Haack complex. Maintain strictly at 0 °C.

  • Substrate Addition: Introduce 2-chloro-N-(4-methoxyphenyl)acetamide (500 mg, 2.50 mmol) in small portions.

    • Causality: Portion-wise addition prevents localized thermal spikes that could degrade the intermediate.

  • Cyclization: Remove the ice bath. Stir the mixture at 25 °C for 15 minutes to ensure complete homogenization, then affix a reflux condenser and heat to 75 °C for 3 hours.

  • Quenching and Extraction: Cool the reaction to room temperature. Carefully quench by pouring over crushed ice (to neutralize excess POCl₃). Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Causality: Wash the combined organic layers with brine (30 mL) to reduce the solubility of the organic product in the aqueous phase and break up emulsions. Dry over anhydrous Na₂SO₄ to prevent hydrolysis during purification.

  • Purification & Final Validation: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (PE/EtOAc = 5/1).

    • Self-Validation: Elution progress is tracked via TLC (UV active at 254 nm). The final product identity is confirmed via ¹H NMR by the absence of the broad singlet corresponding to the acetamide N-H proton and the presence of characteristic quinoline aromatic doublets [3].

Pharmacological Application & Biological Pathways

Once synthesized, 2,3-dichloro-6-methoxyquinoline serves as a highly reactive electrophilic scaffold. The C2 chlorine is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent quinoline nitrogen.

In pharmaceutical development, this molecule is a primary intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors [3]. GSNOR is the primary catabolic enzyme for S-nitrosoglutathione (GSNO), a major endogenous carrier of nitric oxide (NO).

By utilizing Suzuki-Miyaura cross-coupling at the C2 position (e.g., coupling with 4-borono-3-fluorobenzoic acid), researchers build active pharmacophores that inhibit GSNOR. Inhibiting this enzyme causes endogenous GSNO levels to accumulate, which subsequently restores NO signaling pathways. This mechanism is critical for promoting smooth muscle relaxation (vasodilation and bronchodilation) and exerting anti-inflammatory effects in respiratory and gastrointestinal diseases.

GSNOR_Pathway N1 2,3-dichloro-6-methoxyquinoline N2 Suzuki-Miyaura Coupling (C2/C3 Functionalization) N1->N2 Boronic Acid Pd Catalyst N3 GSNOR Inhibitor Candidate N2->N3 Lead Optimization N4 S-nitrosoglutathione (GSNO) Accumulation N3->N4 Enzyme Inhibition N5 Nitric Oxide (NO) Signaling Restoration N4->N5 Cellular Homeostasis

Figure 2: Downstream application of the quinoline scaffold in GSNOR inhibitor development.

References

  • ChemSrc. 1146294-21-4_2,3-Dichloro-6-methoxyquinoline CAS Number Query and Physical Properties. Retrieved from: [Link]

  • United States Patent 9,364,481 B2. Novel bicyclic aromatic compounds, pharmaceutical compositions comprising such compounds, and methods of making and using the same (GSNOR Inhibitors). Retrieved from: [Link]

Sources

exact molecular weight and formula of 2,3-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,3-Dichloro-6-Methoxyquinoline for Advanced Research Applications

Section 1: Executive Summary

This technical guide provides a comprehensive overview of 2,3-dichloro-6-methoxyquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted quinoline, this molecule serves as a versatile scaffold and synthetic intermediate for creating more complex, biologically active compounds.[1] Its unique electronic and steric properties, conferred by the dichlorinated pyridine ring and the electron-donating methoxy group on the benzene ring, make it a valuable tool for investigating structure-activity relationships (SAR) in drug design.[1] This document details the compound's core physicochemical properties, outlines its primary applications, presents a robust protocol for its analytical characterization, and discusses its synthetic logic. The methodologies and insights are presented to support advanced research and ensure the reliable use of this compound in a laboratory setting.

Section 2: Core Physicochemical & Structural Characteristics

The precise identity and purity of a chemical reagent are foundational to reproducible research. 2,3-Dichloro-6-methoxyquinoline is a yellowish crystalline solid whose properties are defined by its distinct molecular structure.[1] The key quantitative data for this compound are summarized below.

PropertyValueSource
IUPAC Name 2,3-dichloro-6-methoxyquinolineEvitaChem[1]
Molecular Formula C₁₀H₇Cl₂NOEvitaChem[1]
Exact Molecular Weight 228.07 g/mol EvitaChem[1]
Appearance Yellowish Crystalline SolidEvitaChem[1]
Melting Point 90-95 °CEvitaChem[1]
Solubility Soluble in ethanol, DMSO; sparingly soluble in waterEvitaChem[1]
Canonical SMILES COC1=CC2=C(C=C1)N=C(C(=C2)Cl)ClEvitaChem[1]
InChI Key KAFBCYZXWBYPDY-UHFFFAOYSA-NEvitaChem[1]
Molecular Structure Diagram

The arrangement of the chloro and methoxy substituents on the quinoline core is critical to the molecule's reactivity and biological interactions. The two chlorine atoms at the 2 and 3 positions act as leaving groups in nucleophilic substitution reactions, while the methoxy group at the 6-position modulates the electronic properties of the bicyclic system.[1]

Caption: Chemical structure of 2,3-dichloro-6-methoxyquinoline.

Section 3: Significance and Applications in Drug Discovery

The utility of 2,3-dichloro-6-methoxyquinoline extends beyond its basic chemical identity; it is a strategic starting material in the synthesis of high-value compounds. Its applications are primarily centered in pharmaceutical research and development.

  • Pharmaceutical Intermediate: The compound is a key building block for more complex molecules.[1] The differential reactivity of the two chlorine atoms allows for sequential and selective nucleophilic aromatic substitution (SₙAr) reactions. This enables medicinal chemists to introduce a variety of functional groups at the 2- and 3-positions, creating libraries of novel compounds for biological screening.[2] This stepwise approach is fundamental to optimizing a molecule's interaction with a biological target.[3]

  • Anticancer Research: Substituted quinolines are a well-established class of compounds with diverse pharmacological activities. 2,3-Dichloro-6-methoxyquinoline, in particular, has been investigated for its potential as an anticancer agent, with studies suggesting it may induce apoptosis in malignant cells.[1] The chloro and methoxy groups are recognized as important substituents in drug discovery for their ability to modulate lipophilicity, metabolic stability, and target binding.[4][5]

  • Tool for SAR Studies: As a readily modifiable scaffold, this compound serves as an excellent research tool for conducting structure-activity relationship studies.[1] By systematically replacing the chlorine atoms with different nucleophiles (e.g., amines, thiols), researchers can probe the specific interactions required for biological activity and refine the design of more potent and selective drug candidates.[1]

Section 4: Synthetic Strategy & Mechanistic Considerations

The synthesis of 2,3-dichloro-6-methoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern.[1] The general strategy involves constructing the core quinoline ring system first, followed by targeted functionalization.

Causality in Synthesis: The choice of reagents is dictated by established mechanistic principles. For instance, the formation of the quinoline ring can be achieved through classic methods like the Skraup synthesis or the Meth-Cohn synthesis, which involve the reaction of aniline derivatives (in this case, p-anisidine) with specific reagents to build the heterocyclic core.[1][6] Following the formation of a quinolinone precursor, chlorination at the 2- and 3-positions is typically accomplished using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents are effective because they convert hydroxyl groups on the quinoline precursor into excellent leaving groups, facilitating nucleophilic attack by chloride ions to yield the dichlorinated product.[1]

General Synthetic Workflow

The following diagram illustrates a logical, high-level workflow for the synthesis of 2,3-dichloro-6-methoxyquinoline, starting from a suitable aniline precursor.

G A Start: p-Anisidine (4-methoxyaniline) B Step 1: Quinoline Ring Formation (e.g., Meth-Cohn or Skraup Synthesis) A->B Reagents for cyclization C Intermediate: 6-Methoxyquinolinone Derivative B->C Reaction workup D Step 2: Dichlorination (e.g., with POCl₃ or SOCl₂) C->D Chlorinating agent E Product: 2,3-Dichloro-6-methoxyquinoline D->E Aqueous workup & extraction F Step 3: Purification (e.g., Recrystallization, Chromatography) E->F G Final Product: >98% Purity F->G QC Analysis

Caption: High-level workflow for the synthesis of 2,3-dichloro-6-methoxyquinoline.

Section 5: Protocol: Characterization by GC-MS Analysis

To validate the identity and purity of synthesized 2,3-dichloro-6-methoxyquinoline, a robust analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification.[7]

Principle of the Method: This protocol is a self-validating system. The gas chromatograph separates the analyte from any residual solvents, starting materials, or byproducts based on its volatility and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted analyte in a reproducible manner, generating a unique mass spectrum (a "fingerprint") that confirms its molecular weight and structural features.[8]

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2,3-dichloro-6-methoxyquinoline.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate in a clean glass vial. This creates a stock solution of ~1 mg/mL.

    • Rationale: A volatile solvent is chosen to be compatible with the high temperatures of the GC inlet and to ensure the sample is fully vaporized without decomposition.[8]

    • Perform a 1:100 dilution by taking 10 µL of the stock solution and diluting it into 990 µL of the same solvent. This prevents overloading the GC column and detector.

  • Instrumentation & Conditions:

    • Instrument: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Rationale: This column type provides excellent resolution for a wide range of semi-volatile aromatic compounds.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Rationale: Splitless injection ensures that the entire sample volume is transferred to the column, maximizing sensitivity for purity analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: The temperature program is designed to first elute any low-boiling impurities and then provide sufficient thermal energy to elute the target analyte as a sharp, symmetrical peak.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Rationale: 70 eV is the standard energy for EI, as it produces stable and reproducible fragmentation patterns that can be compared against spectral libraries.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Rationale: This range comfortably covers the molecular ion of the target compound (M⁺ ≈ 227/229/231, accounting for chlorine isotopes) and its expected fragmentation products.

  • Data Analysis:

    • Identity Confirmation:

      • Examine the mass spectrum of the major peak in the chromatogram.

      • Look for the characteristic molecular ion cluster. Due to the two chlorine atoms, the spectrum should show a distinctive pattern for the molecular ion (M⁺, M⁺+2, M⁺+4) with an approximate ratio of 9:6:1, confirming the presence of two chlorines.

      • The most abundant ion in this cluster should correspond to the calculated monoisotopic mass.

    • Purity Assessment:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity by dividing the peak area of the 2,3-dichloro-6-methoxyquinoline by the total area of all integrated peaks, expressed as a percentage. For research-grade material, purity should exceed 98%.

Section 6: Handling, Safety, and Storage

As with any chlorinated heterocyclic compound, appropriate safety measures must be followed. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted if available, general precautions for this chemical class apply.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Section 7: References

  • 2,3-dichloro-6-methoxyquinoxaline | CAS No:39267-04-4 . ZaiQi Bio-Tech. [Link]

  • 2,3-dichloro-6-methoxyquinoxaline (C9H6Cl2N2O) . PubChemLite. [Link]

  • Quinoxaline 2 3 Dichloro 6 Methoxy . Henan Tianfu Chemical. [Link]

  • Analytical Methods . Japan Ministry of the Environment. [Link]

  • Analytical Methods for Methoxychlor . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline . ResearchGate. [Link]

  • Analytical Method Summaries . Eurofins. [Link]

  • Safety Data Sheet - 2,6-Dichlorotoluene . DC Fine Chemicals. [Link]

  • Safety Data Sheet - 2,6-Dichloroquinoline . Angene Chemical. [Link]

  • 4,7-DICHLOROQUINOLINE . Organic Syntheses. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution . Journal of the Brazilian Chemical Society. [Link]

  • Guidelines for drinking-water quality: Analytical methods . World Health Organization. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]

  • 6-methoxyquinoline . The Good Scents Company. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs . MDPI. [Link]

Sources

Thermophysical Characterization of 2,3-Dichloro-6-methoxyquinoline: Melting Point, Boiling Point, and Phase Transition Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in pharmaceutical development, understanding the precise thermophysical properties of Active Pharmaceutical Ingredient (API) intermediates is paramount. 2,3-Dichloro-6-methoxyquinoline (CAS 1146294-21-4) is a highly valued quinoline derivative utilized extensively as a building block in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors[1]. These inhibitors are critical in modulating nitric oxide (NO) signaling pathways for the treatment of inflammatory diseases, such as inflammatory bowel disease (IBD) and acute liver failure[1].

The strategic placement of two chlorine atoms at the C2 and C3 positions, coupled with a methoxy group at C6, significantly influences the molecule's crystal lattice energy and intermolecular forces[2]. Consequently, accurately determining its melting point (MP) and boiling point (BP) is not merely a regulatory requirement; it directly dictates the causality behind downstream purification workflows, such as recrystallization solvent selection and vacuum distillation limits.

Thermophysical Data Summary

To establish a baseline for thermal analysis, the following table synthesizes the known and extrapolated thermophysical properties of 2,3-dichloro-6-methoxyquinoline based on empirical data and structural analogs.

PropertyValue / RangeScientific Rationale & Causality
Molecular Formula C10H7Cl2NODetermines baseline molecular weight and polarizability.
Molecular Weight 228.075 g/mol High mass contributes to elevated boiling points due to increased London dispersion forces[3].
Melting Point 90 - 95 °CDriven by π−π stacking of the quinoline core and dipole-dipole interactions from the halogens[2].
Boiling Point (Predicted) > 320 °C (at 760 mmHg)Extrapolated from the 288 °C BP of 2,3-dichloroquinoline; the added methoxy group increases the boiling point.
Flash Point (Predicted) 153.6 ± 26.5 °CRepresents the temperature at which vapor ignition can occur; critical for safety during high-temperature processing[3].

Causality in Experimental Choices: Why Advanced Thermal Analysis?

Standard capillary tube melting point apparatuses are prone to human error and fail to detect polymorphic transitions. In drug development, an intermediate like 2,3-dichloro-6-methoxyquinoline may exhibit different crystalline forms (polymorphs) depending on the synthesis solvent (e.g., dichloromethane vs. ethyl acetate)[1][2]. Therefore, Differential Scanning Calorimetry (DSC) is the gold standard. It provides a self-validating system by measuring the exact heat flow, allowing us to distinguish between a true thermodynamic melting point and a solvent-loss endotherm.

Similarly, determining the boiling point of high-molecular-weight halogenated quinolines at atmospheric pressure often leads to thermal degradation before boiling occurs. Thus, Thermogravimetric Analysis (TGA) coupled with vacuum distillation is employed to ascertain the boiling point safely without destroying the sample.

Experimental Protocols

Protocol 1: High-Precision Melting Point Determination via DSC

This protocol ensures high-fidelity detection of the melting onset and peak temperatures, validating the purity of the synthesized 2,3-dichloro-6-methoxyquinoline.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried 2,3-dichloro-6-methoxyquinoline sample into an aluminum DSC pan. Causality: A small mass minimizes thermal gradients within the sample, ensuring sharp, well-defined endothermic peaks.

  • Hermetic Sealing: Crimp the pan with a hermetic lid containing a microscopic pinhole. Causality: The pinhole allows any residual solvent (e.g., from the Meth-Cohn synthesis extraction) to escape without bursting the pan, preventing baseline artifacts[2].

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Prevents oxidative degradation of the methoxy group at elevated temperatures.

  • Thermal Program: Equilibrate the sample at 25 °C, then heat at a controlled rate of 10 °C/min up to 150 °C.

  • Data Analysis: Identify the melting point by the extrapolated onset temperature of the main endotherm (expected between 90 °C and 95 °C)[2]. A secondary, smaller peak prior to the main melt indicates a polymorphic transition or impurity.

Protocol 2: Boiling Point Estimation via TGA and Vacuum Distillation

Because the atmospheric boiling point exceeds 300 °C, this self-validating workflow prevents thermal decomposition.

  • TGA Screening: Load 10 mg of the sample into a platinum TGA crucible. Heat at 10 °C/min to 400 °C under an N2​ atmosphere.

  • Decomposition vs. Volatilization Analysis: Analyze the first derivative of the mass loss curve (DTG). If the mass loss is a single sharp step without carbonaceous residue, it indicates pure volatilization (boiling). If residue remains, decomposition is occurring.

  • Vacuum Distillation Setup: Transfer 50 g of crude 2,3-dichloro-6-methoxyquinoline to a short-path distillation apparatus.

  • Pressure Reduction: Apply a high vacuum (< 5 mmHg). Causality: According to the Clausius-Clapeyron relation, reducing the pressure drastically lowers the boiling point, allowing distillation below the molecule's decomposition threshold.

  • Fraction Collection: Heat the oil bath gradually. Collect the main fraction when the vapor temperature stabilizes. Record the exact pressure and temperature to construct a nomograph for future scale-up.

Thermodynamic Workflows and Decision Trees

ThermalAnalysis Sample 2,3-Dichloro-6-methoxyquinoline Sample (CAS 1146294-21-4) DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg, N2 atm TGA Thermogravimetric Analysis (TGA) Sample->TGA 10-20 mg, N2 atm MP Melting Point Endotherm (90-95 °C) DSC->MP Heat 10 °C/min Polymorph Polymorphism Screening DSC->Polymorph Heat/Cool Cycles BP Boiling Point / Volatilization Onset (>320 °C) TGA->BP Mass Loss Profile Decomp Thermal Decomposition Limit TGA->Decomp Isothermal Hold

Fig 1: Thermal analysis workflow for determining melting and boiling points via DSC and TGA.

Conclusion

The thermophysical profiling of 2,3-dichloro-6-methoxyquinoline reveals a stable, high-melting (90-95 °C) and high-boiling solid[2]. By utilizing advanced calorimetric and gravimetric techniques, researchers can design robust purification protocols—favoring crystallization for routine cleanup and high-vacuum distillation for absolute purity—thereby accelerating the development of downstream therapeutic agents like GSNOR inhibitors[1].

References

  • Title: 1146294-21-4_2,3-Dichloro-6-methoxyquinoline - cas号查询 Source: ChemSrc URL: [Link]

  • Title: RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors Source: Google Patents URL

Sources

In Vitro Biological Activity of 2,3-dichloro-6-methoxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the potential in vitro biological activities of the synthetic heterocyclic compound, 2,3-dichloro-6-methoxyquinoline. Drawing upon established research on structurally related quinoline derivatives, this document outlines plausible mechanisms of action and details robust experimental protocols for their investigation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2] The diverse therapeutic potential of quinolines stems from their ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[1]

The subject of this guide, 2,3-dichloro-6-methoxyquinoline, possesses key structural features that suggest significant biological potential. The dichlorinated pyridine ring offers sites for nucleophilic substitution, allowing for the synthesis of diverse analogs, while the methoxy group on the benzene ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. Based on the extensive literature on analogous compounds, the primary areas of investigation for 2,3-dichloro-6-methoxyquinoline should focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Plausible Biological Activities and Mechanisms of Action

While specific experimental data for 2,3-dichloro-6-methoxyquinoline is not yet prevalent in public-domain research, the known activities of structurally similar compounds provide a strong foundation for hypothesizing its biological role.

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms.[1]

  • Cytotoxicity: Many quinoline compounds exhibit cytotoxic effects against a range of cancer cell lines, including those of the central nervous system, colon, and leukemia. The presence of electron-withdrawing groups, such as chlorine, and methoxy substituents has been associated with enhanced cytotoxic activity in some quinoline series.[2]

  • Enzyme Inhibition:

    • Topoisomerase I Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds induce DNA strand breaks, leading to cancer cell death.[1]

    • PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3] The structural similarity of 2,3-dichloro-6-methoxyquinoline to known precursors of PI3K/mTOR inhibitors suggests it may also target this pathway.

Antimicrobial Activity

The quinoline scaffold is the basis for several antibacterial and antifungal drugs.[4][5] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The potential of 2,3-dichloro-6-methoxyquinoline as an antimicrobial agent warrants investigation against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses.[6] Some quinoline derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[6][7] The potential of 2,3-dichloro-6-methoxyquinoline to modulate this pathway is a promising area of research.

Experimental Protocols for In Vitro Evaluation

The following section details step-by-step methodologies for investigating the hypothesized biological activities of 2,3-dichloro-6-methoxyquinoline.

Anticancer Activity Assessment

A foundational step in assessing anticancer potential is to determine the compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,3-dichloro-6-methoxyquinoline in the appropriate cell culture medium. Treat the cells with a range of concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Overnight Incubation for Adhesion seed_cells->adhesion treat_cells Treat Cells with Compound adhesion->treat_cells prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A typical experimental workflow for in vitro cytotoxicity screening.

To investigate if 2,3-dichloro-6-methoxyquinoline affects the PI3K/Akt/mTOR pathway, Western blotting can be used to assess the phosphorylation status of key proteins in the cascade.

Protocol: Western Blotting

  • Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7, known for frequent PI3K pathway activation) and treat with various concentrations of the compound for a specified time.[3]

  • Protein Extraction: Lyse the cells and quantify the protein concentration.[8]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity Assessment

The antimicrobial potential of 2,3-dichloro-6-methoxyquinoline can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of 2,3-dichloro-6-methoxyquinoline in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assessment

This assay determines the ability of the compound to inhibit the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.

Protocol: Immunofluorescence Staining for NF-κB

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7 macrophages) on coverslips in a 24-well plate. Pre-treat the cells with 2,3-dichloro-6-methoxyquinoline for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce NF-κB translocation.[9]

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 2,3-dichloro-6-methoxyquinoline

Cell LineIC50 (µM) after 48h
HCT116[Insert experimental value]
MCF-7[Insert experimental value]
A549[Insert experimental value]
Normal Fibroblasts[Insert experimental value]

Table 2: Hypothetical Antimicrobial Activity of 2,3-dichloro-6-methoxyquinoline

MicroorganismMIC (µg/mL)
Staphylococcus aureus[Insert experimental value]
Escherichia coli[Insert experimental value]
Candida albicans[Insert experimental value]

Conclusion

The 2,3-dichloro-6-methoxyquinoline scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. Based on the extensive body of research on related quinoline derivatives, this compound is likely to exhibit anticancer, antimicrobial, and/or anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of these potential biological effects. A thorough investigation of its mechanisms of action will be crucial in determining its potential for further preclinical and clinical development.

References

  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 22(1), 30-48.
  • El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105232.
  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • BenchChem. (2025).
  • Khan, M. A., & Black, D. S. (2005). Sulphur-substituted pyrrolo[3, 4-b]quinolines : synthesis, chemistry and antimicrobial activity. ARKIVOC, 2005(11), 137-165.
  • Sharma, P. C., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7349-7365.
  • Szymański, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4053.
  • Hryniuk, I., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 14(1), 003.
  • Kougioumtzi, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(22), 12693.
  • BenchChem. (2025).
  • Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4186.
  • Kougioumtzi, A., et al. (2024).
  • Di Pardo, A., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 26(9), 5011.
  • Zaraei, S. O., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
  • WuXi Biologics. (n.d.). In Vitro Assays Services.
  • Dittmer, M., & Dittmer, J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 245-263.

Sources

Technical Guide: 2,3-Dichloro-6-methoxyquinoline and the GSNOR Inhibitor Axis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of nitric oxide (NO) signaling modulation, the compound 2,3-dichloro-6-methoxyquinoline serves as a critical synthetic intermediate and pharmacophore scaffold for the development of S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. Because free NO is a highly reactive gas with a half-life of merely 3–5 seconds in vivo, therapeutic interventions often target the stable intracellular pool of NO, which is stored as S-nitrosoglutathione (GSNO).

This technical guide elucidates the mechanism of action of quinoline-derived GSNOR inhibitors in target cells, details the synthetic utility of 2,3-dichloro-6-methoxyquinoline, and provides validated experimental protocols for evaluating GSNOR inhibitory activity.

Chemical Ontology & Pharmacophore Role

2,3-dichloro-6-methoxyquinoline is not typically administered as a standalone therapeutic agent; rather, it is the foundational building block for synthesizing highly potent, substituted quinoline GSNOR inhibitors[2]. The structural features of this intermediate dictate the binding affinity of the final drug candidate within the GSNOR active site:

  • Quinoline Core: Provides the necessary lipophilicity and planar geometry for active site intercalation.

  • 6-Methoxy Group: Modulates the electronic distribution of the aromatic system, influencing hydrogen bonding.

  • 2,3-Dichloro Substitutions: Serve as highly reactive leaving groups during cross-coupling reactions (e.g., Suzuki-Miyaura couplings with boronic acids) to attach functionalized aryl groups that interact with the enzyme's co-factor binding domains[1].

Mechanistic Axis: The GSNOR/GSNO Pathway

The Cellular Rationale

Nitric oxide controls vasodilation, immune response, and smooth muscle proliferation. In target cells (e.g., bronchial epithelial cells, macrophages, and hepatocytes), NO reacts with glutathione (GSH) to form GSNO. GSNOR is the primary catabolic enzyme that breaks down GSNO into oxidized glutathione (GSSG) and ammonia (NH₃), thereby depleting the bioavailable NO pool.

By utilizing derivatives of 2,3-dichloro-6-methoxyquinoline to inhibit GSNOR, researchers can artificially elevate intracellular GSNO levels. This enhances protein S-nitrosylation, leading to bronchodilation in asthma/COPD models and hepatoprotection in acute liver failure models (such as acetaminophen toxicity)[1].

Pathway Visualization

G NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO + GSH GSH Glutathione (GSH) Products GSSG + NH3 GSNO->Products Catabolism GSNOR GSNOR Enzyme GSNOR->GSNO Catalyzes Inhibitor Quinoline Inhibitor Inhibitor->GSNOR Blocks

Figure 1: Mechanism of action showing quinoline derivatives blocking GSNOR-mediated GSNO catabolism.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the protocols below establish a self-validating system: from the synthesis of the active inhibitor to the biochemical verification of its target engagement.

Protocol A: Synthesis of the Active Inhibitor Scaffold

Causality: The 2-chloro position on 2,3-dichloro-6-methoxyquinoline is highly activated, allowing for selective functionalization to create the active GSNOR inhibitor[2].

  • Preparation: Dissolve 2,3-dichloro-6-methoxyquinoline (Intermediate 4) in a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Coupling: Add 1.2 equivalents of 4-boronobenzoic acid (or a fluorinated derivative like 4-borono-3-fluorobenzoic acid)[1].

  • Catalysis: Introduce 0.05 equivalents of Pd(dppf)Cl₂ and 2.0 equivalents of potassium carbonate (K₂CO₃). Rationale: The palladium catalyst selectively inserts into the C-Cl bond at the 2-position due to its lower bond dissociation energy compared to the 3-position.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Isolation: Extract with Ethyl Acetate (EtOAc) and water. Purify the organic layer via silica gel chromatography (Petroleum Ether/EtOAc = 1/1) to yield the functionalized quinoline inhibitor[1].

Protocol B: In Vitro GSNOR Inhibition Assay (NADH Consumption)

Causality: GSNOR utilizes NADH as a co-factor to reduce GSNO. By monitoring the depletion of NADH fluorescence over time, we can accurately quantify the inhibitory potency (IC₅₀) of the synthesized quinoline derivatives.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.

  • Enzyme & Co-factor: Add recombinant human GSNOR (final concentration: 1 nM) and NADH (final concentration: 200 µM) to a 96-well black microtiter plate.

  • Inhibitor Incubation: Add the synthesized quinoline derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for steady-state binding between the inhibitor and the enzyme active site.

  • Reaction Initiation: Add GSNO (final concentration: 100 µM) to initiate the reaction.

  • Kinetic Read: Immediately measure NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of NADH consumption and plot against inhibitor concentration to determine the IC₅₀.

Quantitative Structure-Activity Data

The following table summarizes the expected pharmacological profile of quinoline derivatives synthesized from the 2,3-dichloro-6-methoxyquinoline scaffold, demonstrating the structure-activity relationship (SAR).

Compound DerivativeSubstitution at C-2Substitution at C-3GSNOR IC₅₀ (nM)Cellular GSNO Increase (%)
Scaffold (Precursor)ChloroChloro> 10,000N/A
Derivative A4-benzoic acidChloro45 ± 5+ 120%
Derivative B3-fluoro-4-benzoic acidChloro12 ± 2+ 210%
Derivative C4-benzoic acidFluoro85 ± 8+ 90%

Data reflects typical SAR profiles for GSNOR inhibitors derived from this chemical series, highlighting the necessity of the carboxylic acid moiety for co-factor domain interaction.

References

  • RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors. Google Patents.
  • US Patent 9,309,203 - Substituted quinoline compounds as s-nitrosoglutathione reductase inhibitors. Googleapis.com. Retrieved from:[Link]

  • US Patent Application 2013/0165476 - Novel bicyclic aromatic compounds as GSNOR inhibitors. Googleapis.com. Retrieved from:[Link]

Sources

pharmacokinetic profile and bioavailability of 2,3-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic & Bioavailability Profiling of 2,3-dichloro-6-methoxyquinoline

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the journey of a small molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation.[1] A compound's success is not dictated solely by its potency against a biological target but equally by its behavior within a complex physiological system. This guide provides a comprehensive framework for elucidating the pharmacokinetic profile and bioavailability of a novel chemical entity, using the hypothetical compound 2,3-dichloro-6-methoxyquinoline as our case study.

As a substituted quinoline, this molecule belongs to a class of heterocyclic compounds known for a wide range of biological activities.[2] However, its therapeutic potential can only be unlocked through a deep understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] This document is structured not as a rigid template, but as a logical progression of experiments designed to build a holistic pharmacokinetic picture. We will move from high-throughput in vitro assays that predict behavior to a definitive in vivo study that measures it directly, explaining the causality behind each methodological choice.

Part 1: Foundational Physicochemical Properties

Before delving into complex biological assays, a foundational understanding of a compound's physicochemical properties is essential, as these directly influence its pharmacokinetic behavior.[4] Key parameters for 2,3-dichloro-6-methoxyquinoline would be determined first.

  • Solubility: This is a critical factor for oral absorption.[4] Poor solubility can be a primary reason for low bioavailability. This is typically assessed in buffers at various physiological pH levels (e.g., pH 2.0, 6.5, 7.4).

  • Lipophilicity (LogD): The octanol-water distribution coefficient (LogD) at a physiological pH (e.g., 7.4) predicts a compound's ability to partition into lipid membranes. This property is crucial for predicting membrane permeability and tissue distribution.[4]

These initial data points provide the context for interpreting the results of the subsequent ADME assays.

Part 2: Absorption - Crossing the Intestinal Barrier

For an orally administered drug, the first major hurdle is absorption across the intestinal epithelium.[5] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[6] Derived from human colon adenocarcinoma cells, Caco-2 cells differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[6][7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to measure permeability in both the absorptive (apical to basolateral) and efflux (basolateral to apical) directions.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for approximately 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring its Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically considered acceptable.[8]

  • Preparation of Dosing Solutions: A stock solution of 2,3-dichloro-6-methoxyquinoline (e.g., 10 mM in DMSO) is diluted in a transport buffer (e.g., Hanks' Balanced Salt Solution with glucose) to a final working concentration (e.g., 10 µM).[8]

  • Transport Experiment (Apical to Basolateral - A→B):

    • The transport buffer in the basolateral (bottom) chamber is replaced with fresh, pre-warmed buffer.

    • The buffer in the apical (top) chamber is replaced with the dosing solution containing the test compound.[6]

  • Transport Experiment (Basolateral to Apical - B→A):

    • In a parallel set of wells, the transport buffer in the apical chamber is replaced with fresh buffer.

    • The buffer in the basolateral chamber is replaced with the dosing solution.[6]

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[6][7]

  • Sampling & Analysis: At the end of the incubation, samples are collected from both the donor and receiver chambers. The concentration of 2,3-dichloro-6-methoxyquinoline in each sample is quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Data Analysis & Interpretation

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration in the donor chamber.

An Efflux Ratio (ER) is then calculated by dividing the Papp (B→A) by the Papp (A→B).

  • ER ≈ 1: Suggests passive diffusion is the primary mechanism of transport.

  • ER ≥ 2: Indicates that the compound is likely a substrate for active efflux transporters (e.g., P-gp), which could limit its absorption in vivo.[6]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_A_to_B A to B Transport (Absorption) cluster_B_to_A B to A Transport (Efflux) A_Dose Dose Apical Side (with Compound) A_Incubate Incubate at 37°C A_Dose->A_Incubate A_Sample Sample Basolateral Side A_Incubate->A_Sample Analysis LC-MS/MS Analysis Calculate Papp (A→B) & Papp (B→A) A_Sample->Analysis B_Dose Dose Basolateral Side (with Compound) B_Incubate Incubate at 37°C B_Dose->B_Incubate B_Sample Sample Apical Side B_Incubate->B_Sample B_Sample->Analysis Result Calculate Efflux Ratio [Papp (B→A) / Papp (A→B)] Analysis->Result

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part 3: Distribution - Where Does the Compound Go?

Once absorbed into the bloodstream, a drug's ability to reach its target site is governed by its distribution profile. A primary determinant of this is the extent to which it binds to plasma proteins like albumin.[9][10] Only the unbound, or "free," fraction of the drug is able to cross membranes and exert a pharmacological effect—a concept known as the "free drug hypothesis".[9] Equilibrium dialysis is a gold-standard method for measuring plasma protein binding (PPB).[11][12]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

This protocol utilizes a Rapid Equilibrium Dialysis (RED) device for high-throughput assessment.

  • Preparation: A RED device consists of inserts with two chambers separated by a semi-permeable membrane (typically with an 8-12 kDa molecular weight cutoff).

  • Dosing: 2,3-dichloro-6-methoxyquinoline is added to plasma (from relevant species, e.g., mouse, rat, human) at a specific concentration (e.g., 1-5 µM).[9]

  • Loading the Device: The plasma containing the compound is added to one chamber (the plasma chamber) of the RED insert. An equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).[12]

  • Equilibration: The entire apparatus is sealed and incubated at 37°C on an orbital shaker for 4 to 6 hours.[11][12] During this time, the free (unbound) compound diffuses across the membrane into the buffer chamber until equilibrium is reached.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. This step prevents analytical artifacts caused by differences in the sample matrix. The concentrations in both matched samples are then determined by LC-MS/MS.[12]

Data Analysis & Interpretation

The percentage of unbound drug (% Unbound) is calculated as:

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

The percentage of bound drug is simply: 100 - % Unbound.

Table 1: Example Plasma Protein Binding Data for 2,3-dichloro-6-methoxyquinoline

Species % Unbound (Mean ± SD) % Bound (Mean ± SD) Interpretation
Mouse 8.5 ± 1.2 91.5 ± 1.2 Highly Bound
Rat 6.3 ± 0.9 93.7 ± 0.9 Highly Bound

| Human | 4.1 ± 0.7 | 95.9 ± 0.7 | Highly Bound |

A high degree of plasma protein binding (>90%) can significantly affect a drug's pharmacokinetic profile, potentially leading to a lower volume of distribution and a longer half-life.

Diagram: Equilibrium Dialysis for PPB Measurement

EquilibriumDialysis cluster_initial cluster_final Initial Plasma Chamber Buffer Chamber Drug (Bound + Free) No Drug Process Incubate 37°C Initial->Process Diffusion of Free Drug Final Plasma Chamber Buffer Chamber Drug (Bound + Free) Free Drug Only Membrane Semi-Permeable Membrane (Allows free drug passage) Process->Final

Caption: Free drug diffuses across the membrane until equilibrium.

Part 4: Metabolism - Biotransformation in the Liver

Metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign compounds into more water-soluble forms that can be easily excreted.[13][14] This process is a major determinant of a drug's clearance rate and half-life. For many drugs, Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, is the first and most critical step.[13] Studies on quinoline derivatives suggest they are often metabolized by CYPs through pathways like hydroxylation and dealkylation.[15] The liver microsomal stability assay is a rapid and cost-effective in vitro method to assess a compound's susceptibility to Phase I metabolism.[13][16]

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation: Pooled liver microsomes from relevant species (e.g., human, rat) are thawed. These are subcellular fractions containing a high concentration of CYP enzymes.[13]

  • Reaction Mixture: In a 96-well plate, the test compound (at a final concentration of ~1-2 µM) is pre-incubated with the liver microsomes in a phosphate buffer at 37°C.[16]

  • Initiation: The metabolic reaction is initiated by adding a solution containing the essential cofactor, NADPH.[13] A parallel reaction without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent, such as acetonitrile, which precipitates the proteins and halts all enzymatic activity.[13]

  • Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of 2,3-dichloro-6-methoxyquinoline at each time point.[13]

Data Analysis & Interpretation

The percentage of the parent compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).[13]

  • In vitro t₁/₂ (min) = 0.693 / slope

  • Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)

Table 2: Example Metabolic Stability Data for 2,3-dichloro-6-methoxyquinoline

Species In Vitro t₁/₂ (min) Intrinsic Clearance (Clᵢₙₜ) Classification
Mouse 15 92.4 µL/min/mg High Clearance
Rat 28 49.5 µL/min/mg Moderate Clearance

| Human | > 60 | < 23.1 µL/min/mg | Low Clearance |

This data is crucial for predicting in vivo hepatic clearance. A compound with very high intrinsic clearance is likely to be rapidly eliminated in vivo, potentially leading to poor oral bioavailability.

Diagram: Microsomal Stability Assay Workflow

Microsomal_Workflow Start Compound + Liver Microsomes (Pre-incubate at 37°C) Initiate Add NADPH (Start Reaction) Start->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Incubation Quench Quench with Acetonitrile (Stop Reaction) Sample->Quench Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze Result Plot ln(% Remaining) vs. Time Calculate t½ and Clint Analyze->Result

Caption: Time-course depletion of a compound by liver microsomes.

Part 5: In Vivo Pharmacokinetics & Bioavailability

While in vitro assays are predictive, the definitive assessment of a compound's behavior comes from in vivo studies in a living organism.[14][17] These studies integrate all ADME processes simultaneously and are essential for understanding a drug's concentration-time profile in the body.[17] A fundamental pharmacokinetic study involves administering the compound through both intravenous (IV) and oral (PO) routes to determine absolute oral bioavailability.[1]

Experimental Protocol: Rodent Pharmacokinetic Study (Rat Model)
  • Animal Model: Male Sprague-Dawley rats are typically used. For studies requiring frequent blood sampling, animals may be surgically fitted with jugular vein cannulas.[17]

  • Dosing - IV Group: One group of rats (n=3-5) receives 2,3-dichloro-6-methoxyquinoline as a bolus injection directly into the bloodstream via the tail vein or cannula. A typical dose might be 1-2 mg/kg. This route ensures 100% of the drug enters systemic circulation.

  • Dosing - PO Group: A second group of rats receives the compound orally via gavage. The dose is typically higher than the IV dose (e.g., 5-10 mg/kg) to account for incomplete absorption.

  • Blood Sampling: At predetermined time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), small blood samples are collected from each animal.[17]

  • Plasma Preparation: Blood samples are immediately processed (e.g., centrifuged) to isolate the plasma.

  • Bioanalysis: The concentration of 2,3-dichloro-6-methoxyquinoline in the plasma samples is determined using a validated LC-MS/MS method.

Data Analysis & Interpretation

The plasma concentration data is plotted against time for both the IV and PO groups. This allows for the calculation of key pharmacokinetic parameters.

  • Cₘₐₓ: Maximum observed plasma concentration.

  • Tₘₐₓ: Time at which Cₘₐₓ is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Oral Bioavailability (F%) is the fraction of the orally administered dose that reaches systemic circulation. It is calculated by comparing the dose-normalized AUC from the oral route to that from the intravenous route.

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 3: Summary of Key Pharmacokinetic Parameters for 2,3-dichloro-6-methoxyquinoline in Rat

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cₘₐₓ (ng/mL) 1250 450
Tₘₐₓ (h) 0.08 1.0
AUC₀₋ᵢₙf (ng·h/mL) 2800 12600
t₁/₂ (h) 3.5 3.8
CL (mL/min/kg) 6.0 -

| Oral Bioavailability (F%) | - | 45% |

An oral bioavailability of 45% suggests moderate absorption and/or significant first-pass metabolism in the liver before the drug can reach systemic circulation.

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivo_PK cluster_groups IV_Group IV Group (n=3-5) Dose: 1 mg/kg Sampling Serial Blood Sampling (e.g., 0-24 hours) IV_Group->Sampling PO_Group PO Group (n=3-5) Dose: 10 mg/kg PO_Group->Sampling Processing Isolate Plasma via Centrifugation Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) Processing->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL) Analysis->PK_Calc F_Calc Calculate Oral Bioavailability (F%) (Compare PO AUC to IV AUC) PK_Calc->F_Calc

Caption: Workflow for a two-arm (IV and PO) in vivo PK study.

Conclusion

The comprehensive profiling of a new chemical entity like 2,3-dichloro-6-methoxyquinoline is a systematic, multi-faceted process. By integrating data from in vitro assays assessing permeability, plasma protein binding, and metabolic stability, we can build a robust hypothesis about a compound's likely in vivo behavior. This hypothesis is then tested and refined through a definitive in vivo pharmacokinetic study, which provides the critical measures of drug exposure and bioavailability. This integrated approach is fundamental to making informed, data-driven decisions in drug discovery, ensuring that only compounds with the most promising pharmacokinetic profiles advance toward clinical development.

References

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). Plasma and Microsomal Protein Binding Assay. Retrieved from [Link]

  • Banook. (n.d.). Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]

  • PubMed. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline: conversion to a mutagen by human and rodent liver. Retrieved from [Link]

  • J-Stage. (n.d.). METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • PMC. (n.d.). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Retrieved from [Link]

  • Gutiérrez, M., et al. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)sulfanyl derivatives. Journal of Chemical Research. Retrieved from [Link]

  • MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • ScholarWorks. (2021, April 23). Synthesis and Evaluation of 2,4,6-Trisubstituted Quinoline Small Molecules to Inhibit a Notorious Inflammatory Cytokine. Retrieved from [Link]

  • PMC. (n.d.). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • bioRxiv. (2024, February 28). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. Retrieved from [Link]

  • Unknown. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. Retrieved from [Link]

  • PubMed. (2025, October 27). Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dichloro-6-methoxyquinoxaline (C9H6Cl2N2O). Retrieved from [Link]

  • IDAAM Publications. (n.d.). World Journal of - Medicinal Chemistry. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Neri, J. M., et al. (2017, June 7). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Retrieved from [Link]

  • Biology, Medicine, & Natural Product Chemistry. (2025, October 20). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • MDPI. (2023, March 23). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • PMC. (n.d.). (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

Sources

Exploratory Screening of 2,3-Dichloro-6-Methoxyquinoline Derivatives: A Technical Guide to GSNOR Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic modulation of nitric oxide (NO) signaling has gained significant traction in the treatment of respiratory and inflammatory diseases. At the center of this signaling axis is S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosothiols (SNOs). This whitepaper provides a comprehensive, field-validated technical guide for the exploratory screening of 2,3-dichloro-6-methoxyquinoline derivatives —a privileged chemical scaffold in the development of highly potent, selective GSNOR inhibitors.

Designed for drug development professionals, this guide synthesizes the mechanistic causality behind assay selection with step-by-step, self-validating experimental protocols spanning biochemical, cellular, and in vivo models.

Mechanistic Grounding: GSNOR and the Quinoline Scaffold

Nitric oxide (NO) is a highly reactive, short-lived gaseous signaling molecule that regulates smooth muscle tone, apoptosis, and immune responses[1]. Because free NO has a half-life of mere seconds, it is stabilized and transported in biological systems via S-nitrosylation—the covalent attachment of NO to thiol groups, forming S-nitrosothiols (SNOs) such as S-nitrosoglutathione (GSNO)[2].

GSNOR, a zinc-dependent class III alcohol dehydrogenase, is the primary enzyme responsible for denitrosylating GSNO[3]. In pathological states like severe asthma or chronic obstructive pulmonary disease (COPD), upregulated GSNOR activity prematurely depletes GSNO, leading to airway hyperresponsiveness and unchecked inflammation[2].

The 2,3-dichloro-6-methoxyquinoline compound serves as a highly versatile synthetic intermediate for GSNOR inhibitor discovery[4]. The quinoline core effectively anchors into the GSNO substrate-binding pocket of the enzyme[3]. Meanwhile, the di-chloro substitutions at the C2 and C3 positions provide orthogonal reactivity, allowing for late-stage functionalization (e.g., via Suzuki-Miyaura cross-coupling with boronic acids) to generate diverse libraries of substituted quinolines optimized for binding kinetics and cellular permeability[1].

Workflow A 2,3-Dichloro-6-Methoxyquinoline Core Synthesis B Derivatization (Suzuki Coupling / Substitution) A->B Library Generation C Phase I: Biochemical Screening (GSNOR Enzymatic Assay) B->C High-Throughput (IC50) D Phase II: Cellular Screening (RAW 264.7 SNO Assay) C->D Target Engagement E Phase III: In Vivo Efficacy (OVA-Induced Asthma Model) D->E Preclinical Validation

Workflow for the synthesis and hierarchical screening of quinoline-based GSNOR inhibitors.

Phase I: Biochemical High-Throughput Screening (HTS)

Causality & Assay Logic

To identify active quinoline derivatives, the primary screen must directly measure GSNOR enzymatic activity. GSNOR catalyzes the reduction of GSNO using NADH as a required cofactor[3]. Because NADH absorbs strongly at 340 nm while its oxidized form (NAD+) does not, the reaction kinetics can be precisely quantified by monitoring the decay in absorbance at 340 nm ( A340​ )[5]. This creates a self-validating, continuous kinetic assay that is highly scalable.

Step-by-Step Protocol: NADH-Dependent GSNO Reduction Assay
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer adjusted to pH 7.4[3].

  • Reagent Formulation: Prepare working solutions of recombinant human GSNOR (final assay concentration: 0.5 μg/mL) and NADH (final concentration: 300 μM)[3].

  • Compound Incubation: In a 384-well UV-transparent microplate, dispense the quinoline derivatives across a concentration gradient (e.g., 0.001 μM to 10 μM) in 1% DMSO. Add the GSNOR and NADH solutions. Incubate for 10 minutes at 25°C to allow for steady-state enzyme-inhibitor binding[3].

  • Reaction Initiation: Add GSNO (final concentration: 240 μM) to all wells to initiate the reduction reaction[3].

  • Kinetic Read: Immediately transfer the plate to a microplate spectrophotometer. Measure A340​ continuously for 5 minutes at 25°C[3].

  • Data Validation: Every plate must include a vehicle control (1% DMSO) for maximum activity and a positive control (e.g., N6022, a known tight-binding GSNOR inhibitor) to ensure assay fidelity[3]. Calculate the IC50​ using non-linear regression analysis of the reaction slopes.

Phase II: Cellular Target Engagement

Causality & Assay Logic

A potent biochemical IC50​ does not guarantee cellular permeability or in vivo stability. To verify target engagement, screening progresses to a cellular model. RAW 264.7 murine macrophages are utilized because they possess robust endogenous inducible NO synthase (iNOS) machinery. Inhibiting GSNOR in these cells should predictably cause a measurable intracellular accumulation of SNOs[5].

Step-by-Step Protocol: Intracellular SNO Accumulation
  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at 5×104 cells/well and culture overnight.

  • Treatment: Treat the cells with the lead quinoline derivatives (1 μM and 10 μM) in the presence of 100 μM exogenous GSNO for 4 hours[5].

  • Lysis & Thiol Protection: Aspirate media and lyse the cells in a buffer containing 10 mM N-ethylmaleimide (NEM). Crucial Step: NEM blocks free thiols, preventing artifactual S-nitrosylation during the extraction process[6].

  • Quantification: Clarify the homogenates via centrifugation. Use a chemiluminescence-based NO analyzer or a modified Griess assay (following the chemical reduction of SNOs to nitrite) to quantify the intracellular SNO concentration[7].

  • Validation: Co-treat a parallel subset of cells with the iNOS inhibitor L-NAME. A significant reduction in SNO accumulation in this cohort confirms that the observed effect is strictly dependent on endogenous NO synthesis pathways[5].

Phase III: In Vivo Efficacy Modeling

Causality & Assay Logic

The ultimate preclinical validation of a GSNOR inhibitor is its ability to reverse bronchoconstriction and airway inflammation[7]. The Ovalbumin (OVA)-induced asthma model in BALB/c mice is the gold standard, as it reliably mimics the acute, allergic asthma phenotype seen in humans[1]. Methacholine (MCh) is administered to induce airway hyperresponsiveness, allowing for the quantification of the inhibitor's bronchodilatory effects[8].

Pathway NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO Nitrosylation Bronchodilation Bronchodilation & Anti-inflammation GSNO->Bronchodilation SNO Signaling GSNOR GSNOR Enzyme GSNOR->GSNO Denitrosylation (Degradation) Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->GSNOR Blocks

Mechanism of action: Quinoline derivatives block GSNOR, preserving GSNO for bronchodilation.

Step-by-Step Protocol: OVA-Induced Asthma Model & MCh Challenge
  • Sensitization: Sensitize 8-10 week old male BALB/c mice with intraperitoneal injections of OVA/alum on days 0 and 14[8].

  • Challenge: Expose the mice to aerosolized OVA on days 21, 22, and 23 to induce robust airway inflammation[8].

  • Dosing: Administer the lead quinoline derivative intravenously (e.g., dose-response ranging from 0.001 mg/kg to 30 mg/kg) 24 hours prior to the MCh challenge[7]. Use PBS as a vehicle control.

  • Plethysmography: Place the mice in a whole-body plethysmograph. Administer aerosolized MCh in cumulative doses (0 to 50 mg/mL) to induce smooth muscle contraction[7].

  • Measurement: Record the Enhanced Pause (Penh) metric as a surrogate marker for airway resistance[7].

  • Validation: Post-measurement, extract Bronchoalveolar Lavage Fluid (BALF) to quantify eosinophil populations. A successful compound will show a statistically significant reduction in both Penh and BALF eosinophils[7].

Quantitative Data Synthesis

To facilitate decision-making during the screening cascade, quantitative data should be structured to compare the raw scaffold against optimized derivatives and industry benchmarks.

Table 1: Consolidated Screening Cascade Results (Representative Data)

Compound IDStructural DescriptionPhase I: Biochemical IC50​ (nM)Phase II: Cellular SNO Accumulation (Fold Change)Phase III: In Vivo ED50​ (mg/kg)
Intermediate 4 2,3-Dichloro-6-methoxyquinoline (Core Scaffold)> 10,0001.0x (No change)N/A (Failed Phase II)
Derivative A 3-chloro-6-methoxyquinolin-2-yl substituted4502.1x> 30.0
Derivative B Optimized bicyclic quinoline analog454.8x5.2
N6022 (Control) Pyrrole-based GSNOR Inhibitor Benchmark86.5x< 1.0

Note: The core scaffold itself lacks sufficient binding affinity, but systematic substitution at the C2/C3 chlorine positions yields highly potent candidates capable of driving in vivo bronchodilation.

References

  • google.
  • nih.gov - Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase URL:[Link]

  • nih.gov - Pharmacologic inhibition of S-nitrosoglutathione reductase protects against experimental asthma in BALB/c mice through attenuation of both bronchoconstriction and inflammation URL:[Link]

  • clinicaltrials.gov - Study Details | NCT03926741 | GSNOR Phenotyping/GSNO Challenge in Severe Asthma URL: [Link]

  • acs.org - Mechanism of Inhibition for N6022, a First-in-Class Drug Targeting S-Nitrosoglutathione Reductase | Biochemistry URL:[Link]

  • physiology.org - Pharmacological inhibition of S-nitrosoglutathione reductase improves endothelial vasodilatory function in rats in vivo URL:[Link]

Sources

Evaluating Receptor Binding Affinity of 2,3-Dichloro-6-methoxyquinoline and Its Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In contemporary drug discovery, the quinoline scaffold serves as a privileged structure for modulating a diverse array of biological targets. Specifically, 2,3-dichloro-6-methoxyquinoline is a critical intermediate and pharmacophore building block used in the synthesis of high-affinity G-protein coupled receptor (GPCR) modulators and S-nitrosoglutathione reductase (GSNOR) inhibitors[1][2].

Because GSNOR inhibitors directly influence nitric oxide (NO) bioavailability—which subsequently modulates downstream receptor proteins such as adrenergic receptors, ras proteins, and NFκB[1]—understanding the primary and off-target receptor binding profile of the 2,3-dichloro-6-methoxyquinoline core is paramount. The halogen bonding potential of the 2,3-dichloro moiety, combined with the hydrogen-bond accepting nature of the 6-methoxy group, allows this small molecule to interact intimately with hydrophobic transmembrane binding pockets.

This whitepaper provides an in-depth, causality-driven guide to profiling the receptor binding affinity of 2,3-dichloro-6-methoxyquinoline using three orthogonal, self-validating assay modalities: Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

Mechanistic Rationale for Assay Selection

To build a self-validating data package for a small molecule fragment like 2,3-dichloro-6-methoxyquinoline, researchers must triangulate data across different physical principles:

  • Equilibrium Thermodynamics ( Ki​ , Kd​ , Bmax​ ): Radioligand binding remains the gold standard for determining the maximal number of binding sites ( Bmax​ ) and the inhibition constant ( Ki​ ) in native membrane environments[3][4].

  • High-Throughput Homogeneous Proximity: TR-FRET eliminates the need for washing steps and mitigates the autofluorescence typical of highly conjugated aromatic systems (like quinolines) by utilizing long-lifetime lanthanide donors[5][6].

  • Real-Time Kinetics ( kon​ , koff​ ): SPR provides label-free kinetic resolution, revealing whether the compound is a fast-on/fast-off transient binder or exhibits long residence time, which is critical for predicting in vivo efficacy[7][8].

Signaling A 2,3-dichloro-6-methoxyquinoline (Pharmacophore) B Target GPCR (e.g., Adrenergic/CB1) A->B Direct Binding E GSNOR Inhibition (NO Signaling) A->E Scaffold Derivative C G-Protein Activation B->C D Downstream Effectors (cAMP / Ca2+) C->D

Caption: Pharmacological targeting and downstream signaling pathways of quinoline derivatives.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. Every methodology detailed below is designed as a self-validating system , ensuring that artifacts (e.g., non-specific binding, compound aggregation) are identified and isolated.

Protocol 1: Competitive Radioligand Binding Assay (Filtration-Based)

This assay determines the Ki​ of 2,3-dichloro-6-methoxyquinoline by displacing a known radiolabeled tracer (e.g., [3H] -CP55,940 for cannabinoid receptors or [125I] -cyanopindolol for β -adrenergic receptors)[3][9].

Mechanistic Causality: Highly lipophilic halogenated quinolines tend to bind non-specifically to plastics and glass fiber filters. Pre-treating filters with Polyethyleneimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing background noise and ensuring that the measured radioactivity reflects true receptor binding[4][9].

Step-by-Step Workflow:

  • Membrane Preparation: Thaw receptor-expressing membrane preparations on ice. Dilute in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4) to a final concentration of 5–20 µg protein/well[9].

  • Compound Plating: In a 96-well plate, add 50 µL of 2,3-dichloro-6-methoxyquinoline in a 10-point dose-response curve (ranging from 10−10 to 10−4 M). Validation Check: Maintain DMSO concentration constant at ≤1% across all wells to prevent solvent-induced receptor denaturation.

  • Tracer Addition: Add 50 µL of the radioligand at a concentration equal to its previously determined Kd​ [3].

  • Incubation: Add 100 µL of the membrane suspension to initiate the reaction. Incubate at 30°C for 60–90 minutes with gentle agitation to reach thermodynamic equilibrium[9].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash rapidly 3x with ice-cold wash buffer to trap the membrane-bound receptor complexes while flushing out unbound ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (CPM) using a MicroBeta counter[9].

Self-Validation Checkpoint: Include "Total Binding" (vehicle only) and "Non-Specific Binding" (NSB) wells containing a saturating concentration (10 µM) of a known reference antagonist. Specific binding must be >70% of total binding for the assay to pass QC[3].

Protocol 2: Time-Resolved FRET (TR-FRET) Displacement Assay

TR-FRET is utilized to confirm the radioligand data in a homogeneous, high-throughput format. It relies on the energy transfer between a Terbium (Tb)-labeled receptor and a fluorescently labeled tracer[5][10].

Mechanistic Causality: Small aromatic molecules like quinolines often exhibit native autofluorescence in the blue/green spectrum, which confounds standard fluorescence assays. By using a Lanthanide donor (Terbium), we introduce a microsecond time delay before measuring emission. The short-lived autofluorescence of the quinoline decays completely, leaving only the specific FRET signal[5][6].

Step-by-Step Workflow:

  • Reagent Assembly: Mix Tb-labeled target receptor (e.g., SNAP-tagged GPCR labeled with Lumi4-Tb) and the fluorescent tracer (e.g., an AlexaFluor-488 or red-shifted acceptor conjugated ligand) in assay buffer[10][11].

  • Compound Addition: Dispense 2,3-dichloro-6-methoxyquinoline into a 384-well low-volume plate using acoustic liquid handling (Echo).

  • Equilibration: Add the Receptor/Tracer mix to the compound plate. Incubate at room temperature for 2 hours in the dark.

  • Time-Resolved Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm. Wait for a 50 µs delay, then integrate emission at 620 nm (Donor) and 665 nm (Acceptor) over 400 µs[6][10].

  • Data Processing: Calculate the TR-FRET ratio ( 665nm/620nm×104 ).

Self-Validation Checkpoint: Calculate the Z'-factor using the positive (tracer only) and negative (tracer + 10 µM reference inhibitor) controls. A Z'-factor ≥0.6 validates the assay's robustness for screening[6].

TR_FRET A Tb-Labeled Receptor D High FRET (No Competitor) A->D + Tracer B Fluorescent Tracer B->D C Quinoline Ligand E Low FRET (Displacement) C->E D->E + Competitor

Caption: TR-FRET competitive binding assay workflow for receptor-ligand displacement.

Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Profiling

To understand the residence time of 2,3-dichloro-6-methoxyquinoline, SPR is employed to measure the association ( kon​ ) and dissociation ( koff​ ) rate constants[7][8].

Mechanistic Causality: Because 2,3-dichloro-6-methoxyquinoline is a low molecular weight compound (~228 Da), its binding generates a very small change in the refractive index (measured in Resonance Units, RU). To amplify this signal, the target receptor must be immobilized at a high density on the sensor chip, and a highly sensitive optical biosensor (e.g., Biacore T200 or 8K) must be used[7][8].

Step-by-Step Workflow:

  • Surface Preparation: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling, or use an L1 chip for lipid-reconstituted GPCRs, targeting an immobilization level of 3000–5000 RU to ensure sufficient theoretical maximum response ( Rmax​ ) for small molecules[7][8].

  • Analyte Preparation: Prepare a 5-point dilution series of 2,3-dichloro-6-methoxyquinoline in running buffer (e.g., PBS-P+ with 1% DMSO).

  • Injection Cycle: Inject the compound over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for the association phase[8].

  • Dissociation & Regeneration: Switch to running buffer and monitor the dissociation phase for 120–300 seconds. If the compound does not fully dissociate, apply a mild regeneration pulse (e.g., 10 mM Glycine pH 2.5)[8].

  • Kinetic Fitting: Double-reference the data (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Self-Validation Checkpoint: The Chi2 value of the kinetic fit must be <10% of the Rmax​ . Additionally, the equilibrium dissociation constant calculated from kinetics ( KD​=koff​/kon​ ) must align within a 3-fold margin of the Ki​ determined via the Radioligand Binding Assay[8].

SPR_Logic A Immobilize Receptor (High Density Chip) B Inject Analyte (Quinoline Scaffold) A->B C Association Phase (kon measurement) B->C D Buffer Wash (Dissociation Phase) C->D E Calculate KD (koff / kon) D->E

Caption: Surface Plasmon Resonance (SPR) kinetic analysis workflow for small molecules.

Data Presentation & Cross-Validation

To ensure robust decision-making in hit-to-lead optimization, quantitative data must be synthesized across platforms. Table 1 illustrates how a representative data profile for 2,3-dichloro-6-methoxyquinoline should be structured and interpreted when profiled against a panel of relevant receptors.

Table 1: Representative Binding Affinity Parameters for Quinoline Scaffolds

Target ReceptorAssay Modality IC50​ (nM) Ki​ / KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) Bmax​ (fmol/mg)
β2​ -Adrenergic Radioligand (Filtration)145.289.4N/AN/A1,250
β2​ -Adrenergic TR-FRET160.595.1N/AN/AN/A
β2​ -Adrenergic SPR (Kinetics)N/A102.3 1.2×105 1.2×10−2 N/A
Cannabinoid (CB1) Radioligand (Filtration)>10,000>5,000N/AN/A840
Cannabinoid (CB1) TR-FRET>10,000>5,000N/AN/AN/A

Interpretation Note: The tight correlation between the Ki​ derived from thermodynamic assays (Radioligand/TR-FRET) and the KD​ derived from kinetic assays (SPR) validates the structural integrity of the compound in solution and confirms that the observed affinity is driven by specific receptor pocket interactions rather than non-specific aggregation.

References

  • RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors - Google Patents. 1

  • (12) United States Patent - Googleapis.com (June 27 2013). 2

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. 9

  • Learn about TR-FRET technology in one article - Absin. 5

  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering - ACS. 10

  • A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed. 6

  • Radioligand binding methods: practical guide and tips - PubMed. 3

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. 7

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. 8

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. 4

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - Frontiers. 11

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Rationale of 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Application Focus: Intermediate Scaffold for S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Introduction & Scientific Context

The modulation of nitric oxide (NO) signaling is a critical therapeutic vector for respiratory, cardiovascular, and inflammatory diseases. In vivo, NO combines with thiols to form S-nitrosothiols (SNOs), with S-nitrosoglutathione (GSNO) acting as a primary bioactive reservoir [1]. The enzyme S-nitrosoglutathione reductase (GSNOR) regulates this pool. Overexpression or hyperactivation of GSNOR depletes GSNO, leading to diminished bronchodilatory and anti-inflammatory NO signaling—a pathology observed in asthma and COPD [2].

To therapeutically inhibit GSNOR, researchers have developed novel bicyclic aromatic compounds, heavily relying on substituted quinoline scaffolds. 2,3-Dichloro-6-methoxyquinoline (CAS: 1146294-21-4) serves as a vital electrophilic intermediate in the synthesis of these inhibitors [3]. The dual chlorine substitutions at the 2- and 3-positions allow for highly regioselective cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions downstream, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Physicochemical Properties

The following table summarizes the critical quantitative data for the target scaffold to aid in analytical verification and handling [4].

PropertyValue / Description
Chemical Name 2,3-Dichloro-6-methoxyquinoline
CAS Registry Number 1146294-21-4
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
Structural Features Halogenated quinoline ring (C2, C3); Methoxy ether (C6)
Physical State Solid (typically crystalline powder)
Primary Application Pharmaceutical intermediate (GSNOR inhibitors)

Synthetic Strategy & Mechanistic Workflow

The synthesis of 2,3-dichloro-6-methoxyquinoline is achieved via a modified Meth-Cohn quinoline synthesis. This two-step protocol begins with the N-acylation of 4-methoxyaniline, followed by a Vilsmeier-Haack-type cyclization.

SynthesisWorkflow SM1 4-Methoxyaniline + Chloroacetic Acid Step1 Step 1: Amide Coupling Reagents: EDCI, HOBt Solvent: DMF SM1->Step1 Int1 Intermediate: 2-Chloro-N-(4-methoxyphenyl)acetamide Step1->Int1 N-Acylation (Room Temp) Step2 Step 2: Meth-Cohn Cyclization Reagents: POCl3, DMF Temp: 0°C to 75°C Int1->Step2 Prod Target Scaffold: 2,3-Dichloro-6-methoxyquinoline Step2->Prod Vilsmeier Reagent Formylation & Cyclization

Workflow for the two-step synthesis of 2,3-dichloro-6-methoxyquinoline.

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates the synthetic steps with the mechanistic causality behind the reagent choices and operational parameters.

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Objective: Install the chloroacetyl group onto the aniline precursor to set up the carbon framework required for the subsequent quinoline ring closure.

Reagents:

  • 4-Methoxyaniline: 5.00 g (40.6 mmol)

  • Chloroacetic acid: 8.60 g (91.5 mmol, ~2.25 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 12.0 g (61.2 mmol, ~1.5 eq)

  • HOBt (Hydroxybenzotriazole): 8.4 g (61.3 mmol, ~1.5 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-methoxyaniline and chloroacetic acid in anhydrous DMF.

  • Activation: Add EDCI and HOBt sequentially to the stirring mixture at room temperature.

    • Causality Insight: While chloroacetyl chloride is a common alternative, using chloroacetic acid with EDCI/HOBt provides a milder coupling environment. HOBt suppresses the formation of unreactive N-acylurea byproducts generated by EDCI, ensuring a high-yielding conversion to the active ester before amine attack [5].

  • Reaction: Stir the mixture at 25 °C until TLC indicates complete consumption of the starting aniline (typically 4-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (to remove unreacted amine and EDCI urea), saturated NaHCO₃ (to remove excess chloroacetic acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate acetamide.

Step 2: Synthesis of 2,3-Dichloro-6-methoxyquinoline

Objective: Execute a Meth-Cohn cyclization utilizing Vilsmeier-Haack conditions to simultaneously close the quinoline ring and install the di-chloro motif.

Reagents:

  • 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate): 500 mg (2.50 mmol)

  • POCl₃ (Phosphorus oxychloride): 1.6 mL (17.5 mmol, ~7 eq)

  • DMF (Dimethylformamide): 0.29 mL (3.80 mmol, ~1.5 eq)

Procedure:

  • Vilsmeier Reagent Formation: Cool a dry reaction vessel containing DMF (0.29 mL) to 0 °C using an ice bath. Add POCl₃ (1.6 mL) dropwise with vigorous stirring.

    • Causality Insight: The reaction between DMF and POCl₃ generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). This formation is highly exothermic; dropwise addition at 0 °C prevents thermal runaway and degradation of the reagent [6].

  • Substrate Addition: Once the Vilsmeier complex is formed, add the 2-chloro-N-(4-methoxyphenyl)acetamide (500 mg) portionwise at 0 °C.

  • Cyclization: Remove the ice bath and allow the mixture to stir at 25 °C for 15 minutes to ensure complete homogenization. Subsequently, heat the reaction to 75 °C for 3 hours.

    • Causality Insight: Heating is required to drive the electrophilic aromatic substitution of the Vilsmeier reagent onto the electron-rich aromatic ring (activated by the methoxy group). The large excess of POCl₃ (~7 eq) is critical here; it acts not only to form the Vilsmeier reagent but also as the chlorinating agent that converts the transient 2-quinolone intermediate into the 2-chloroquinoline derivative, resulting in the final 2,3-dichloro substitution pattern [6].

  • Quenching & Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice/water with vigorous stirring to hydrolyze the excess POCl₃.

    • Self-Validation / Safety: POCl₃ reacts violently with water, releasing HCl gas. Quenching must be done slowly over a large heat sink (ice) to prevent boiling and splattering.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate gradient (e.g., PE/EtOAc = 5/1) to isolate the pure 2,3-dichloro-6-methoxyquinoline [6].

References

  • Stamler et al. (1992). Nitric oxide circulates in mammalian plasma primarily as an S-nitroso adduct of serum albumin. Proc. Natl. Acad. Sci. USA, 89:7674-7677. 1

  • Gaston et al. (1993). Endogenous nitrogen oxides and bronchodilator S-nitrosothiols in human airways. Proc. Natl. Acad. Sci. USA, 90:10957-10961. 2

  • United States Patent Application (2016). Novel quinoline compounds as inhibitors of S-nitrosoglutathione reductase (GSNOR). US Patent Data. 3

  • ChemSrc Database (2025). 2,3-Dichloro-6-methoxyquinoline Physical and Chemical Properties.4

  • United States Patent Application (2013). Novel substituted bicyclic aromatic analogs of the invention. US Patent Data. 1

  • EvitaChem Technical Documentation. Synthesis and Applications of 2,3-Dichloro-6-methoxyquinoline.5

Sources

The Versatile Role of 2,3-Dichloro-6-methoxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the quinoline core stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and functional materials.[1][2] Within this family, 2,3-dichloro-6-methoxyquinoline emerges as a particularly valuable and versatile building block for organic synthesis. Its strategic placement of two chlorine atoms, amenable to selective functionalization, and the electron-donating methoxy group, which influences the electronic properties of the aromatic system, provide a powerful platform for the construction of complex molecular architectures.[3] This technical guide provides an in-depth exploration of the applications of 2,3-dichloro-6-methoxyquinoline, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its utility in pivotal cross-coupling reactions and nucleophilic aromatic substitutions, with a special focus on its role in the synthesis of targeted therapeutics like kinase inhibitors.

Core Reactivity: A Tale of Two Chlorines

The synthetic utility of 2,3-dichloro-6-methoxyquinoline is primarily dictated by the differential reactivity of its two chlorine atoms at the C2 and C3 positions. The C2 position is generally more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions due to its proximity to the ring nitrogen, which exerts a significant electron-withdrawing effect. This inherent regioselectivity allows for a stepwise and controlled functionalization of the quinoline scaffold.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4] 2,3-dichloro-6-methoxyquinoline is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for constructing biaryl structures.[5][6][7] In the case of 2,3-dichloro-6-methoxyquinoline, regioselective coupling at the more reactive C2 position can be achieved, leaving the C3 chlorine available for subsequent transformations.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The palladium(0) catalyst first undergoes oxidative addition into the C-Cl bond of the quinoline. Subsequently, in the presence of a base, the organoboron species transfers its organic group to the palladium center in the transmetalation step. Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-Ar'(L2) Product Product Aryl-Pd(II)-Ar'(L2)->Product Reductive Elimination Regenerated_Pd(0)L2 Regenerated_Pd(0)L2 Aryl-Pd(II)-Ar'(L2)->Regenerated_Pd(0)L2 Regenerated_Pd(0)L2->Pd(0)L2 Catalytic Cycle 2,3-dichloro-6-methoxyquinoline 2,3-dichloro-6-methoxyquinoline 2,3-dichloro-6-methoxyquinoline->Aryl-Pd(II)-Cl(L2) Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-Pd(II)-Ar'(L2) Transmetalation (Base)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective Suzuki-Miyaura Coupling of 2,3-Dichloro-6-methoxyquinoline

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dihaloheterocycles.[9]

Materials:

  • 2,3-dichloro-6-methoxyquinoline

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dichloro-6-methoxyquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10070-90%Adapted from[9]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8065-85%General Suzuki Conditions[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinolines.[8][10][11] These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.

Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[12] The palladium catalyst undergoes oxidative addition to the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, affords the final product.

Protocol: Regioselective Sonogashira Coupling of 2,3-Dichloro-6-methoxyquinoline

This protocol is based on general procedures for Sonogashira coupling of dihaloarenes.[12]

Materials:

  • 2,3-dichloro-6-methoxyquinoline

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (NEt₃)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloro-6-methoxyquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL), followed by the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₂Cl₂ / CuINEt₃THFRoom Temp.75-95%Adapted from[12]
Pd(OAc)₂ / PPh₃ / CuIDiisopropylamineDMF60 °C70-90%General Sonogashira Conditions[13]

Table 2: Representative Conditions for Sonogashira Coupling.

Application II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[14] The electron-withdrawing nature of the quinoline ring system, particularly at the C2 and C4 positions, makes 2,3-dichloro-6-methoxyquinoline a suitable substrate for SNAr reactions.

Amination Reactions: Building Blocks for Bioactive Molecules

The introduction of amino groups onto the quinoline scaffold is a common strategy in medicinal chemistry, as these functionalities can serve as key pharmacophores or as handles for further derivatization. Both classical SNAr and palladium-catalyzed Buchwald-Hartwig amination can be employed.

Mechanistic Insight (SNAr): The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15] A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The aromaticity is then restored by the departure of the chloride leaving group.

Mechanistic Insight (Buchwald-Hartwig Amination): This palladium-catalyzed reaction involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[1][3]

SNAr_vs_Buchwald cluster_0 SNAr Pathway cluster_1 Buchwald-Hartwig Pathway Start_SNAr 2,3-dichloro-6-methoxyquinoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start_SNAr->Meisenheimer + Amine Product_SNAr 2-Amino-3-chloro-6-methoxyquinoline Meisenheimer->Product_SNAr - Cl⁻ Start_BH 2,3-dichloro-6-methoxyquinoline Pd_Complex Aryl-Pd(II)-Cl Complex Start_BH->Pd_Complex + Pd(0) Amine_Coord Aryl-Pd(II)-Amine Complex Pd_Complex->Amine_Coord + Amine Product_BH 2-Amino-3-chloro-6-methoxyquinoline Amine_Coord->Product_BH Reductive Elimination

Figure 2: Comparison of SNAr and Buchwald-Hartwig amination pathways.

Protocol: Regioselective Amination of 2,3-Dichloro-6-methoxyquinoline (Buchwald-Hartwig)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of haloquinolines.

Materials:

  • 2,3-dichloro-6-methoxyquinoline

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2,3-dichloro-6-methoxyquinoline (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-amino-3-chloro-6-methoxyquinoline derivative.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11060-85%Adapted from
Pd(OAc)₂ / BINAPNaOtBuToluene10055-80%General Buchwald-Hartwig Conditions[2]

Table 3: Representative Conditions for Buchwald-Hartwig Amination.

Application III: Synthesis of Aurora Kinase Inhibitors - A Case Study of GSK1070916

The quinoline scaffold is a key component of many kinase inhibitors, which are a major class of anticancer drugs.[16][17] 2,3-dichloro-6-methoxyquinoline serves as a crucial starting material in the synthesis of potent and selective inhibitors of Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in tumors.[5][18] A prominent example is GSK1070916, a potent inhibitor of Aurora B/C kinases.[5][19]

While the full synthetic route from 2,3-dichloro-6-methoxyquinoline to GSK1070916 is proprietary and not fully detailed in the public literature, a plausible synthetic disconnection suggests that the quinoline core is first functionalized at the C2 and C3 positions through a series of cross-coupling and/or nucleophilic substitution reactions to build up the complex azaindole-based structure of the final drug molecule. The general strategy would involve the sequential and regioselective functionalization of the dichloroquinoline scaffold as outlined in the preceding sections.

GSK1070916_Synthesis Start 2,3-Dichloro-6-methoxyquinoline Intermediate1 Regioselectively Functionalized Quinoline Intermediate Start->Intermediate1 e.g., Sonogashira or Suzuki Coupling at C2 Intermediate2 Further Functionalization and Elaboration Intermediate1->Intermediate2 e.g., Amination or Coupling at C3 GSK1070916 GSK1070916 Intermediate2->GSK1070916 Final Synthetic Steps

Figure 3: Plausible synthetic pathway towards GSK1070916.

Conclusion and Future Outlook

2,3-Dichloro-6-methoxyquinoline has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its capacity for regioselective functionalization through a variety of high-yielding and robust reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides chemists with a powerful tool for the construction of complex molecular architectures. The application of this scaffold in the synthesis of medicinally relevant compounds, particularly kinase inhibitors, underscores its importance in drug discovery and development. As the demand for novel and effective therapeutics continues to grow, the creative and strategic use of such privileged scaffolds will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Reaction. In The Suzuki-Miyaura Reaction (pp. 1-24). Wiley.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Choudhary, A., & Kumar, V. (2020). Quinoline: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 29(1), 1-22.
  • Coumar, M. S., Leou, J. S., & Wu, J. S. (2007). Aurora kinase inhibitors as potential anti-cancer agents. Current medicinal chemistry, 14(25), 2685-2703.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases in cancer: a 10-year overview.
  • Hardwicke, M. A., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of medicinal chemistry, 53(10), 3973-4001. [Link]

  • Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular cancer therapeutics, 8(7), 1834-1843. [Link]

  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Mu, Y., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • New Drug Approvals. (2016, June 15). GSK 1070916 For Advanced solid tumor. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]

  • PMC. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • RSC Publishing. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

  • ResearchGate. (2015). Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]

  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold, particularly 6-methoxyquinoline derivatives, is a privileged pharmacophore in drug discovery. It is frequently utilized in the development of antimalarials, kinase inhibitors, and S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. Functionalizing this core often requires precise carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling (SMC) of 2,3-dichloro-6-methoxyquinoline represents a critical, highly regioselective transformation that allows synthetic chemists to sequentially install distinct aryl or heteroaryl groups at the C-2 and C-3 positions.

The Causality of Regioselectivity (The Alpha-Effect): In polyhalogenated heterocycles, the site of initial oxidative addition by the Palladium(0) catalyst is governed by the electron density at the respective carbon atoms. In 2,3-dichloro-6-methoxyquinoline, the C-2 chlorine is situated alpha to the electronegative quinoline nitrogen. This proximity exerts a strong inductive electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at C-2 compared to C-3.

Consequently, the oxidative addition of Pd(0) into the C2–Cl bond is kinetically favored, allowing for highly controlled mono-arylation at mild heating temperatures (60–80 °C) [2]. The C-3 position remains inert under these conditions and requires elevated temperatures (100–110 °C) and prolonged reaction times for a subsequent coupling.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Regioselective at C-2) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII 2,3-dichloro-6-methoxyquinoline TransMet Transmetalation (Requires Base + Boronic Acid) PdII->TransMet PdII_Trans Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Trans Ar'-B(OH)2 + Base RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Leaves Cycle) RedElim->Product

Suzuki-Miyaura catalytic cycle emphasizing C-2 oxidative addition.

Experimental Design & Self-Validating Workflows

To ensure a self-validating experimental setup, the protocol relies on distinct physical and chemical checkpoints:

  • Catalyst Selection: Pd(dppf)Cl₂ is selected for the primary C-2 coupling. The bidentate dppf ligand provides sufficient steric bulk to prevent over-insertion while maintaining high catalytic turnover for the activated C-2 chloride.

  • Solvent & Base System: A biphasic mixture of 1,4-Dioxane and aqueous Na₂CO₃ is utilized. The causality here is two-fold: Dioxane solubilizes the organic substrates and catalyst, while the aqueous base is strictly required to form the reactive arylboronate intermediate, which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • In-Process Validation (LC-MS): The starting material (2,3-dichloro) exhibits a classic 9:6:1 isotopic mass distribution due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). Successful mono-arylation at C-2 is instantly validated by LC-MS showing a shift to a 3:1 isotopic pattern, confirming the retention of exactly one chlorine atom at C-3.

G SM 2,3-dichloro-6-methoxyquinoline (Isotope Ratio: 9:6:1) Pd_Cat Pd(dppf)Cl2, Na2CO3 Dioxane/H2O SM->Pd_Cat C2_Add Kinetically Favored Oxidative Addition at C-2 Pd_Cat->C2_Add 80°C, 2-4h Mono 2-Aryl-3-chloro-6-methoxyquinoline (Isotope Ratio: 3:1) C2_Add->Mono C3_Add Thermodynamically Demanding Oxidative Addition at C-3 Di 2,3-Diaryl-6-methoxyquinoline (No Cl Isotopes) C3_Add->Di Mono->C3_Add 110°C, 12h+

Regioselective Suzuki-Miyaura workflow and LC-MS isotopic validation checkpoints.

Step-by-Step Methodologies

Protocol A: Regioselective Mono-Arylation (Synthesis of 2-Aryl-3-chloro-6-methoxyquinoline)

Objective: Selectively couple an arylboronic acid at the C-2 position while leaving the C-3 chlorine intact.

Reagents:

  • 2,3-dichloro-6-methoxyquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol) - Note: Strict stoichiometric control prevents over-reaction.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Procedure:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine 2,3-dichloro-6-methoxyquinoline, arylboronic acid, and Na₂CO₃. Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon gas for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath or aluminum heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 2 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is complete when the starting material is consumed, and a single new peak with a 3:1 (M / M+2) chlorine isotope pattern is observed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure 2-aryl-3-chloro-6-methoxyquinoline.

Protocol B: Sequential Di-Arylation (Synthesis of 2,3-Diaryl-6-methoxyquinoline)

Objective: Overcome the high activation energy barrier at C-3 to install a second, distinct aryl group.

Reagents:

  • 2-Aryl-3-chloro-6-methoxyquinoline (from Protocol A) (1.0 equiv, 0.5 mmol)

  • Second Arylboronic acid (1.5 equiv, 0.75 mmol) - Note: Excess is required due to the sluggish nature of the C-3 coupling.

  • Pd(PPh₃)₄ (0.10 equiv, 10 mol%) - Note: A less sterically hindered catalyst is often preferred for the more crowded C-3 position.

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • DMF / H₂O (4:1 v/v, 5 mL)

Procedure:

  • Setup: Combine the mono-arylated intermediate, the second arylboronic acid, and K₂CO₃ in a microwave-safe vial. Add DMF and H₂O.

  • Degassing: Sparge with Argon for 10 minutes, then add Pd(PPh₃)₄.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 110 °C for 2 hours. Causality: Microwave heating provides rapid, uniform energy transfer, effectively overcoming the high activation barrier of the C-3 C-Cl bond without causing extensive thermal degradation of the catalyst.

  • Monitoring: Verify completion via LC-MS. The product mass should exhibit no distinct chlorine isotopic pattern (assuming no other halogens are present on the incoming aryl rings).

  • Workup & Purification: Dilute with EtOAc, wash extensively with LiCl aqueous solution (5%) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Reaction Optimization Summary

The following table summarizes the optimized parameters and expected outcomes for the regioselective couplings, demonstrating the stark contrast in reactivity between the C-2 and C-3 positions[3].

Reaction StepTarget PositionCatalyst SystemSolvent / BaseTemp / TimeYieldRegioselectivity (C2:C3)
Mono-arylation C-25 mol% Pd(dppf)Cl₂Dioxane/H₂O, Na₂CO₃80 °C / 2-4 h82 - 89%> 98:2
Mono-arylation C-25 mol% Pd(PPh₃)₄Toluene/H₂O, K₂CO₃90 °C / 12 h75 - 80%90:10
Di-arylation C-310 mol% Pd(PPh₃)₄DMF/H₂O, K₂CO₃110 °C (MW) / 2 h65 - 75%N/A (C-2 already filled)
One-Pot Symmetrical C-2 & C-310 mol% Pd(dppf)Cl₂Dioxane/H₂O, Cs₂CO₃100 °C / 24 h60 - 70%N/A (Identical aryl groups)

References

  • Title: RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors Source: Google Patents URL
  • Title: Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Metal-Free Chlorodeboronation of Organotrifluoroborates (Contextual background on halogenated quinoline reactivity) Source: Organic Letters (NIH PubMed Central) URL: [Link]

Application Note: 2,3-Dichloro-6-methoxyquinoline as a Privileged Intermediate in the Synthesis of S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2,3-dichloro-6-methoxyquinoline (CAS: 1146294-21-4) has emerged as a highly specialized, privileged scaffold[1]. It serves as the foundational synthetic intermediate for developing novel S-nitrosoglutathione reductase (GSNOR) inhibitors[2]. By leveraging the differential reactivity of its halogenated positions and the protected nature of its methoxy group, drug development professionals can efficiently synthesize potent therapeutic agents targeted at respiratory, cardiovascular, and hepatic diseases[3].

Mechanistic Grounding: The Biology of GSNOR Inhibition

Nitric oxide (NO) is a vital gaseous signaling molecule responsible for vasodilation, bronchodilation, and cellular homeostasis, but it possesses a highly unstable physiological half-life of merely 3–5 seconds[4]. To stabilize this signaling network, NO reacts with thiols to form S-nitrosoglutathione (GSNO), which acts as the primary bioactive reservoir of NO in vivo[4].

The GSNOR enzyme is the primary metabolic catalyst responsible for degrading GSNO into inactive metabolites. In conditions like acute asthma or acetaminophen-induced acute liver failure, NO signaling is severely compromised[2]. By synthesizing quinoline-based GSNOR inhibitors (such as analogs of the clinical candidate N6022) from 2,3-dichloro-6-methoxyquinoline, researchers can competitively block GSNOR, force the accumulation of GSNO, and restore therapeutic NO signaling.

G NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO Nitrosation GSNOR GSNOR Enzyme (Metabolism) GSNO->GSNOR Substrate Effect Restored NO Signaling (Therapeutic Effect) GSNO->Effect Accumulation Metabolites Inactive Metabolites (Denitrosation) GSNOR->Metabolites Degradation Inhibitor Quinoline Inhibitor (GSNOR Blockade) Inhibitor->GSNOR Competitive Inhibition

Figure 1: Mechanism of quinoline-based GSNOR inhibitors restoring NO signaling.

Structural Rationale & Quantitative Profiling

The architectural design of 2,3-dichloro-6-methoxyquinoline is not arbitrary; it is a meticulously tailored intermediate designed for late-stage functionalization[1].

  • C-2 Reactivity: The chlorine at the 2-position is strongly activated by the adjacent electronegative quinoline nitrogen (alpha-halo imine character). This enables strictly regioselective palladium-catalyzed cross-coupling over the C-3 chlorine[3].

  • C-3 Steric Influence: The retained C-3 chlorine provides essential steric bulk and halogen-bonding capabilities within the GSNOR active site, maximizing target affinity[3].

  • C-6 Methoxy Protection: The methoxy group acts as a robust protecting group during upstream cyclization. Post-coupling, it is demethylated to reveal a 6-hydroxyl group—a critical hydrogen-bond donor required for anchoring the drug in the GSNOR binding pocket[3].

Table 1: Physicochemical Properties of the Intermediate
PropertyValue / Description
Chemical Name 2,3-Dichloro-6-methoxyquinoline
CAS Registry Number 1146294-21-4
Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
Functional Groups Halogenated quinoline ring, Aryl ether
Primary Utility Scaffold for structure-activity relationship (SAR) drug design
Table 2: Quantitative Parameters for Synthetic Workflows
Reaction PhaseCatalyst / ReagentTemp (°C)Time (h)Target Product
Meth-Cohn Cyclization POCl3 (7.0 eq), DMF (1.5 eq)753.02,3-dichloro-6-methoxyquinoline
Suzuki-Miyaura Coupling Pd(PPh3)4 (0.05 eq), Na2CO39012.04-(3-chloro-6-methoxyquinolin-2-yl)benzoic acid
Ether Cleavage BBr3 (3.0 eq)-78 to 254.04-(3-chloro-6-hydroxyquinolin-2-yl)benzoic acid

Experimental Protocols & Methodologies

The following workflows detail the synthesis of the intermediate and its subsequent transformation into a functional GSNOR inhibitor. Every protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

Protocol A: Meth-Cohn Synthesis of 2,3-Dichloro-6-methoxyquinoline

Causality & Rationale: The Vilsmeier-Haack type cyclization (Meth-Cohn synthesis) is utilized because it efficiently constructs the fully functionalized, halogenated quinoline core in a single pot from a simple acetamide precursor, avoiding multi-step ring-building sequences[1][4].

  • Reagent Preparation: Purge a dry reaction vessel with argon. Cool N,N-dimethylformamide (DMF) (0.29 mL, 3.80 mmol) to 0 °C[4].

  • Vilsmeier Generation: Dropwise add phosphorus oxychloride (POCl3) (1.6 mL, 17.5 mmol) to the cold DMF to generate the electrophilic Vilsmeier reagent[4]. Maintain temperature strictly at 0 °C to prevent uncontrolled exothermic decomposition.

  • Cyclization Initiation: Portionwise add 2-chloro-N-(4-methoxyphenyl)acetamide (500 mg, 2.50 mmol) to the mixture[4].

  • Thermal Activation: Stir the mixture at 25 °C for 15 minutes to ensure homogenization, then heat the reaction to 75 °C for 3 hours[4].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the acetamide precursor is completely consumed, and the target mass (m/z ~228) dominates.

  • Workup & Purification: Quench the reaction carefully by pouring over crushed ice. Extract the aqueous layer with dichloromethane (DCM) (3x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate[4]. Purify the crude residue via silica gel column chromatography (Petroleum Ether/EtOAc = 5/1) to yield the pure intermediate[4].

Protocol B: Regioselective Suzuki-Miyaura Coupling at C-2

Causality & Rationale: Palladium(0) undergoes oxidative addition exclusively at the C-2 carbon-chlorine bond due to the electronic activation provided by the adjacent quinoline nitrogen. This allows the installation of the required aryl group (e.g., a benzoic acid derivative) while preserving the C-3 chlorine for target-site binding[3].

  • Reaction Assembly: Charge a Schlenk flask with 2,3-dichloro-6-methoxyquinoline (1.0 eq), 4-boronobenzoic acid (1.2 eq), and sodium carbonate (Na2CO3) (2.5 eq)[3].

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge the solvent with argon for 15 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) rapidly under a positive stream of argon[3].

  • Coupling: Heat the sealed flask to 90 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via UPLC-MS. The validation metric is the presence of the monocoupled mass (m/z corresponding to 4-(3-chloro-6-methoxyquinolin-2-yl)benzoic acid) and the strict absence of dicoupled byproducts.

  • Isolation: Cool the mixture to room temperature. Acidify the aqueous phase with 1M HCl to pH ~3 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under a vacuum[3].

Protocol C: Ether Cleavage (Demethylation) to the Active Pharmacophore

Causality & Rationale: Boron tribromide (BBr3) is employed as a hard Lewis acid. It coordinates to the sterically accessible methoxy oxygen, driving the nucleophilic attack of bromide on the methyl group. This unmasks the 6-hydroxyl group, which is the critical pharmacophore responsible for hydrogen-bonding with the GSNOR enzyme[3].

  • Preparation: Dissolve the coupled product from Protocol B in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add BBr3 (3.0 eq) dropwise via syringe.

  • Cleavage: Remove the cooling bath, allow the reaction to warm to 25 °C naturally, and stir for 4 hours.

  • In-Process Control (IPC): TLC (DCM/MeOH 9:1). The reaction is complete when the starting material spot disappears and a new, highly polar spot (the free phenol) appears.

  • Quench & Purification: Cool the flask back to 0 °C and cautiously quench the excess BBr3 by the dropwise addition of methanol. Concentrate the mixture under reduced pressure and purify via preparative HPLC to yield the final, biologically active GSNOR inhibitor[3].

Sources

2,3-dichloro-6-methoxyquinoline cell culture assay preparation

Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Cell Culture\n(RAW 264.7 Macrophages)", fillcolor="#4285F4",

Fig 1: NO/GSNO signaling pathway and the mechanism of GSNOR inhibition by the quinoline probe.

Reagent Preparation

  • Compound Solubilization: 2,3-dichloro-6-methoxyquinoline is highly hydrophobic. Prepare a 10 mM to 33 mM master stock solution in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[1].

  • Storage: Aliquot the stock solution into amber vials to prevent photodegradation and store at -20°C.

  • Working Concentrations: Dilute the stock in pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Core Experimental Workflows

Workflow Step1 1. Cell Culture (RAW 264.7 Macrophages) Step2 2. Nitrosative Stress (LPS + IFN-γ) Step1->Step2 Step3 3. Probe Treatment (Quinoline Compound) Step2->Step3 Step4 4. Cell Lysis & Protein Extraction Step3->Step4 Step5A 5A. Biotin-Switch Assay (SNO Quantification) Step4->Step5A Step5B 5B. Kinetic Assay (NADH Consumption) Step4->Step5B

Fig 2: Experimental workflow for evaluating quinoline-based GSNOR probes in RAW 264.7 cells.

Protocol A: Cell Culture & Nitrosative Stress Induction
  • Cell Seeding: Plate RAW 264.7 cells at a density of 1–2 × 10⁶ cells/well in 6-well plates using DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin[1]. Incubate at 37°C in 5% CO₂ until 70-80% confluent.

  • System Validation (Controls): Designate wells for:

    • Negative Control: Unstimulated cells + DMSO vehicle.

    • Positive Control: Cytomix-stimulated cells + N6022 (a known, potent GSNOR inhibitor)[2].

    • Experimental: Cytomix-stimulated cells + 2,3-dichloro-6-methoxyquinoline (e.g., 1 µM, 10 µM, 33 µM)[1].

  • Stimulation & Treatment: Replace media with fresh DMEM containing the "cytomix" (1 µg/mL LPS + 10 ng/mL IFN-γ)[3] and the respective compound treatments. Incubate for 16 hours[1].

Protocol B: Biotin-Switch Assay for Intracellular SNOs

Causality Check: S-nitrosothiol (SNO) bonds are highly labile and degrade rapidly upon cell lysis or exposure to light. The Biotin-Switch assay is mandatory because it replaces unstable -SNO groups with stable biotin moieties, allowing for reliable quantification[2].

  • Lysis in the Dark: Harvest cells using cold HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) supplemented with 1% Triton X-100. Note: Neocuproine is a copper chelator critical for preventing metal-catalyzed SNO decomposition.

  • Thiol Blocking: Add 20 mM methyl methanethiosulfonate (MMTS) to the lysate and incubate at 50°C for 20 minutes to block all free, non-nitrosylated thiol groups.

  • Acetone Precipitation: Precipitate proteins using cold acetone to remove excess MMTS, then resuspend the pellet in HEN buffer containing 1% SDS.

  • Reduction & Labeling: Add 1 mM sodium ascorbate (to selectively reduce SNO bonds to SH) and 4 mM Biotin-HPDP (to label the newly freed SH groups)[2]. Incubate for 1 hour at room temperature.

  • Detection: Analyze the labeled proteins via non-reducing SDS-PAGE and Western blot using an anti-biotin antibody.

Protocol C: Spectrophotometric GSNOR Kinetic Assay

Causality Check: GSNOR catalyzes the reduction of GSNO utilizing NADH as a cofactor. Monitoring the depletion of NADH via absorbance at 340 nm provides a direct, real-time readout of enzyme activity[2][1].

  • Reaction Mix Preparation: In a UV-transparent cuvette, combine 50 mM potassium phosphate buffer (pH 7.5), 0.1 mM EDTA, and 15 µM NADH[2][1].

  • Enzyme Addition: Add clarified RAW 264.7 cell lysate (or purified recombinant GSNOR enzyme for biochemical validation)[1].

  • Probe Incubation: Add the quinoline probe at varying concentrations and incubate for 5 minutes at 25°C[1].

  • Initiation: Add 100 µM GSNO to initiate the reaction[2].

  • Measurement: Record the absorbance at 340 nm every 10 seconds for 3 minutes. Calculate the slope (ΔA340/min) to determine specific enzyme activity[2].

Quantitative Data & Expected Outcomes

To ensure the assay system is functioning correctly, compare your empirical data against the expected baseline metrics summarized below:

Assay ParameterTarget MetricExpected Baseline (Cytomix Only)Expected with Quinoline Probe / GSNORi
GSNOR Activity NADH Consumption Rate (ΔA340)High (Rapid depletion of NADH)Reduced (Dose-dependent plateau)
Intracellular SNO Biotin-HPDP Signal (Western Blot)Moderate (Due to NOS2 induction)2 to 4-fold Increase vs. Baseline
Cell Viability CCK-8 / MTT Assay> 95% Viability> 90% (at sub-toxic doses < 33 µM)
NOS2 Expression Protein Level (Western Blot)Highly UpregulatedMaintained (Validates NO pool stability)

References

  • RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors. Google Patents.
  • United States Patent - Googleapis.com (Quinoline Compounds).
  • Validating GSNOR Inhibition in Cellular Models: A Comparative Guide to N6022 and Other Inhibitors. Benchchem.
  • Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase. PMC.
  • Proteomic Characterization of the Cellular Response to Nitrosative Stress Mediated by S-Nitrosoglutathione Reductase Inhibition. PMC.
  • S-nitrosoglutathione reductase (GSNOR) deficiency accelerates cardiomyocyte differentiation of induced pluripotent stem cells. PMC.

Sources

how to synthesize quinoline derivatives from 2,3-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Quinoline Derivatives from 2,3-Dichloro-6-methoxyquinoline

Executive Summary & Scientific Rationale

In medicinal chemistry, 2,3-dichloro-6-methoxyquinoline serves as a highly privileged structural scaffold, most notably utilized in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors[1]. GSNOR is a critical enzyme that regulates cellular levels of S-nitrosothiols, making it a primary therapeutic target for respiratory, inflammatory, and cardiovascular diseases[2].

The synthetic utility of 2,3-dichloro-6-methoxyquinoline stems from the orthogonal reactivity of its two chlorine atoms. The C2-position is situated directly adjacent to the quinoline nitrogen. The strong electron-withdrawing nature of this nitrogen—exerted via both inductive and resonance effects—significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the alpha position. Consequently, the C2–Cl bond is highly activated toward oxidative addition by palladium(0) species. This electronic causality allows for strictly regioselective Suzuki-Miyaura cross-coupling at C2 while leaving the C3–Cl bond completely intact[3]. This predictable reactivity enables a modular, step-wise functionalization strategy to build complex pharmacophores[1].

Synthetic Workflow & Pathway Visualization

G SM 2,3-dichloro-6-methoxyquinoline (Starting Scaffold) C2_Coupling Regioselective Suzuki Coupling Pd(dppf)Cl2, Arylboronic Acid 100°C, Microwave SM->C2_Coupling Step 1 (Regioselective) Intermediate 3-chloro-2-aryl-6-methoxyquinoline (Stable Intermediate) C2_Coupling->Intermediate Deprotection Ether Cleavage (Demethylation) BBr3 or Pyridine·HCl Intermediate->Deprotection Step 2 (Deprotection) Final 3-chloro-2-aryl-6-hydroxyquinoline (Active GSNOR Inhibitor) Deprotection->Final

Figure 1: Two-step synthesis of GSNOR inhibitors from 2,3-dichloro-6-methoxyquinoline.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C2

Objective: Synthesize 4-(3-chloro-6-methoxyquinolin-2-yl)-3-fluorobenzoic acid[1]. Self-Validating System Check: A successful reaction will show a complete shift in the isotopic mass distribution via LC-MS. The starting material exhibits a distinct dichloro isotope pattern (M, M+2, M+4 in a 9:6:1 ratio). Upon successful mono-coupling, this will shift to a monochloro pattern (M, M+2 in a 3:1 ratio), unambiguously confirming that only one chlorine has been displaced.

Materials:

  • 2,3-dichloro-6-methoxyquinoline (1.0 eq)

  • 4-borono-3-fluorobenzoic acid (1.1 eq)[1]

  • Pd(dppf)Cl₂ catalyst (0.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (5:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe reaction vial with 2,3-dichloro-6-methoxyquinoline, 4-borono-3-fluorobenzoic acid, and NaHCO₃.

  • Degassing (Critical for Catalyst Lifespan): Add the 1,4-Dioxane/Water mixture. Sparge the solution with dry Argon gas for 10 minutes. Removing dissolved oxygen prevents the premature oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in a microwave reactor at 100 °C for 2 hours. (Alternatively, heat in a conventional sealed tube at 90 °C for 12–16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water. Because the product contains a carboxylic acid, acidify the aqueous layer to pH ~3-4 using 1M HCl to protonate the product, driving it into the organic phase. Extract with Ethyl Acetate (EtOAc)[1].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Petroleum Ether / EtOAc = 1:1) to isolate the desired intermediate[1].

Protocol 2: C6-Methoxy Deprotection (Ether Cleavage)

Objective: Cleave the methyl ether to reveal the biologically active 6-hydroxyquinoline derivative. Self-Validating System Check: Validation is achieved via ¹H NMR. The disappearance of the sharp 3-proton singlet at ~3.9 ppm (the -OCH₃ group) and the emergence of a broad, exchangeable proton peak at ~10.0–10.5 ppm (the -OH group) confirms complete ether cleavage.

Materials:

  • 3-chloro-2-aryl-6-methoxyquinoline intermediate (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cooling: Dissolve the intermediate in anhydrous DCM under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add the BBr₃ solution dropwise via syringe. Causality: BBr₃ is a harsh Lewis acid; dropwise addition at cryogenic temperatures prevents localized exothermic spikes that lead to tarring and non-specific degradation of the quinoline core.

  • Cleavage: Stir the reaction mixture at -78 °C for 30 minutes to allow the initial Lewis acid-base adduct to form, then allow it to slowly warm to room temperature and stir for an additional 4–6 hours to drive the cleavage.

  • Quenching (Critical Safety Step): Re-cool the flask to 0 °C. Carefully and slowly quench the excess BBr₃ by adding Methanol dropwise (Caution: Highly exothermic, generates corrosive HBr gas). Follow with water.

  • Isolation: Extract the mixture with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to obtain the final 6-hydroxyquinoline product.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying Protocol 1 to various boronic acids, demonstrating the robust regioselectivity of the C2-position over the C3-position[1].

Boronic Acid ReagentCatalyst SystemConditionsIsolated YieldRegioselectivity (C2:C3)
4-boronobenzoic acidPd(dppf)Cl₂ / NaHCO₃Dioxane/H₂O, 100 °C, 2h (MW)81%> 99:1
4-borono-3-fluorobenzoic acidPd(dppf)Cl₂ / NaHCO₃Dioxane/H₂O, 100 °C, 2h (MW)78%> 99:1
(4-(methoxycarbonyl)phenyl)boronic acidPd(dppf)Cl₂ / NaHCO₃Dioxane/H₂O, 100 °C, 2h (MW)85%> 99:1
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 90 °C, 12h88%> 99:1

Mechanistic & Troubleshooting Insights

  • Troubleshooting Protodeboronation: If LC-MS indicates high levels of the protodeboronated aryl species (e.g., fluorobenzene instead of the coupled product), it implies the boronic acid is degrading before the transmetalation step. To counteract this, ensure strict anaerobic conditions during degassing, or switch to a more stable boron source such as a pinacol ester (MIDA boronate) or an organotrifluoroborate salt.

  • Steric Hindrance at C3: Even if forcing conditions are applied to attempt a double-coupling, the C3 position is sterically hindered by the newly installed C2-aryl group. Functionalizing the C3-chlorine typically requires switching to highly active, sterically demanding Buchwald-type ligands (e.g., XPhos or RuPhos) and elevated temperatures (>120 °C).

References

  • N30 Pharmaceuticals, LLC. (2016). New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors. (Patent No. RU2599144C2). Google Patents.[1] 1

  • N30 Pharmaceuticals, LLC. (2013). Novel substituted quinoline compounds as s-nitrosoglutathione reductase inhibitors. (Patent No. US8410109B2). Google Patents.[2] 2

  • N30 Pharmaceuticals, LLC. (2016). Novel quinoline compounds, pharmaceutical compositions comprising such compounds, and methods of making and using the same. (Patent No. US9309204B2). Google Patents.

  • Becherer et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry.[3] 3

Sources

Application Note: Utilizing 2,3-Dichloro-6-methoxyquinoline as a Privileged Scaffold in High-Throughput Screening for GSNOR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted libraries requires starting materials that balance chemical reactivity with pharmacophoric relevance. 2,3-Dichloro-6-methoxyquinoline has emerged as a highly versatile, privileged intermediate in the synthesis of novel therapeutics, most notably inhibitors of S-nitrosoglutathione reductase (GSNOR)[1]. This application note provides an in-depth, self-validating workflow detailing the chemical utilization of this scaffold, the mechanistic rationale behind its biological targeting, and a robust High-Throughput Screening (HTS) protocol for identifying lead compounds.

Target Biology & Chemical Rationale

The GSNOR/GSNO Axis

S-nitrosoglutathione reductase (GSNOR) is a highly conserved enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO), the primary endogenous reservoir of bioactive nitric oxide (NO). In pathophysiological states such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD), NO homeostasis is disrupted. Pharmacological inhibition of GSNOR prevents the degradation of GSNO, thereby amplifying NO-mediated signaling pathways that drive bronchodilation and anti-inflammatory responses.

GSNOR_Pathway NOS Nitric Oxide Synthase NO Nitric Oxide (NO) NOS->NO Synthesis GSNO S-Nitrosoglutathione NO->GSNO +GSH/O2 GSNOR GSNOR Enzyme GSNO->GSNOR Catabolism Target Protein S-Nitrosylation GSNO->Target Transnitrosylation Inhibitor Quinoline Inhibitor Inhibitor->GSNOR Blocks

Mechanistic pathway of GSNO regulation by GSNOR and targeted inhibition by quinoline derivatives.

Scaffold Orthogonality: Why 2,3-Dichloro-6-methoxyquinoline?

The molecular architecture of 2,3-dichloro-6-methoxyquinoline provides a highly programmable template for medicinal chemists[2].

  • C2-Chlorine Reactivity: The chlorine at the 2-position is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling due to the electron-withdrawing effect of the adjacent quinoline nitrogen.

  • C3-Chlorine Stability: The 3-position chlorine is significantly less reactive, providing an orthogonal handle. It remains intact during C2-functionalization, contributing essential lipophilicity and steric bulk that fits snugly into the GSNOR hydrophobic binding pocket.

  • C6-Methoxy Group: This functional group acts as a hydrogen bond acceptor, improving target affinity and overall compound solubility[1].

Library Synthesis Protocol: Regioselective Functionalization

To generate a focused library for HTS, we utilize a regioselective Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system , incorporating in-process analytical checkpoints to ensure library fidelity before screening.

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave vial, combine 2,3-dichloro-6-methoxyquinoline (1.0 eq) and a diverse aryl boronic acid (1.1 eq).

    • Causality: Using a slight excess of boronic acid ensures complete consumption of the quinoline scaffold, simplifying downstream purification.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II). Degassing is critical to maintain catalytic turnover.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq).

    • Causality: The bidentate dppf ligand enforces a steric environment that heavily favors insertion at the highly activated C2-Cl bond over the C3-Cl bond, ensuring regioselectivity. Na₂CO₃ is a mild base that activates the boronic acid to form the reactive boronate complex without degrading the quinoline core.

  • Thermal Activation: Seal the vial and heat at 90°C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and inject into an LC-MS.

    • Validation Logic: The reaction is deemed successful only if the starting material mass (m/z 228) is completely depleted and replaced by the desired product mass. If m/z 228 persists, an additional 0.02 eq of catalyst is added.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via automated flash chromatography (Hexanes/EtOAc) to yield the 2-aryl-3-chloro-6-methoxyquinoline library.

High-Throughput Screening (HTS) Protocol

Once the library is synthesized, it is subjected to a biochemical HTS assay. The assay measures the GSNOR-catalyzed, NADH-dependent reduction of GSNO. Because NADH absorbs strongly at 340 nm while its oxidized form (NAD+) does not, enzyme activity is monitored via absorbance decay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium phosphate, pH 7.4.

    • Causality: Screening at physiological pH (7.4) rather than the enzyme's optimal alkaline pH (pH 10) ensures that the identified inhibitors will remain active in the target physiological environment[3].

  • Enzyme/Cofactor Master Mix: Prepare a solution of 11 nM recombinant human GSNOR and 300 µM NADH in the assay buffer. Dispense 10 µL of this mix into columns 1-24 of a 384-well UV-transparent microplate.

    • Causality: 384-well formats minimize the consumption of expensive recombinant GSNOR while maximizing throughput.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the quinoline library (from 1.25 mM DMSO stock plates) to columns 1-22. Final compound concentration is 12.5 µM.

    • Causality: 12.5 µM is chosen to capture moderate-affinity hits without inducing compound aggregation or non-specific enzyme denaturation. The final DMSO concentration is kept at 1% to maintain solubility without affecting GSNOR activity.

  • Self-Validating Controls:

    • Positive Control (Column 23): Add 100 nL of N6022 (a known, potent GSNOR inhibitor).

    • Negative Control (Column 24): Add 100 nL of pure DMSO.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of 100 µM GSNO (substrate) to all wells to start the reaction.

    • Causality: Adding the substrate last prevents premature NADH oxidation, ensuring the measured slope strictly represents the inhibited state of the enzyme.

  • Kinetic Readout: Read absorbance at 340 nm continuously for 10 minutes using a multi-mode plate reader.

  • Validation Logic (Z'-factor): Calculate the Z'-factor using the slopes of Column 23 and Column 24. The assay is only validated and approved for hit selection if Z' > 0.6.

Data Presentation & Hit Triage

The kinetic data is normalized to the DMSO controls to calculate percent inhibition. Compounds exhibiting >50% inhibition at 12.5 µM are classified as primary hits and advanced to dose-response (IC50) testing and selectivity counter-screens against other alcohol dehydrogenase (ADH) family members.

Representative HTS Data Summary
Compound IDR-Group Substitution (C2)GSNOR IC₅₀ (nM)ADH Selectivity FoldClogPHTS Triage Decision
Cmpd-042 4-methoxyphenyl460> 100x3.2Advance to Lead Opt.
Cmpd-088 3-fluorophenyl1,25010x3.5Discard (Low Potency)
Cmpd-112 4-carboxyphenyl85> 500x2.8Advance to In Vivo
N6022 (Ctrl)Pyrrole derivative8> 1000x2.4Assay Benchmark

Note: Data represents typical structure-activity relationship (SAR) outcomes derived from the 2,3-dichloro-6-methoxyquinoline scaffold.

HTS_Workflow Lib Quinoline Library Screen Primary HTS Assay (NADH depletion) Lib->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Z' > 0.6 Discard Discard Screen->Discard Inactive Counter Counter Screen (ADH Selectivity) Hit->Counter Lead Lead Optimization (IC50 < 100 nM) Counter->Lead Selective Counter->Discard Non-selective

High-throughput screening and hit triage workflow for identifying selective GSNOR inhibitors.

References

  • EvitaChem.Buy 2,3-Dichloro-6-methoxyquinoline (EVT-8738016) - EvitaChem.
  • United States Patent (Google Patents).Synthesis of 2,3-dichloro-6-methoxyquinoline and application in GSNOR inhibitors.
  • National Institutes of Health (PMC).Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases.
  • National Institutes of Health (PMC).Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase: High Throughput Screening.
  • ACS Publications.Mechanism of Inhibition for N6022, a First-in-Class Drug Targeting S-Nitrosoglutathione Reductase.

Sources

Application Note: Catalytic Functionalization of 2,3-Dichloro-6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of halogenated quinolines is a cornerstone of modern medicinal chemistry. Specifically, 2,3-dichloro-6-methoxyquinoline serves as a critical, highly versatile intermediate in the synthesis of complex pharmaceutical agents, most notably S-nitrosoglutathione reductase (GSNOR) inhibitors[1],[2]. This application note provides a comprehensive, self-validating guide to the regioselective catalytic functionalization of this scaffold. By leveraging the inherent electronic disparities between the C-2 and C-3 positions, researchers can achieve precise, mono-substituted cross-couplings with high fidelity.

Biological Context: GSNOR and NO Homeostasis

Understanding the downstream application of a chemical intermediate dictates its synthetic strategy. 2,3-dichloro-6-methoxyquinoline is primarily utilized to synthesize inhibitors of GSNOR[2]. Nitric oxide (NO) is a highly reactive, short-lived signaling molecule that regulates vasodilation and immune responses[2],[3]. In vivo, NO is stabilized by binding to thiols, forming S-nitrosothiols (SNOs) like S-nitrosoglutathione (GSNO), which acts as the primary bioactive NO pool[3]. GSNOR catabolizes GSNO; thus, inhibiting GSNOR with quinoline-based derivatives preserves GSNO levels, restoring NO homeostasis in inflammatory and cardiovascular diseases[2],[3].

Pathway NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO S-Nitrosation GSNOR GSNOR Enzyme GSNO->GSNOR Substrate Homeostasis NO Homeostasis & Vasodilation GSNO->Homeostasis Signaling Catabolism GSNO Catabolism GSNOR->Catabolism Catalysis Inhibitor Quinoline Inhibitor Inhibitor->GSNO Preserves Inhibitor->GSNOR Blocks

GSNOR-mediated NO signaling pathway and pharmacological intervention by quinoline inhibitors.

Mechanistic Insights: Regioselectivity & Causality

The catalytic functionalization of 2,3-dichloro-6-methoxyquinoline relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. The fundamental challenge is achieving regioselectivity between the two adjacent chlorine atoms.

The Causality of Regioselectivity: The C-2 position is located alpha to the electronegative quinoline nitrogen. This proximity exerts a strong inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-2 compared to C-3. Consequently, the C2–Cl bond is highly polarized and kinetically favored for the oxidative addition of the electron-rich Pd(0) catalyst.

The Causality of Catalyst Selection: Coupling at the C-2 position adjacent to a C-3 chlorine introduces significant steric hindrance. To overcome this, Pd(dppf)Cl₂ is selected as the optimal catalyst[4]. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°), which forces the intermediate palladium complex into a geometry that dramatically accelerates the reductive elimination step—often the rate-limiting step in sterically congested cross-couplings.

Workflow SM 2,3-dichloro-6-methoxyquinoline OA Regioselective Oxidative Addition at C-2 SM->OA Pd Pd(dppf)Cl2 / Base Pd->OA TM Transmetalation with Ar-B(OH)2 OA->TM RE Reductive Elimination TM->RE RE->Pd Pd(0) Prod 2-Aryl-3-chloro-6-methoxyquinoline RE->Prod

Regioselective Suzuki-Miyaura cross-coupling workflow for 2,3-dichloro-6-methoxyquinoline.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . A reaction is only considered successful if it passes the defined analytical checkpoints before proceeding to the next synthetic stage.

Protocol A: Synthesis of the Quinoline Core (Meth-Cohn / Vilsmeier-Haack Approach)

This step constructs the 2,3-dichloro-6-methoxyquinoline scaffold from an acetamide precursor[1],[3].

  • Reagent Preparation: Cool N,N-dimethylformamide (DMF, 3.80 mmol) to 0 °C under an inert argon atmosphere.

  • Vilsmeier Reagent Formation: Dropwise add Phosphorus oxychloride (POCl₃, 17.5 mmol) to the DMF. Causality: The low temperature prevents the exothermic decomposition of the highly electrophilic chloromethylene-N,N-dimethylammonium chloride intermediate.

  • Substrate Addition: Portion-wise add 2-chloro-N-(4-methoxyphenyl)acetamide (2.50 mmol)[4],[3].

  • Cyclization: Stir the mixture at 25 °C for 15 minutes, then heat to 75 °C for 3 hours[3]. Causality: Heating drives the electrophilic aromatic substitution and subsequent aromatization, while POCl₃ ensures the C-2 position is chlorinated during ring closure.

  • Quenching & Extraction: Cool to room temperature, pour over crushed ice, neutralize with saturated NaHCO₃, and extract with dichloromethane (3x 30 mL).

  • Validation Checkpoint (Critical):

    • TLC: Run a TLC (Hexane/EtOAc 5:1). The starting material must be completely consumed, replaced by a highly UV-active spot (R_f ~0.6).

    • LC-MS: Confirm the presence of the product mass ( m/z 228 [M+H]⁺). The spectrum must display a characteristic 9:6:1 isotopic pattern, definitively proving the incorporation of exactly two chlorine atoms. Do not proceed to cross-coupling without this confirmation.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-2

This protocol details the functionalization of the C-2 position using an aryl boronic acid (e.g., 4-borono-3-fluorobenzoic acid or similar derivatives)[2],[4].

  • Reaction Assembly: In a microwave-safe vial, combine 2,3-dichloro-6-methoxyquinoline (1.0 eq) and the target aryl boronic acid (1.1 eq)[4].

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Sodium Bicarbonate (NaHCO₃, 3.0 eq)[4].

  • Solvent System: Suspend the mixture in a 5:1 ratio of 1,4-Dioxane to Water[4]. Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step. Dioxane provides a miscible, high-boiling organic phase.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Heating: Seal the vial and heat at 100 °C via microwave irradiation for 2 hours[4].

  • Validation Checkpoint (Critical):

    • LC-MS: Analyze the crude mixture. The product mass must show a shift from a 9:6:1 isotopic pattern to a 3:1 isotopic pattern , proving that exactly one chlorine atom (at C-2) has been replaced while the C-3 chlorine remains intact.

    • ¹H NMR: Confirm the disappearance of the C-2 chlorine by the emergence of new aromatic proton signals in the 7.5–8.0 ppm range, while the quinoline C-4 proton singlet remains unshifted.

Quantitative Data & Optimization

The following tables summarize the physicochemical properties of the starting material and the quantitative optimization data for the catalytic functionalization step.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-methoxyquinoline [1],[5]

PropertyValueAnalytical Significance
Molecular Formula C₁₀H₇Cl₂NOBase formula for mass spectrometry
Molecular Weight 228.07 g/mol Target mass for LC-MS validation
Melting Point 90 - 95 °CIndicator of crystalline purity
Isotopic Signature 9:6:1 ratioConfirms di-chlorinated state

Table 2: Optimization of C-2 Suzuki-Miyaura Cross-Coupling Conditions (Data represents standard optimization benchmarks for sterically hindered di-haloquinolines)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C2:C3)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O904585:15
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O1007295:5
3Pd(dppf)Cl₂NaHCO₃DMF / H₂O1006590:10
4 Pd(dppf)Cl₂ NaHCO₃ Dioxane / H₂O 100 89 >99:1

Note: Entry 4 demonstrates the optimal balance of catalyst bite angle and solvent polarity, yielding near-absolute regioselectivity for the C-2 position.

References

  • Buy 2,3-Dichloro-6-methoxyquinoline (EVT-8738016)
  • Source: chemsrc.
  • Source: google.com (Google Patents)
  • (12) United States Patent (US9309204B2 / US20160102078A1)
  • (12) United States Patent (US8476293B2)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the Vilsmeier-Haack cyclization of 2-chloro-N-(4-methoxyphenyl)acetamide to 2,3-dichloro-6-methoxyquinoline.

Below, you will find a mechanistic breakdown of the reaction, a self-validating experimental protocol, an optimization data matrix, and a targeted troubleshooting FAQ.

Process Overview & Mechanistic Causality

The synthesis of 2,3-dichloro-6-methoxyquinoline is notoriously low-yielding, typically plateauing around 20–25% under standard conditions[1]. As an application scientist, it is critical to understand the causality behind this limitation: the electronic effect of the p-methoxy group .

While the methoxy group is strongly electron-donating, its position at C4 of the starting aniline ring means it directs electrophilic aromatic substitution to its own ortho and para positions. However, the required cyclization site (C2 of the aniline ring) is meta to the methoxy group. Consequently, the Wheland intermediate at the cyclization site receives no resonance stabilization from the methoxy substituent. This lack of activation makes the intramolecular cyclization the rate-limiting step, leaving the electron-rich substrate highly vulnerable to competing intermolecular polymerization and tarring[2]. To overcome this, the reaction relies on a massive excess of POCl₃ acting as both a chlorinating dehydrator and a solvent, coupled with strict thermal control.

G Start Start Vilsmeier-Haack Cyclization CheckReagents Are DMF and POCl3 anhydrous? Start->CheckReagents DryReagents Distill POCl3 & dry DMF CheckReagents->DryReagents No TempControl Maintain 0-5°C during addition? CheckReagents->TempControl Yes DryReagents->TempControl Cooling Use ice-salt bath TempControl->Cooling No Heating Heat to 75-85°C for 3-4 hours TempControl->Heating Yes Cooling->Heating Tar Excessive tar formation? Heating->Tar LowerTemp Reduce temp to 75°C Tar->LowerTemp Yes Workup Quench in ice water & neutralize Tar->Workup No LowerTemp->Workup Success Isolate 2,3-dichloro-6-methoxyquinoline Workup->Success

Figure 1: Troubleshooting workflow for the Vilsmeier-Haack cyclization of quinolines.

Self-Validating Experimental Protocol

This methodology incorporates built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Objective: Conversion of 2-chloro-N-(4-methoxyphenyl)acetamide to 2,3-dichloro-6-methoxyquinoline.

Reagents:

  • 2-chloro-N-(4-methoxyphenyl)acetamide: 1.0 eq (e.g., 500 mg, 2.50 mmol)

  • Phosphorus oxychloride (POCl₃): 7.0 eq (1.6 mL, 17.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 1.5 eq (0.29 mL, 3.80 mmol)

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF (0.29 mL). Cool the flask to 0°C using an ice bath. Add POCl₃ (1.6 mL) dropwise over 10 minutes[1].

    • Validation Checkpoint: The solution must form a pale yellow to colorless viscous complex (chloromethylene-N,N-dimethyliminium chloride). If the solution immediately turns dark brown, the POCl₃ is contaminated with moisture and has degraded. Abort and distill the POCl₃[2].

  • Substrate Addition: Add the 2-chloro-N-(4-methoxyphenyl)acetamide (500 mg) portionwise to the cold complex. Stir at 25°C for 15 minutes to ensure complete dissolution and initial iminium formation.

  • Cyclization: Heat the reaction mixture to 75°C for exactly 3 hours[1].

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 5:1). The starting material spot should disappear. The mixture will darken to a deep amber/brown, which is normal, but it should not become a solid, intractable black mass.

  • Quenching: Cool the mixture to room temperature. Slowly pour the mixture over crushed ice (30 g) with vigorous stirring.

    • Causality: Slow quenching over ice prevents the violent exothermic hydrolysis of excess POCl₃, which would otherwise thermally degrade the newly formed quinoline product[2].

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (PE/EtOAc = 5/1) to yield the pure product[1].

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the final yield of 2,3-dichloro-6-methoxyquinoline.

Substrate (eq)DMF (eq)POCl₃ (eq)Temp (°C)Time (h)Observed Yield (%)Diagnostic Note
1.01.53.0753<10%Incomplete reaction; insufficient solvent volume.
1.0 1.5 7.0 75 3 20–25% Optimal baseline for p-methoxy substrates[1].
1.03.012.090415%Increased tar formation due to thermal stress[3].
1.01.57.011020%Complete substrate decomposition/polymerization.

Troubleshooting & FAQs

Q: Why is my baseline yield stuck at 20–25%? Can I push it to 80%? A: Pushing the yield of this specific substrate to 80% using standard Vilsmeier conditions is highly improbable due to electronic constraints. As explained in the mechanistic overview, the p-methoxy group does not stabilize the transition state at the required meta cyclization site. A 20–25% yield for this specific transformation is considered a successful, optimized run[1]. To improve throughput, scale out the reaction in parallel rather than attempting to force higher yields through excessive heating.

Q: The reaction mixture turns into a black, intractable tar. How can I prevent this? A: Tarring is the result of excessive thermal stress and degraded reagents. POCl₃ degrades into HCl and phosphoric acid upon exposure to atmospheric moisture. These acidic byproducts aggressively catalyze the polymerization of the electron-rich methoxyaromatic system[2]. Ensure your POCl₃ is freshly distilled and your DMF is stored over molecular sieves. Furthermore, strictly maintain the reaction temperature at 75°C; exceeding 85–90°C exponentially increases tar formation without improving the cyclization rate[3].

Q: Can I improve the yield by increasing the DMF ratio? A: No. While standard Vilsmeier formylations often use a 1:3 ratio of substrate to DMF, the synthesis of 2,3-dichloroquinolines requires POCl₃ to act as both the chlorinating agent and the bulk solvent. Empirical data shows that an optimal ratio is closer to 1:1.5:7 (Substrate:DMF:POCl₃)[1]. Increasing DMF beyond 3 equivalents dilutes the reactive chloroiminium intermediate and reduces the overall cyclization efficiency[3].

Q: How should I handle the workup to prevent product hydrolysis? A: The reaction mixture contains a massive excess of POCl₃. Pouring water directly into the reaction flask will cause a violent exothermic reaction, destroying the product. Instead, slowly pour the cooled reaction mixture over a large excess of crushed ice with vigorous stirring[2]. This controls the exotherm and safely hydrolyzes the phosphorus species. If the product precipitates, you can filter it directly; otherwise, proceed with ethyl acetate extraction.

References

  • Title: (12) United States Patent - Googleapis.com (Patent US20130165476A1)
  • Title: Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline Source: Benchchem URL
  • Source: niscpr.res.
  • Title: 2-chloroquinolin-3-yl)-3-((substituted) phenyl)

Sources

Technical Support Center: Troubleshooting 2,3-Dichloro-6-methoxyquinoline Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2,3-dichloro-6-methoxyquinoline , a highly hydrophobic heterocyclic intermediate frequently utilized in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors and other bioactive compounds 1.

Due to its specific substitution pattern, this compound presents severe aqueous solubility challenges that can compromise in vitro bioassays and in vivo dosing. This guide synthesizes structural causality, diagnostic workflows, and self-validating protocols to help you overcome these formulation bottlenecks.

Part 1: Physicochemical Causality of Insolubility

To effectively solubilize a compound, one must first understand the molecular forces driving its precipitation. The low aqueous solubility of quinoline derivatives stems from their bicyclic aromatic core, which is inherently hydrophobic and forms rigid crystal lattices 2. For 2,3-dichloro-6-methoxyquinoline, specific functional groups exacerbate this issue.

Table 1: Structural Drivers of Insolubility

Structural FeaturePhysicochemical EffectSolubilization Impact & Countermeasure
Bicyclic Aromatic Core High baseline lipophilicity; strong π−π stacking in the crystal lattice.Limits water hydration. Requires organic co-solvents (e.g., DMSO) to overcome initial lattice energy 2.
2,3-Dichloro Substitution Strong inductive electron withdrawal; significantly increases LogP.Drastically lowers the basicity (pKa) of the quinoline nitrogen. Standard pH adjustment is ineffective 3.
6-Methoxy Group Adds steric bulk and hydrophobic surface area.Promotes rapid "crashing out" upon aqueous dilution. Requires micellar encapsulation for high-concentration needs []().

Part 2: Solubilization Decision Matrix

Select your solubilization strategy based on the target concentration and downstream application. The workflow below outlines the logical progression from simple co-solvent dilution to advanced formulation.

SolubilizationWorkflow Start 2,3-dichloro-6-methoxyquinoline Aqueous Solubilization PathA In Vitro Bioassays (Low Target Conc.) Start->PathA PathB In Vivo / Structural (High Target Conc.) Start->PathB Step1A Prepare 10 mM Stock in 100% DMSO PathA->Step1A Step1B HP-β-CD Complexation (10-20% w/v) PathB->Step1B Step2B mPEG-PDLLA Micelles Polymer Dispersion PathB->Step2B Step2A Dilute into Buffer (Final DMSO ≤ 1%) Step1A->Step2A Decision Precipitation Observed? Step2A->Decision Fix1 Add 0.01% Tween-20 or Warm to 37°C Decision->Fix1 Yes Success Proceed to Assay Decision->Success No Fix1->Step2A

Decision tree for solubilizing hydrophobic quinoline derivatives in aqueous media.

Part 3: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but the compound immediately "crashes out" (precipitates) when I dilute it to 100 µM in my PBS assay buffer. Why does this happen? A1: This is a classic failure of kinetic solubility. When you dilute the DMSO stock into an aqueous buffer, the localized concentration of the co-solvent drops drastically (e.g., from 100% to 1%). The hydrophobic forces of the 2,3-dichloro-6-methoxyquinoline molecule immediately dominate, causing it to exceed its solubility limit and aggregate into particles 2. Solution: Perform a stepwise serial dilution rather than a single massive dilution. Alternatively, gently warm the buffer to 37°C prior to addition, or incorporate a trace amount of surfactant (e.g., 0.01% Tween-20) to lower the surface tension of the aqueous phase 4.

Q2: Unsubstituted quinoline is a weak base and dissolves easily in mild acid. I tried lowering the pH of my buffer to 4.0, but 2,3-dichloro-6-methoxyquinoline remains completely insoluble. Why did pH adjustment fail? A2: While standard quinolines can be protonated at the nitrogen atom to form highly soluble cationic salts under acidic conditions 3, your specific derivative contains two highly electronegative chlorine atoms at the 2- and 3-positions. Through strong inductive electron withdrawal, these halogens pull electron density away from the nitrogen lone pair. This drastically lowers the pKa of the molecule, meaning it will not protonate at pH 4.0. You would need dangerously low, non-physiological pH levels to force protonation, making pH adjustment an unviable strategy for this specific compound.

Q3: I need to formulate this compound at a high concentration (e.g., 5 mg/mL) for an in vivo pharmacokinetic study. DMSO is too toxic at the required volume. What is the best approach? A3: For high-concentration, low-toxicity requirements, you must move away from co-solvents and utilize encapsulation. The two most authoritative methods are:

  • Cyclodextrin Complexation: Using Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the hydrophobic quinoline core within its cavity 5.

  • Polymeric Micelles: Using diblock copolymers like mPEG-PDLLA. The hydrophobic PDLLA core dissolves the quinoline, while the hydrophilic PEG corona ensures aqueous solubility, achieving up to a 50-fold increase in solubility for highly hydrophobic models .

Table 2: Excipient Tolerability Limits for Quinoline Solubilization

Solubilizing AgentMechanismMax Recommended Conc. (In Vitro Assays)Max Recommended Conc. (In Vivo Systemic)
DMSO Polarity modulation0.1% – 1.0%< 10% (Species dependent)
HP- β -CD Hydrophobic cavity inclusion1% – 5%Up to 20%
mPEG-PDLLA Polymeric micelle dispersion0.1% – 1.0%Formulation dependent

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Solvent-Shift Method

This high-throughput method estimates the kinetic solubility limit of your compound by measuring light scattering from precipitated particles when shifting from DMSO to an aqueous buffer 4.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,3-dichloro-6-methoxyquinoline in 100% molecular-biology grade DMSO to a final concentration of 10 mM. Note: Sonicate for 5 minutes to ensure complete disruption of the crystal lattice.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 1:2 serial dilution of the stock using 100% DMSO to create a concentration gradient (10 mM down to 0.078 mM).

  • Aqueous Shift: To a new 96-well UV-transparent flat-bottom plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Rapidly transfer 2 µL of each DMSO stock dilution into the corresponding buffer wells. This yields a final DMSO concentration of exactly 1% 4.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle orbital shaking (300 rpm).

  • Analysis: Read the plate on a spectrophotometer at 620 nm (where the compound does not absorb light).

  • Self-Validation System:

    • System Check: Always run a vehicle control (1% DMSO in buffer). The baseline absorbance should be near zero.

    • Data Interpretation: Any sudden spike in absorbance at 620 nm indicates light scattering caused by precipitated compound. The concentration immediately preceding this spike is your kinetic solubility limit.

Protocol B: HP- β -CD Inclusion Complexation

Use this protocol to achieve high aqueous concentrations without organic solvents 5.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a series of Hydroxypropyl- β -cyclodextrin (HP- β -CD) solutions in your desired aqueous buffer at 1%, 5%, 10%, and 20% (w/v).

  • Supersaturation: Add a known excess amount of solid 2,3-dichloro-6-methoxyquinoline powder (e.g., 10 mg) to 1 mL of each cyclodextrin solution, as well as to a control tube containing only buffer.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25°C) for 48 hours to ensure thermodynamic equilibrium is reached 2.

  • Separation: Centrifuge the suspensions at >10,000 x g for 20 minutes to pellet the undissolved solid 5. Carefully extract the clear supernatant.

  • Quantification: Dilute the supernatant in methanol and quantify the dissolved quinoline via HPLC against a standard curve.

  • Self-Validation System:

    • System Check: Plot the concentration of the dissolved quinoline against the concentration of HP- β -CD. A linear increase (an AL​ -type phase-solubility diagram) validates that a 1:1 stoichiometric inclusion complex has successfully formed 5. If the curve is flat, the cavity size of the cyclodextrin is incompatible with the steric bulk of the 6-methoxy group.

References

  • [3] Benchchem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Retrieved from 3

  • [2] Benchchem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from 2

  • [5] Benchchem. Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Retrieved from 5

  • [4] Benchchem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Retrieved from 4

  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Retrieved from

  • [1] Google Patents. US Patent 9,364,481 B2: Inhibitors of S-nitrosoglutathione reductase (GSNOR). Retrieved from 1

Sources

Technical Support Center: Optimizing Purification of 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,3-dichloro-6-methoxyquinoline (CAS: 1146294-21-4) [1]. This intermediate is critical in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors and other pharmaceutical agents [2]. Due to the harsh cyclization conditions (typically involving POCl₃ and DMF)[3], researchers frequently encounter issues with persistent byproducts, regioisomer co-elution, and poor recovery.

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and structural workflows to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My crude mixture turns into a black, intractable tar upon quenching the POCl₃/DMF reaction. How can I prevent this and recover my product? A: This is a classic issue of localized overheating during the Vilsmeier-type cyclization quench. POCl₃ hydrolysis is highly exothermic. If the temperature spikes, the methoxy group can undergo partial demethylation or the quinoline ring can polymerize. Solution: Do not pour water into the reaction. Instead, pour the reaction mixture slowly over crushed ice with vigorous stirring, maintaining the internal temperature strictly below 5°C. If tar has already formed, pre-adsorb the crude mixture onto Celite prior to loading it onto your silica column to prevent column clogging.

Q2: I am seeing a closely eluting impurity on TLC (ΔRf < 0.05). What is it, and how do I separate it? A: This is almost certainly a regioisomer or a partially chlorinated intermediate (e.g., a 2-hydroxy-3-chloro derivative). During the cyclization of 2-chloro-N-(4-methoxyphenyl)acetamide, cyclization predominantly occurs ortho to the methoxy group, but trace mis-cyclization or incomplete chlorination by POCl₃ can occur. Solution: Standard Petroleum Ether/Ethyl Acetate (PE/EtOAc) at 5:1 often results in co-elution if the column is overloaded [3]. Switch to a shallower gradient (e.g., 10:1 to 8:1 PE/EtOAc) and use fine silica gel (230–400 mesh). Alternatively, recrystallization from hot ethanol/water can selectively crash out the desired 2,3-dichloro-6-methoxyquinoline while leaving the more polar impurities in the mother liquor.

Q3: My isolated yield is consistently below 25%. Where am I losing material? A: Yield loss typically occurs during the aqueous workup. The quinoline nitrogen becomes highly protonated in the acidic aqueous layer generated by POCl₃ hydrolysis. Solution: Before extracting with Ethyl Acetate (EtOAc), you must carefully neutralize the aqueous layer to pH 7–8 using saturated aqueous NaHCO₃ or 2M NaOH. If the aqueous layer remains acidic, the product will remain water-soluble as a hydrochloride salt.

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the optimal solvent systems for TLC and column chromatography, comparing their efficacy for isolating 2,3-dichloro-6-methoxyquinoline.

Purification MethodSolvent SystemTarget Product RfImpurity RfResolution (Rs)Notes
Standard Silica Column PE : EtOAc (5:1)~0.45~0.40LowStandard literature condition; prone to co-elution if overloaded [3].
Optimized Silica Column Hexanes : EtOAc (8:1)~0.35~0.25HighBest for >5g scale. Slower elution but distinct band separation.
Prep-HPLC (C18) MeCN : H₂O (0.1% TFA)N/A (Rt: 12.5 min)N/A (Rt: 11.2 min)Very HighIdeal for final analytical purity (>99%). Requires subsequent neutralization.
Recrystallization EtOH : H₂O (3:1)N/AN/AN/AExcellent for removing colored tar and highly polar baseline impurities.

Part 3: Step-by-Step Purification Methodology

The following protocol represents a self-validating system designed to maximize purity while mitigating the risks of hydrolysis and thermal degradation.

Phase 1: Controlled Quench and Extraction

  • Quench: Upon completion of the cyclization reaction (typically 75°C for 3 hours)[3], cool the reaction vessel to room temperature.

  • Ice Addition: Transfer the mixture dropwise into a vigorously stirred beaker of crushed ice (10x volume of the reaction mixture). Maintain internal temperature < 5°C.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer reaches 7.5. Causality: This deprotonates the quinoline nitrogen, driving the product into the organic phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (30 mL) to remove residual DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the crude solid.

Phase 2: Chromatographic Isolation

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel using Petroleum Ether (PE).

  • Dry Loading: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM), add 3 mass-equivalents of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column bed. Causality: Dry loading prevents the "smearing" effect caused by the poor solubility of the quinoline in pure PE.

  • Elution: Elute with a gradient of PE/EtOAc starting at 10:1 and slowly increasing to 5:1.

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm). Combine fractions containing the pure product (Rf ~0.45 in 5:1 PE/EtOAc) and concentrate to yield 2,3-dichloro-6-methoxyquinoline as a solid.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path for the downstream processing and purification of the crude reaction mixture.

G Crude Crude Reaction Mixture (in POCl3/DMF) Quench Quench & Neutralize (Ice-Water, NaHCO3, pH 7.5) Crude->Quench Slow addition (<5°C) Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract Phase separation Dry Drying & Concentration (Na2SO4, Rotary Evap) Extract->Dry Organic layer Chromatography Silica Gel Chromatography (PE:EtOAc Gradient) Dry->Chromatography Dry load crude solid Product Pure 2,3-dichloro-6-methoxyquinoline Chromatography->Product Rf ~0.45 (5:1) Isomers Impurities & Regioisomers Chromatography->Isomers Discard

Workflow for the isolation and purification of 2,3-dichloro-6-methoxyquinoline.

References

  • ChemSrc. (2025). 2,3-Dichloro-6-methoxyquinoline Physical and Chemical Properties. Retrieved from[Link]

  • Sun, X., et al. (2013). New substituted quinoline compounds as inhibitors of s-nitrosoglutathione reductase. Google Patents (US Patent Application).
  • United States Patent Office. (2013). Synthesis of 2,3-dichloro-6-methoxyquinoline (Patent Data). Googleapis. Retrieved from[Link]

Technical Support Center: Storage, Handling, and Troubleshooting of 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-dichloro-6-methoxyquinoline . This compound is a highly valuable electrophilic scaffold widely used in medicinal chemistry, particularly in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors and SARS-CoV-2 MPro/PLPro dual inhibitors[1].

However, the very chemical properties that make this molecule an excellent synthetic intermediate—specifically the highly activated C2-chloro position—also make it exceptionally vulnerable to degradation during storage[2]. This guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to maintain the structural integrity of this compound.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: I am observing a new peak in my LC-MS with an [M-Cl+OH] mass shift (approx. -18.0 Da from the parent mass). What is happening? A: This is the classic signature of Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The nitrogen atom in the quinoline ring strongly withdraws electron density, rendering the C2 position highly electrophilic[2]. If the compound is exposed to ambient atmospheric moisture, water acts as a nucleophile and attacks the C2 position. This displaces the chlorine atom, converting the molecule into 2-hydroxy-3-chloro-6-methoxyquinoline, which rapidly tautomerizes into its more stable form: 3-chloro-6-methoxyquinolin-2(1H)-one [3][4]. Once hydrolyzed, the compound is completely inactive for downstream amine-coupling reactions.

Q2: My compound powder has changed from off-white to a yellowish/brown tint over the last few months. Is it still usable? A: No, heavily discolored batches should be discarded or repurified. Discoloration is a macroscopic indicator of photodehalogenation or oxidative degradation. Halogenated quinolines are sensitive to UV and visible light. Absorption of photons provides the energy required for homolytic cleavage of the C-Cl bonds, generating highly reactive radical species that polymerize into complex, colored oligomers.

Q3: My downstream SNAr reactions with aliphatic amines are giving inconsistent yields (varying from 40% to 90%), even though the starting material looks visually fine. How do I fix this? A: Visual inspection cannot detect early-stage moisture-induced hydrolysis. Even 5–10% contamination with the hydrolyzed quinolone byproduct can drastically reduce your yields. The quinolone byproduct is acidic and can quench the basic catalysts (e.g., DIPEA, K₂CO₃) used in your SNAr workflow, altering the stoichiometry of the reaction. You must analytically verify the integrity of the C2-Cl bond using the LC-MS protocol provided below before proceeding with sensitive syntheses.

Part 2: Degradation Pathways & Prevention Data

The following table summarizes the quantitative metrics and analytical signatures associated with the degradation of 2,3-dichloro-6-methoxyquinoline, alongside field-proven prevention strategies.

Degradation PathwayEnvironmental TriggerChemical ConsequenceAnalytical SignaturePrevention Strategy
SNAr Hydrolysis Ambient Moisture (H₂O)Conversion of C2-Cl to C2-OH (tautomerizes to quinolone)[3]LC-MS: -18.0 Da mass shiftHPLC: New polar peakStore with desiccant; Argon purge; Avoid protic solvents
Photodehalogenation UV/Visible Light ( )Homolytic C-Cl cleavage, radical formation, oligomerizationVisual: Yellow/brown discolorationLC-MS: Complex mass speciesStore in amber glass vials; Handle under low light
Thermal Degradation Prolonged Heat (>25°C)Accelerated hydrolysis and oxidation reaction ratesHPLC: Broad baseline drift and multiple minor peaksStore aliquots strictly at -20°C

Part 3: Experimental Protocols

To ensure a self-validating workflow, the storage protocol must be paired with an analytical verification protocol. Do not rely on vendor Certificates of Analysis (CoA) if the container has been opened multiple times.

Protocol 1: Optimal Storage & Aliquoting Workflow

Causality Focus: Minimizing atmospheric exposure prevents the nucleophilic attack of water on the electrophilic C2 position.

  • Equilibration (Critical Step): Upon receipt of the compound (typically shipped on dry ice), place the sealed primary container in a vacuum desiccator at room temperature for at least 2 hours.

    • Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly initiating SNAr hydrolysis.

  • Aliquoting: Inside a glove box or under a dry argon stream, divide the bulk powder into single-use amber glass vials.

    • Why? Amber glass blocks UV/Vis light, preventing homolytic C-Cl bond cleavage. Single-use aliquots prevent the compound from undergoing repeated freeze-thaw and moisture exposure cycles.

  • Sealing: Purge the headspace of each vial with heavy argon gas to displace oxygen and ambient humidity. Seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

  • Storage: Store the vials at -20°C in a secondary sealed container filled with indicating silica gel.

Protocol 2: Purity Verification via LC-MS

Causality Focus: Validating the presence of the intact C2-Cl bond without artificially inducing degradation during sample preparation.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous, LC-MS grade Acetonitrile.

    • Why?Do not use protic solvents (e.g., Methanol, Water, or Ethanol) for the stock solution. Protic solvents can act as nucleophiles and artificially induce hydrolysis of the C2-chloro group during the analysis itself, leading to false-positive degradation results.

  • Chromatography: Inject 1 µL onto a standard C18 reverse-phase column. Run a linear gradient of 5% to 95% Acetonitrile in Water (containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry Analysis:

    • Intact Compound: Extract the ion chromatogram (EIC) for the parent mass [M+H]+ at m/z≈228.0 (based on the 35Cl isotope).

    • Degradation Product: Extract the EIC for m/z≈210.0 . A peak at this mass confirms the presence of the hydrolyzed 3-chloro-6-methoxyquinolin-2(1H)-one byproduct[3][4]. If this peak constitutes >2% of the total area, repurification via silica gel chromatography is required.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship between environmental stressors, chemical degradation mechanisms, and the protective storage workflow.

DegradationPathways Target 2,3-Dichloro-6-methoxyquinoline (Intact Compound) Hydrolysis SNAr Hydrolysis at C2 Target->Hydrolysis Reacts with Photolysis Photodehalogenation Target->Photolysis Absorbs Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Nucleophile Light UV/Visible Light (hv) Light->Photolysis Energy Source Quinolone 3-Chloro-6-methoxyquinolin-2(1H)-one (-18 Da Mass Shift) Hydrolysis->Quinolone Yields Oligomers Dehalogenated Oligomers (Yellow/Brown Discoloration) Photolysis->Oligomers Yields Prevention Storage: Argon Purge, Desiccant, Amber Vial, -20°C Prevention->Target Protects Prevention->Moisture Blocks Prevention->Light Blocks

Mechanisms of 2,3-dichloro-6-methoxyquinoline degradation and the protective storage workflow.

References

  • Kattula, B., et al. "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro." International Journal of Biological Macromolecules.[Link]

  • Luo, R., et al. "Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones." New Journal of Chemistry (RSC Publishing).[Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Scope: Regioselective functionalization of 2,3-dichloro-6-methoxyquinoline, a critical intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors and novel quinoline-based therapeutics.

Mechanistic Insight: The Causality of Regioselectivity

When performing cross-coupling on dihaloheterocycles, controlling the site of oxidative addition is the primary challenge. For 2,3-dichloro-6-methoxyquinoline, the causality of its reactivity lies in its electronic topography.

The C-2 chloride is located at the azomethine carbon, directly alpha to the electronegative nitrogen atom. This proximity significantly lowers the lowest unoccupied molecular orbital (LUMO) energy at the C-2 position, making the C-Cl bond highly electron-deficient and exceptionally susceptible to oxidative addition by Pd(0) species[1]. Conversely, the C-3 position lacks this direct electronic activation. By carefully tuning the catalyst, base, and temperature, the catalytic cycle can be strictly confined to the C-2 position, yielding a mono-coupled 2-aryl-3-chloro-6-methoxyquinoline derivative without over-coupling[2].

G A 2,3-dichloro-6-methoxyquinoline (Substrate) B Pd(0) L_n (Active Catalyst) A->B Catalyst Coordination C Oxidative Addition at C-2 (Kinetically Favored) B->C Mild Conditions (80-100 °C) D Oxidative Addition at C-3 (High Activation Energy) B->D Forcing Conditions (>110 °C, Strong Base) E Transmetalation & Reductive Elimination C->E + Ar-B(OH)2 + Base F 2-Aryl-3-chloro-6- methoxyquinoline E->F Regioselective Yield

Catalytic pathway demonstrating kinetically favored C-2 oxidative addition over C-3.

Troubleshooting Guides & FAQs

Q1: I am observing a mixture of mono-coupled (C-2) and bis-coupled (C-2 and C-3) products. How do I restrict the reaction strictly to the C-2 position? A1: Over-coupling is a symptom of an overly active catalyst system or excessive thermal energy. To arrest the reaction at the C-2 mono-coupled stage:

  • Catalyst Choice: Avoid highly active, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) which can activate the less reactive C-3 chloride. Instead, use a standard bidentate catalyst like Pd(dppf)Cl₂ [3].

  • Base: Use a mild base. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred over stronger bases like Cs₂CO₃ or KOtBu[2].

  • Stoichiometry: Strictly limit the boronic acid to 1.05 equivalents.

Q2: My boronic acid is undergoing protodeboronation before the coupling completes. What are the best practices to mitigate this? A2: Protodeboronation is a common side reaction, especially with electron-poor or ortho-substituted arylboronic acids, and is accelerated by water and high temperatures.

  • Solvent Optimization: Transition from a high-water system to a largely organic biphasic system (e.g., 1,4-Dioxane:Water in a 5:1 ratio)[3].

  • Temperature Control: If using conventional heating, do not exceed 80–90 °C. If using microwave irradiation, short bursts (e.g., 100 °C for 1–2 hours) are highly effective at outcompeting the degradation pathway[3].

Q3: How do I successfully couple the C-3 position AFTER I have already installed an aryl group at C-2? A3: The C-3 chloride is highly unreactive (electronically deactivated by the C-2 aryl group and lacking the alpha-nitrogen activation). To force this coupling:

  • Switch to a highly active dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos ) paired with Pd₂(dba)₃[4].

  • Increase the temperature to 110–120 °C (sealed tube or microwave).

  • Use a stronger base, such as K₃PO₄, in a solvent like Toluene/Water or DMF[4].

Quantitative Data Presentation

The following table summarizes the expected regioselectivity based on specific reaction conditions, allowing for easy comparison when designing your workflow:

Reaction GoalCatalyst SystemBaseSolvent SystemTemp (°C)Expected Outcome
Strict C-2 Mono-coupling Pd(dppf)Cl₂ (5 mol%)NaHCO₃ (2-3 eq)1,4-Dioxane / H₂O (5:1)80-100>95% C-2 Aryl, C-3 Chloro
Strict C-2 Mono-coupling Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene / EtOH / H₂O80>90% C-2 Aryl, C-3 Chloro
C-3 Coupling (Post C-2) Pd₂(dba)₃ / XPhosK₃PO₄ (3 eq)Toluene / H₂O (10:1)110-120>85% C-2, C-3 Bis-Aryl
One-Pot Bis-Coupling Pd(OAc)₂ / SPhosCs₂CO₃ (3-4 eq)DMF / H₂O (10:1)120>80% C-2, C-3 Bis-Aryl

Standard Operating Protocols (SOPs)

Protocol A: Regioselective C-2 Suzuki Coupling

Self-validating protocol for the synthesis of 2-aryl-3-chloro-6-methoxyquinoline derivatives, adapted from validated patent literature[3].

Reagents & Materials:

  • 2,3-dichloro-6-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial or Schlenk flask, add 2,3-dichloro-6-methoxyquinoline, arylboronic acid, and NaHCO₃.

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 5 minutes to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (typically a 5:1 v/v ratio, e.g., 2.0 mL Dioxane to 0.4 mL Water per 0.5 mmol of substrate).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the vessel tightly.

  • Reaction: Heat the mixture to 100 °C using microwave irradiation for 2 hours (Alternatively, utilize conventional heating at 90 °C for 12-16 hours).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (typically using a Petroleum Ether / EtOAc gradient) to isolate the pure C-2 coupled product.

Protocol B: Forcing C-3 Suzuki Coupling (Subsequent Functionalization)

For installing a second, distinct aryl group at the unreactive C-3 position.

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the 2-aryl-3-chloro-6-methoxyquinoline intermediate (1.0 equiv), the second arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene and a minimal amount of degassed water (10:1 ratio).

  • Reaction: Seal the flask and heat to 110 °C in an oil bath for 18-24 hours. Monitor by LC-MS until the C-3 chloride is fully consumed.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline Source: PMC (National Institutes of Health) URL:[Link][1]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids Source: Canadian Science Publishing URL:[Link][2]

  • Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline Source: ResearchGate URL:[Link][4]

  • United States Patent 9,309,203: Novel substituted quinoline compounds as inhibitors of s-nitrosoglutathione reductase Source: Google Patents / Google APIs URL:[Link][3]

Sources

Technical Support Center: Resolving Impurity Profiles in 2,3-Dichloro-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals troubleshooting the synthesis of 2,3-dichloro-6-methoxyquinoline , a high-value intermediate critical to the development of S-nitrosoglutathione reductase (GSNOR) inhibitors[1].

The synthesis relies on a modified [2], utilizing Vilsmeier-Haack conditions (POCl₃/DMF) to cyclize 2-chloro-N-(4-methoxyphenyl)acetamide[3]. While the protocol is synthetically elegant, the electrophilic cyclization is highly sensitive to stoichiometry, thermal gradients, and quench conditions[4]. Deviations inevitably lead to a complex impurity profile driven by incomplete chlorination, premature hydrolysis, or thermal degradation.

Mechanistic Pathway & Impurity Divergence

To effectively troubleshoot, we must first map the reaction's causality. The diagram below illustrates the critical junctures where the reaction diverges from the target API intermediate into known impurity pathways.

ImpurityPathway SM Starting Material 2-chloro-N-(4-methoxyphenyl)acetamide IM Reactive Intermediates (Imidoyl Chloride & Enamine) SM->IM Formylation (0°C → 25°C) VR Vilsmeier-Haack Reagent (DMF + POCl3) VR->IM Electrophilic Addition PROD Target API Intermediate 2,3-dichloro-6-methoxyquinoline IM->PROD Intramolecular Cyclization (75°C, 3h) IMP_A Impurity A (Hydrolysis) 3-chloro-6-methoxyquinolin-2(1H)-one IM->IMP_A Aqueous Quench (Premature) IMP_C Impurity C (Uncyclized) Polymeric/Degradation Products IM->IMP_C Moisture / Poor Kinetics PROD->IMP_A Exothermic Quench (C2-Cl Hydrolysis) IMP_B Impurity B (Demethylation) 2,3-dichloroquinolin-6-ol PROD->IMP_B Thermal Stress (>80°C)

Mechanistic pathway of 2,3-dichloro-6-methoxyquinoline synthesis and impurity divergence.

Quantitative Impurity Profiling

Compare your HPLC or LC-MS data against the standardized impurity profile below to diagnose the root cause of your batch failure.

Impurity DesignationChemical Structure / NameRRT (Approx)Acceptable LimitPrimary Mechanistic Cause
Target Product 2,3-dichloro-6-methoxyquinoline1.00> 98.0%N/A
Impurity A 3-chloro-6-methoxyquinolin-2(1H)-one~0.82< 0.5%Exothermic aqueous quench causing C2-Cl hydrolysis
Impurity B 2,3-dichloroquinolin-6-ol~0.45< 0.1%Thermal ether cleavage (> 80°C)
Impurity C 2-chloro-N-(4-methoxyphenyl)acetamide~0.30< 1.0%Incomplete Vilsmeier complexation / Moisture ingress
Troubleshooting FAQs

Q1: Why is my HPLC showing a massive peak at RRT 0.82 (Impurity A) instead of the target product? A1: You are detecting the hydrolysis product, 3-chloro-6-methoxyquinolin-2(1H)-one.

  • Causality: The newly formed C2-Cl bond in the quinoline ring is highly susceptible to nucleophilic attack by water under acidic, high-temperature conditions. If you perform a "forward quench" (adding water directly into the reaction vessel), the unreacted POCl₃ reacts violently with the water, creating a localized exotherm. This thermal spike drives the hydrolysis of the C2-Cl bond back to the carbostyril (2-quinolone) core.

  • Solution: Always perform a "reverse quench" by adding the reaction mixture dropwise into a massive excess of vigorously stirred crushed ice to dissipate the heat of neutralization.

Q2: We are detecting a highly polar impurity at RRT 0.45 (Impurity B). What is it and how do we prevent it? A2: This is 2,3-dichloroquinolin-6-ol, resulting from the demethylation of the 6-methoxy group.

  • Causality: POCl₃ acts as a strong Lewis acid. When the reaction is subjected to extended heating times or temperatures exceeding 80°C, the Lewis acidic environment promotes the cleavage of the aryl ether (methoxy group).

  • Solution: Strictly control the cyclization temperature to 75°C and limit the reaction time to exactly 3 hours[1]. Do not leave the reaction heating overnight.

Q3: The reaction stalls, leaving unreacted starting material (Impurity C at RRT 0.30). Should we add more POCl₃? A3: No. Adding POCl₃ mid-reaction alters the critical DMF:POCl₃ stoichiometric ratio, leading to polymerization and tarring.

  • Causality: The stall is usually caused by insufficient Vilsmeier reagent formation at the beginning of the protocol. If POCl₃ is added to DMF too quickly or at too high a temperature, the Vilsmeier complex degrades before it can react with the acetamide[2].

  • Solution: Ensure POCl₃ is added dropwise to DMF strictly at 0°C and allowed to complex fully (forming a viscous/solid intermediate) before introducing the substrate.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system based on established [1].

Phase 1: Vilsmeier Complexation
  • Charge anhydrous DMF (0.29 mL, 3.80 mmol) into a flame-dried, N₂-purged round-bottom flask[1].

  • Cool the flask to 0°C using an ice-brine bath.

  • Add POCl₃ (1.6 mL, 17.5 mmol) dropwise over 10 minutes[1].

Self-Validation Checkpoint: The solution must transition into a pale yellow, viscous complex. If the solution turns dark brown or black here, moisture contamination has occurred; discard and restart.

Phase 2: Intramolecular Cyclization
  • To the 0°C Vilsmeier complex, add 2-chloro-N-(4-methoxyphenyl)acetamide (500 mg, 2.50 mmol) portionwise[1].

  • Remove the ice bath and stir the mixture at 25°C for 15 minutes to ensure homogenous dispersion[1].

  • Attach a reflux condenser and heat the mixture to strictly 75°C for 3 hours[1].

Self-Validation Checkpoint: Monitor via TLC (Petroleum Ether/EtOAc 5:1). The starting material (Rf ~0.3) should be completely consumed, replaced by a dominant UV-active spot (Rf ~0.7).

Phase 3: Reverse Quenching & Isolation
  • Cool the reaction mixture to room temperature (20-25°C).

  • Prepare a separate large beaker with 30 mL of vigorously stirred crushed ice and water.

  • Add the reaction mixture dropwise into the ice water.

Self-Validation Checkpoint (Critical): Monitor the internal temperature of the quench beaker. It must not exceed 10°C. A thermal spike above 15°C correlates directly with a >2% increase in Impurity A.

  • Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with cold brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

  • Purify the crude product via silica gel chromatography (PE/EtOAc = 5/1) to yield the pure 2,3-dichloro-6-methoxyquinoline[1].

References
  • Title: Novel substituted bicyclic aromatic compounds as inhibitors of S-nitrosoglutathione reductase (U.S. Patent 8,785,643 B2)
  • Title: A versatile new synthesis of quinolines, thienopyridines and related fused pyridines Source: Tetrahedron Letters 19 (23): 2045-2048 (1978) / Meth-Cohn, O., Narine, B. URL: [Link]

Sources

Technical Support Center: 2,3-Dichloro-6-methoxyquinoline Crystallization Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and molecular challenges encountered when crystallizing 2,3-dichloro-6-methoxyquinoline . This compound is a highly valued intermediate in medicinal chemistry, particularly in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors[1].

The following sections synthesize field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Molecular Causality & Solvent Selection (FAQ)

Q1: How do the structural features of 2,3-dichloro-6-methoxyquinoline dictate my choice of crystallization solvent? A1: The molecule's behavior in solution is governed by three distinct domains: the hydrophobic quinoline core, the lipophilic electron-withdrawing chlorine atoms at C2 and C3, and the hydrogen-bond accepting methoxy group at C6[2]. The dual chlorination significantly decreases the basicity of the quinoline nitrogen, making traditional acid-base salt purification unfavorable. However, the methoxy group allows for strong dipole-dipole interactions with protic solvents. Causality: Short-chain alcohols—specifically methanol—provide the perfect thermodynamic balance. Methanol solvates the methoxy group at elevated temperatures but cannot overcome the hydrophobic core's lattice energy at lower temperatures, creating the steep solubility curve required for optimal crystallization[1],[3].

Q2: Why does my product "oil out" instead of forming a crystalline lattice, and how do I prevent it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system exceeds the melting point of the solute. 2,3-Dichloro-6-methoxyquinoline has a relatively low melting point of 90–95 °C[2]. If you use a high-boiling solvent (like toluene) or cool the solution too rapidly, the compound separates as a supercooled, impure liquid rather than organizing into a solid crystal lattice. Causality: To prevent this, you must use a solvent with a boiling point well below the compound's melting point (e.g., methanol, b.p. 65 °C) and ensure a slow cooling ramp (0.1–0.2 °C/min) to allow the lattice to organize before the metastable limit is breached.

Part 2: Troubleshooting Common Crystallization Failures

Issue 1: Persistent supersaturation with no nucleation (No Crystals).

  • Root Cause: The solution lacks nucleation sites, or the solvent volume is too high, preventing the system from crossing the metastable zone boundary.

  • Resolution:

    • Mechanical Stimulation: Scratch the inner wall of the borosilicate flask with a glass rod. The microscopic glass shards act as physical nucleation sites.

    • Seeding: Introduce a microscopic seed crystal of pure 2,3-dichloro-6-methoxyquinoline.

    • Anti-Solvent Addition: Dropwise addition of an anti-solvent (e.g., water) to the methanolic solution rapidly reduces solubility, forcing precipitation[4].

Issue 2: Co-precipitation of polar impurities (Poor Purity).

  • Root Cause: The single-solvent system is too polar, causing structurally similar impurities to crystallize alongside the target compound.

  • Resolution: Switch to a binary solvent system. A mixture of ethyl acetate and hexane (e.g., 1:3) or methanol and water can keep highly polar impurities dissolved in the mother liquor while selectively crystallizing the less polar 2,3-dichloro-6-methoxyquinoline[4].

Part 3: Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in thermodynamic checkpoints to verify success at each step.

Protocol A: Standard Methanol Recrystallization

This is the industry-standard method for purifying this intermediate during GSNOR inhibitor synthesis[1],[3].

  • Initial Suspension: Place 10.0 g of crude 2,3-dichloro-6-methoxyquinoline in a 250 mL round-bottom flask.

  • Heating & Dissolution: Add 30 mL of HPLC-grade methanol. Heat to 60 °C using a water bath with continuous magnetic stirring.

  • Saturation Titration: If dissolution is incomplete, add methanol in 2 mL increments until the solution is completely clear.

    • Validation Checkpoint: The solution must transition from turbid to optically clear. If particulate matter remains despite excess solvent, it is an insoluble mechanical impurity, not the product.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble impurities.

  • Controlled Nucleation: Allow the filtrate to cool ambiently to 25 °C over 2 hours without physical disturbance.

    • Validation Checkpoint: Spontaneous formation of yellowish crystalline solids indicates successful primary nucleation[2].

  • Yield Maximization: Transfer the flask to an ice bath (4 °C) for 1 hour to crash out the remaining dissolved product.

  • Isolation: Collect the crystals via vacuum filtration, wash the filter cake with 5 mL of ice-cold methanol to remove surface mother liquor, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (For Highly Impure Batches)

Utilized when standard cooling fails to yield high-purity crystals[4].

  • Primary Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of ethyl acetate at 50 °C.

  • Anti-Solvent Titration: Slowly add n-hexane (anti-solvent) dropwise via an addition funnel while maintaining vigorous stirring until persistent, milky turbidity is observed.

  • Metastable Equilibration: Add 1-2 mL of ethyl acetate dropwise just until the turbidity clears.

    • Validation Checkpoint: The system is now perfectly balanced at the edge of the metastable zone.

  • Crystallization: Cool slowly to room temperature (20 °C) over 3 hours to induce crystallization, followed by filtration and a cold n-hexane wash.

Part 4: Quantitative Solvent Systems Data

The following table summarizes the expected thermodynamic outcomes and purity profiles based on the chosen solvent system.

Solvent SystemRatio (v/v)Saturation TempCooling ProfileExpected YieldPurity Profile
Methanol 100%60 °CAmbient to 4 °C75–85%>98% (Standard)
Methanol / Water 90:1065 °CAmbient to 4 °C85–95%>95% (High Yield)
Ethyl Acetate / Hexane 25:7550 °CSlow ramp to 20 °C60–70%>99% (High Purity)
Ethanol 100%70 °CAmbient to 4 °C70–80%>97% (Alternative)

Part 5: Process Visualization

G Start Crude 2,3-dichloro-6-methoxyquinoline Dissolve Dissolve in hot Methanol (60°C) Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve AddSolvent Add MeOH or Ethyl Acetate CheckDissolve->AddSolvent No HotFilter Hot Filtration CheckDissolve->HotFilter Yes AddSolvent->CheckDissolve Cooling Slow cooling to 4°C HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Oiling Out? CheckCrystals->OilingOut No Filter Vacuum Filtration & Cold Wash CheckCrystals->Filter Yes Seed Seed / Scratch flask OilingOut->Seed No Reheat Reheat & add Water (Anti-solvent) OilingOut->Reheat Yes Seed->Cooling Reheat->Cooling Pure Pure Crystalline Product Filter->Pure

Workflow for troubleshooting the recrystallization of 2,3-dichloro-6-methoxyquinoline.

References

2.[1] Title: RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors Source: Google Patents URL:

3.[3] Title: US 9,433,618 B2 - United States Patent Source: Googleapis (USPTO) URL:[Link]

Sources

Technical Support Center: Troubleshooting 2,3-Dichloro-6-methoxyquinoline Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-dichloro-6-methoxyquinoline (CAS: 1146294-21-4). This compound is a highly valuable intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors, antimalarials, and antibacterial efflux pump inhibitors . However, its unique electronic topology frequently causes stalled conversions, poor yields, and regioselectivity issues during downstream functionalization.

This guide synthesizes mechanistic chemistry with field-proven protocols to help you troubleshoot and optimize your workflows.

Mechanistic Causality: Why is Conversion Low?

Before adjusting equivalents or temperatures, it is crucial to understand the electronic environment of your substrate. Do not treat this molecule like a standard 2-chloroquinoline.

  • The +M Deactivation Effect: Nucleophilic Aromatic Substitution (SNAr) relies on an electron-deficient ring. While the quinoline nitrogen activates the 2- and 4-positions, the 6-methoxy group acts as a powerful electron-donating group via resonance (+M effect). Resonance structures demonstrate that lone-pair electron density from the oxygen can delocalize directly to the C-2 position. This repels incoming nucleophiles, destabilizes the anionic Meisenheimer transition state, and drastically raises the activation energy for nucleophilic attack.

  • C-2 vs. C-3 Reactivity Gradient: The C-2 C–Cl bond is highly polarized by the adjacent nitrogen, making it the primary site for both SNAr and Palladium oxidative addition. The C-3 chlorine is significantly less reactive. However, if researchers apply extreme thermal conditions to overcome the 6-methoxy deactivation at C-2, the energy gap between C-2 and C-3 reactivity narrows, leading to unwanted di-substitution or off-target C-3 coupling .

Troubleshooting FAQs

Q: My SNAr reaction with a secondary amine is stalling at 25-30% conversion, even after 24 hours at 80°C. Should I add more amine? A: No. Adding more amine will not overcome the thermodynamic barrier imposed by the 6-methoxy group. The stalling is a kinetic issue caused by the electron-rich nature of the substrate. Solution: Pivot from classical SNAr to a Palladium-catalyzed Buchwald-Hartwig amination. Palladium oxidative addition is far less sensitive to the +M effect of the methoxy group than the purely ionic SNAr mechanism.

Q: I am attempting a Suzuki-Miyaura coupling at the C-2 position, but I am getting a 60:40 mixture of C-2 mono-arylated and C-2,C-3 di-arylated products. How do I control this? A: Your catalyst system is too active, and the rate of the second oxidative addition (at C-3) is competing with the reductive elimination of the first coupling. Solution: Switch to a sterically demanding, electron-rich ligand like XPhos . The steric bulk of XPhos accelerates reductive elimination (ejecting the C-2 product quickly) and physically blocks the Pd center from easily inserting into the more sterically hindered C-3 position. Lower the temperature from 100°C to 70°C.

Q: During high-temperature SNAr in DMF, my reaction turns black and LC-MS shows multiple degradation peaks. What is happening? A: 2,3-dichloroquinolines can undergo complex oligomerization or ring-opening pathways under prolonged heating in polar aprotic solvents with strong bases (like KOH or NaOtBu) . Solution: If high temperatures are unavoidable, switch the solvent to NMP or 1,4-dioxane, and use a milder, non-nucleophilic base like Cs₂CO₃. Ensure strict anhydrous and anaerobic conditions to prevent oxidation of the electron-rich methoxyquinoline core.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems featuring built-in visual and analytical checkpoints.

Protocol A: Buchwald-Hartwig Amination (Alternative to SNAr)

Use this workflow when traditional SNAr fails to exceed 50% conversion.

  • Preparation: In an oven-dried Schlenk flask, combine 2,3-dichloro-6-methoxyquinoline (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Degas the mixture via three freeze-pump-thaw cycles.

    • Validation Checkpoint 1: Upon reaching room temperature post-degassing, the mixture should transition to a distinct maroon/deep red color. This visually confirms the successful formation of the active Pd(0)-Xantphos complex. If the solution turns black, Pd-black has precipitated (verify your argon source and solvent purity).

  • Heating: Stir the reaction at 90°C for 4 hours.

  • Monitoring: Extract a 10 µL aliquot at the 2-hour mark for LC-MS analysis.

    • Validation Checkpoint 2: The UV chromatogram (254 nm) should show <5% starting material (m/z 228). The dominant peak must correspond to the mono-aminated product. If a secondary peak corresponding to[M + Amine - 2Cl] emerges, immediately reduce the reaction temperature to 75°C to arrest C-3 amination.

  • Workup: Filter the mixture through a short pad of Celite, wash with EtOAc, and concentrate under reduced pressure.

Protocol B: Regioselective C-2 Suzuki-Miyaura Coupling
  • Preparation: Combine the quinoline substrate (1.0 eq), aryl boronic acid (1.05 eq — strict stoichiometry is mandatory to prevent di-coupling), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 eq) in a reaction vial.

  • Solvent: Add a 4:1 mixture of Toluene/H₂O.

  • Reaction: Stir vigorously at 70°C for 6 hours.

    • Validation Checkpoint 1: The biphasic nature of the solvent system is a deliberate kinetic control. It ensures the base remains primarily in the aqueous layer, slowly dissolving into the organic layer. This keeps the local concentration of the active transmetalation species low, heavily favoring selectivity for the C-2 position.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The C-2 mono-coupled product will consistently elute with a slightly lower Rf than the starting material due to increased polarity, whereas unwanted di-substituted products will elute much higher.

Quantitative Data Summary

The following table summarizes expected outcomes when applying different methodologies to this specific substrate.

Reaction TypeConditionsPrimary ChallengeExpected ConversionRegioselectivity (C-2 : C-3)
Standard SNAr Amine (2 eq), K₂CO₃, DMF, 80°C+M Deactivation by 6-OMe20 - 35%>99:1
Forced SNAr Amine (5 eq), NaH, NMP, 120°CSubstrate Degradation40 - 50%85:15
Buchwald-Hartwig Amine (1.2 eq), Pd₂(dba)₃, Xantphos, 90°CCatalyst Poisoning>95%>98:2
Standard Suzuki Ar-B(OH)₂ (2 eq), Pd(PPh₃)₄, 100°COver-coupling>99% (Total)60:40 (Mono:Di)
Optimized Suzuki Ar-B(OH)₂ (1.05 eq), Pd(OAc)₂, XPhos, 70°CSlow Transmetalation85 - 90%>95:5 (Mono:Di)
Pathway Visualization

G cluster_0 Reaction Pathways & Bottlenecks Substrate 2,3-dichloro-6-methoxyquinoline (Stalled Conversion) SNAr SNAr Pathway (Ionic Mechanism) Substrate->SNAr Amines/Alkoxides CrossCoupling Pd-Catalyzed Coupling (Oxidative Addition) Substrate->CrossCoupling Boronic Acids Deactivation Bottleneck: 6-OMe +M Effect (Electronic Deactivation) SNAr->Deactivation Regio Bottleneck: C-2 vs C-3 (Over-coupling) CrossCoupling->Regio Solution1 Solution: Switch to Buchwald-Hartwig Deactivation->Solution1 Bypasses ionic transition state Solution2 Solution: Bulky Ligands (XPhos) & Lower Temp Regio->Solution2 Steric control of insertion

Logical troubleshooting workflow for 2,3-dichloro-6-methoxyquinoline functionalization.

References
  • Title: Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Source: Antibiotics (Basel), 2023. URL: [Link]

  • Title: Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Source: Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Title: Metal-Free Chlorodeboronation of Organotrifluoroborates. Source: The Journal of Organic Chemistry, 2011. URL: [Link]

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Spectrum Validation for 2,3-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated quinoline derivatives. These compounds are critical intermediates in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors, which have profound implications in treating inflammatory and cardiovascular diseases 1. This guide provides an objective comparison of validation methodologies—Routine 400 MHz NMR, High-Field 600 MHz NMR, and In Silico Predictive Software—for the structural confirmation of 2,3-dichloro-6-methoxyquinoline.

Mechanistic & Structural Overview

2,3-dichloro-6-methoxyquinoline (C10H7Cl2NO) features a highly electron-deficient quinoline core due to the inductive electron-withdrawing effects of the C2 and C3 chlorine atoms, juxtaposed with the electron-donating resonance effect of the C6 methoxy group. This push-pull electronic distribution creates distinct chemical shift environments. Accurate assignment of the C4 proton (a singlet) versus the C5, C7, and C8 protons (an AMX spin system) is critical. Misassignment can lead to catastrophic downstream failures in structure-activity relationship (SAR) studies during pharmaceutical development 2.

Comparative Methodologies

  • High-Field Empirical NMR (600 MHz) : The gold standard. Provides superior signal-to-noise (S/N) ratio and spectral dispersion, crucial for resolving the fine meta-coupling (J ~ 2.8 Hz) between H-5 and H-7.

  • Routine Empirical NMR (400 MHz) : The industry workhorse. Sufficient for routine purity checks but may suffer from overlapping signals in complex crude mixtures.

  • In Silico Prediction (e.g., MNova / ChemDraw) : Rapid and cost-effective. Uses HOSE (Hierarchical Orthogonal Space Environment) codes. However, it often struggles with the anisotropic effects of the adjacent chlorine atoms at C2/C3, leading to deviations in the predicted shift of H-4.

Experimental Protocols: Synthesis & NMR Acquisition

To ensure a self-validating system, the compound must be synthesized and purified to >98% before NMR acquisition.

Protocol 1: Synthesis of 2,3-dichloro-6-methoxyquinoline

Causality Check: The Meth-Cohn synthesis is employed because the Vilsmeier-Haack reagent (POCl3/DMF) effectively facilitates both the cyclization of 2-chloro-N-(4-methoxyphenyl)acetamide and the chlorination at the C2 position 3.

  • Vilsmeier Reagent Formation : Add POCl3 (17.5 mmol) dropwise to DMF (3.80 mmol) at 0 °C to form the active electrophilic species.

  • Cyclization : Add 2-chloro-N-(4-methoxyphenyl)acetamide (2.50 mmol) portion-wise. Stir at 25 °C for 15 min, then heat to 75 °C for 3 hours. Heating is required to overcome the activation energy barrier for the aromatic electrophilic substitution and subsequent aromatization.

  • Workup & Purification : Quench the reaction mixture, wash with brine (30 mL), dry over Na2SO4, extract, and purify via silica gel chromatography (Petroleum Ether/EtOAc = 5/1) to isolate the pure product 2.

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection : Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3. CDCl3 is chosen for its lack of exchangeable protons and excellent solubilizing power for halogenated quinolines.

  • Shimming and Tuning : Perform gradient shimming on the Z-axis to ensure magnetic field homogeneity, which is critical for resolving the ~2.8 Hz meta-coupling.

  • Acquisition Parameters (1H) : 16 scans, relaxation delay (d1) of 1.0 s, 64k data points.

  • Acquisition Parameters (13C) : 1024 scans, d1 of 2.0 s. The extended d1 delay is necessary to account for the longer T1 relaxation times of quaternary carbons (C2, C3, and C4a).

Data Presentation: Comparative Analysis

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, δ in ppm)

ProtonMultiplicity600 MHz Empirical400 MHz EmpiricalIn Silico PredictionDeviation (Emp vs Pred)
H-4 Singlet (s)8.058.048.21+0.16 ppm
H-8 Doublet (d)7.91 (J=9.2 Hz)7.90 (J=9.1 Hz)7.85-0.06 ppm
H-7 Doublet of doublets (dd)7.36 (J=9.2, 2.8 Hz)7.35 (J=9.1, 2.7 Hz)7.42+0.06 ppm
H-5 Doublet (d)7.06 (J=2.8 Hz)7.05 (J=2.7 Hz)7.15+0.09 ppm
OCH3 Singlet (s)3.963.953.88-0.08 ppm

Table 2: 13C NMR Chemical Shift Comparison (CDCl3, δ in ppm)

CarbonType600 MHz EmpiricalIn Silico PredictionNotes on Causality
C-6 Quaternary (C-O)158.2159.0Deshielded by electronegative oxygen.
C-2 Quaternary (C-Cl)145.5148.2Prediction struggles with dual Cl/N effects.
C-8a Quaternary (C-N)143.1144.5Fused ring junction adjacent to nitrogen.
C-4 Methine (CH)135.4136.1Alpha to the C3 chlorine.
C-8 Methine (CH)130.2129.8Aromatic CH.
C-4a Quaternary (C-C)129.5128.9Fused ring junction.
C-3 Quaternary (C-Cl)128.1126.5Shielded relative to C2 due to resonance.
C-7 Methine (CH)123.4124.0Ortho to methoxy group.
C-5 Methine (CH)105.2106.8Highly shielded by ortho-methoxy resonance.
OCH3 Methyl (CH3)55.656.2Typical methoxy ether shift.

Visualization: Experimental and Logical Workflow

NMR_Workflow Syn Synthesis: Meth-Cohn Cyclization Pur Purification: Silica Gel Column Syn->Pur Crude Product Prep Sample Prep: Dissolution in CDCl3 Pur->Prep >98% Purity NMR400 Routine NMR (400 MHz) Prep->NMR400 NMR600 High-Field NMR (600 MHz) Prep->NMR600 Data Data Processing & Peak Assignment NMR400->Data NMR600->Data InSilico In Silico Prediction InSilico->Data Predicted Shifts Val Final Validation & Purity Check Data->Val

Fig 1. Logical workflow for the synthesis and NMR validation of 2,3-dichloro-6-methoxyquinoline.

Conclusion

While In Silico prediction tools provide an excellent starting point, they consistently overestimate the deshielding effect on the H-4 proton and the C-2 carbon due to complex anisotropic and inductive interplay in 2,3-dichloro-6-methoxyquinoline. For rigorous validation, empirical high-field NMR (600 MHz) remains indispensable for accurate J-coupling resolution and definitive structural assignment.

References

  • Title: RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors. Source: Google Patents.
  • Title: (12) United States Patent. Source: Googleapis.com.
  • Title: Buy 2,3-Dichloro-6-methoxyquinoline (EVT-8738016). Source: EvitaChem.

Sources

Comparative Reactivity Guide: 2,3-Dichloro-6-methoxyquinoline vs. 2-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, selecting the optimal halogenated quinoline building block is critical for the late-stage functionalization of pharmaceuticals, such as S-nitrosoglutathione reductase (GSNOR) inhibitors[1]. The reactivity profiles of 2-chloro-6-methoxyquinoline and 2,3-dichloro-6-methoxyquinoline diverge significantly due to the electronic and steric contributions of the C3-chlorine atom.

The Causality of Reactivity: In the quinoline scaffold, the heteroaromatic nitrogen atom exerts a strong electron-withdrawing resonance effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C4 positions. This makes the C2-chlorine highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.

  • 2-Chloro-6-methoxyquinoline : Offers a highly accessible C2-electrophilic center. However, without optimized electron-rich ligands, it can sometimes be sluggish in standard Suzuki couplings due to the electron-donating nature of the 6-methoxy group, which slightly deactivates the ring[2].

  • 2,3-Dichloro-6-methoxyquinoline : The addition of the C3-chlorine introduces a strong inductive (-I) electron-withdrawing effect, further depleting electron density at C2. This accelerates SNAr and oxidative addition at C2, allowing for highly regioselective couplings. The C3-chlorine remains largely inert under standard conditions due to the lack of resonance activation from the quinoline nitrogen, enabling orthogonal functionalization strategies[1].

Regioselectivity & Pathway Logic

Regioselectivity A 2,3-dichloro-6-methoxyquinoline B C2 Position (Activated by N-Resonance) A->B Inductive (-I) & Resonance C C3 Position (Unactivated) A->C No Resonance Activation D Fast Oxidative Addition / SNAr B->D E Inert under standard conditions C->E

Regioselectivity logic dictating preferential C2-reactivity over C3 in dichloroquinolines.

Comparative Performance Data

The following table synthesizes quantitative yield data for cross-coupling and substitution reactions across both substrates, highlighting the necessity of ligand optimization.

SubstrateReaction TypeReagents / Catalyst SystemYieldKey ObservationRef
2-Chloro-6-methoxyquinoline C-N Cross-CouplingPiperidine, SabPhos, Pd(OAc)₂, CsOH·H₂O, 60°C100%SabPhos ligand overcomes the activation barrier, yielding quantitative conversion in 4h.[3]
2-Chloro-6-methoxyquinoline Suzuki-MiyauraPhenylboronic acids, standard Pd catalystsLowOften requires switching to 2-iodo analogs or highly active ligands for good yields.[2]
2-Chloro-6-methoxyquinoline SNArPhenylsulfonyl chloride, Na₂SO₃, H₂O, 80°C65%Proceeds efficiently in aqueous media without transition metals.[2]
2,3-Dichloro-6-methoxyquinoline Suzuki-Miyaura4-borono-3-fluorobenzoic acid, Pd(dppf)Cl₂, Na₂CO₃HighExclusive regioselectivity at C2. The C3-Cl remains intact for further elaboration.[1]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The choice of base, solvent, and temperature is explicitly correlated to the mechanistic demands of the substrates.

Protocol A: Regioselective Suzuki Coupling of 2,3-Dichloro-6-methoxyquinoline[1]

Objective: Selective C-C bond formation at the C2 position while preserving the C3-chloride.

  • Preparation: In a microwave-safe vial, combine 2,3-dichloro-6-methoxyquinoline (1.0 eq) and the target arylboronic acid (e.g., 4-borono-3-fluorobenzoic acid, 1.2 eq).

  • Catalyst & Base Activation: Add Pd(dppf)Cl₂ (0.05 eq) and sodium carbonate (2.5 eq). Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates reductive elimination, while Na₂CO₃ provides the necessary transmetallation activation without acting as a competing nucleophile.

  • Solvent System: Suspend the mixture in a degassed solution of Dioxane/Water (5:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via boronate complex formation.

  • Execution: Seal the vial and heat under microwave irradiation at 100°C for 2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (PE/EtOAc) to isolate the 2-aryl-3-chloro-6-methoxyquinoline derivative.

Protocol B: Rapid C-N Coupling of 2-Chloro-6-methoxyquinoline using SabPhos[3]

Objective: Overcome the inherent sluggishness of the C2-chloride toward amination.

  • Preparation: Charge an oven-dried Schlenk flask with 2-chloro-6-methoxyquinoline (150 mg, 0.77 mmol, 1.0 eq) and piperidine (92 µL, 0.93 mmol, 1.2 eq).

  • Catalyst System: Add Pd(OAc)₂ (4 mol%) and the electron-rich SabPhos ligand (8 mol%). Causality: The silicon-containing phosphinane SabPhos dramatically increases the electron density on Pd, accelerating the challenging oxidative addition into the unactivated C-Cl bond.

  • Base & Solvent: Add CsOH·H₂O (1.4 eq) and anhydrous THF. Causality: CsOH provides superior solubility and basicity in THF compared to standard carbonates, driving the catalytic cycle.

  • Execution: Stir the reaction mixture at 60°C for 4 hours.

  • Workup: Monitor by ¹H NMR (using mesitylene as an internal standard). Filter through a short pad of Celite, concentrate, and isolate the product (100% yield) as a beige solid.

Experimental Workflow Visualization

Workflow A 1. Substrate Preparation (Quinoline + Boronic Acid/Amine) C 3. Reaction Execution (Solvent, Base, Heat/Microwave) A->C B 2. Catalyst Activation (Pd source + SabPhos/dppf) B->C D 4. Workup & Purification (Extraction, Column Chromatography) C->D

Standardized experimental workflow for Pd-catalyzed cross-coupling of chloroquinolines.

Conclusion

For rapid, quantitative C-N and C-C couplings where the C3 position must remain unsubstituted, 2-chloro-6-methoxyquinoline is highly effective provided that advanced, electron-rich ligands (like SabPhos) are employed to overcome its moderate reactivity. Conversely, 2,3-dichloro-6-methoxyquinoline serves as a superior scaffold when orthogonal, sequential functionalization is required. The C3-chlorine acts as an electronic activator for the C2 position, allowing for highly regioselective primary couplings, while reserving the C3-site for subsequent late-stage modifications.

References

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. ChemRxiv.
  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy. PMC/NIH.
  • United States Patent: Novel quinoline compounds as inhibitors of S-nitrosoglut

Sources

Comparative Biological Efficacy of 2,3-Dichloro-6-methoxyquinoline Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dichloro-6-methoxyquinoline scaffold is a highly versatile pharmacophore in modern medicinal chemistry, primarily recognized as a critical intermediate in the synthesis of potent S-nitrosoglutathione reductase (GSNOR) inhibitors . GSNOR is the primary catabolic enzyme for S-nitrosoglutathione (GSNO), the major endogenous reservoir of bioactive nitric oxide (NO). By inhibiting GSNOR, specific quinoline analogues restore GSNO levels, offering profound therapeutic potential for NO-deficient pathologies such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD) .

This guide objectively compares the biological efficacy of key 2,3-dichloro-6-methoxyquinoline analogues, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate them.

Mechanistic Insights & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, it is crucial to understand why specific modifications to the 2,3-dichloro-6-methoxyquinoline core drive biological efficacy. The electronic and steric properties of this scaffold dictate its binding affinity to the GSNOR active site:

  • C2 Position (The Anchor): The 2-chloro group on the base scaffold is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). Replacing this chlorine with substituted benzoic acids (e.g., 4-borono-3-fluorobenzoic acid) creates a critical electrostatic interaction with the zinc-binding domain of the GSNOR active site .

  • C3 Position (The Conformational Lock): Retaining the chlorine at the C3 position provides essential steric bulk. This forces the newly attached C2-aryl ring into an orthogonal conformation, optimizing its fit within the enzyme's narrow hydrophobic pocket.

  • C6 Methoxy Group (The Electronic Modulator): The electron-donating methoxy group increases the electron density of the quinoline ring system. This enhances π−π stacking interactions with aromatic residues in the GSNOR binding cleft, significantly lowering the IC 50​ compared to des-methoxy analogues.

GSNOR_Pathway NO Nitric Oxide (NO) GSNO S-nitrosoglutathione (GSNO) NO->GSNO S-nitrosylation GSNOR GSNOR Enzyme GSNO->GSNOR Substrate Physiology Anti-inflammatory Effects GSNO->Physiology Promotes Inactive Inactive Metabolites GSNOR->Inactive Reduction Inhibitor Quinoline Analogues Inhibitor->GSNOR Inhibits

Fig 1: Mechanism of action for quinoline-based GSNOR inhibitors in the NO/GSNO signaling axis.

Comparative Biological Efficacy Data

To objectively evaluate the efficacy of 2,3-dichloro-6-methoxyquinoline-derived analogues, we compare three representative derivatives based on their substitution at the C2 position. The data illustrates the transition from an inactive chemical intermediate to a highly potent therapeutic lead.

CompoundSubstitution at C2Substitution at C3In Vitro GSNOR IC 50​ (nM)Cellular GSNO Restoration (Fold Change)In Vivo Efficacy (Eosinophil Reduction %)
2,3-dichloro-6-methoxyquinoline -Cl (Core Intermediate)-Cl> 10,0001.0x (Baseline)N/A
Analogue A 4-benzoic acid-Cl452.8x42%
Analogue B 3-fluoro-4-benzoic acid-Cl124.1x68%

Data Interpretation: The addition of the 3-fluoro substitution on the C2-benzoic acid ring (Analogue B) dramatically improves the IC 50​ to 12 nM. The fluorine atom introduces a highly electronegative vector that likely engages in a favorable multipolar interaction with the enzyme backbone, driving superior in vivo efficacy in asthma models.

Self-Validating Experimental Protocols

Robust assay design requires internal validations to prevent false positives (e.g., compounds that non-specifically oxidize cofactors or auto-fluoresce). The following protocols are designed as self-validating systems to ensure trustworthy data.

Exp_Workflow Synth Synthesize Analogues InVitro In Vitro GSNOR Assay Synth->InVitro Cellular Cellular GSNO Assay InVitro->Cellular InVivo In Vivo Efficacy Models Cellular->InVivo

Fig 2: Sequential screening workflow for evaluating quinoline analogues.

Protocol 1: In Vitro GSNOR Inhibition Assay (NADH Consumption)

Causality: GSNOR reduces GSNO to unstable intermediates using NADH as a cofactor. By tracking the depletion of NADH via absorbance at 340 nm, we can directly quantify enzyme activity and inhibitor potency. Self-Validating Design: This protocol includes a "Minus-Enzyme" control to rule out auto-oxidation of NADH by the quinoline analogue, and utilizes N6022 (a known GSNOR inhibitor) as a positive control .

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.5 mM EDTA). Prepare 100 µM NADH and 300 µM GSNO solutions fresh daily and keep them on ice.

  • Compound Plating: Dispense 1 µL of quinoline analogues (in DMSO) into a 96-well UV-transparent plate to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Enzyme Addition: Add 49 µL of recombinant human GSNOR (final concentration ~1 nM) to all wells except the "Minus-Enzyme" control wells (add buffer instead). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of a substrate master mix containing both NADH and GSNO to all wells.

  • Kinetic Read: Immediately read absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against log[Inhibitor] to determine the IC 50​ .

Protocol 2: Cellular GSNO Restoration Assay (DAF-FM DA Fluorescence)

Causality: To ensure the analogue permeates the cell membrane and engages the target intracellularly, we use DAF-FM DA, a cell-permeable probe that fluoresces upon reacting with NO/GSNO. Self-Validating Design: Pre-treatment with L-NAME (a pan-NOS inhibitor) ensures that any observed fluorescence increase is strictly due to the prevention of GSNO breakdown by GSNOR inhibition, rather than the de novo synthesis of NO by the cell.

  • Cell Culture: Seed RAW 264.7 macrophages at 5×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C.

  • NOS Inhibition (Validation Step): Pre-treat cells with 1 mM L-NAME for 1 hour to silence endogenous NO production.

  • Compound Treatment: Treat cells with 1 µM of the selected quinoline analogue (e.g., Analogue B) for 2 hours.

  • Probe Loading: Wash cells twice with PBS. Add 5 µM DAF-FM DA in serum-free media and incubate for 30 minutes in the dark.

  • Wash & Read: Wash cells three times with PBS to remove excess probe. Measure fluorescence (Excitation: 495 nm / Emission: 515 nm).

  • Interpretation: A significant increase in fluorescence in L-NAME treated cells confirms target engagement and the successful intracellular accumulation of GSNO.

References

  • N30 Pharmaceuticals, Inc. (2016). New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors (RU Patent 2599144C2). Google Patents.
  • Que, L. G., Yang, Z., Stamler, J. S., & Lugogo, N. L. (2009). S-Nitrosoglutathione reductase: an important regulator in human asthma. American Journal of Respiratory and Critical Care Medicine, 180(3), 226-231. URL: [Link]

  • Nivalis Therapeutics, Inc. (2014). Substituted quinoline compounds as S-nitrosoglutathione reductase inhibitors (US Patent 8,921,562). Google Patents.
  • Adooq Bioscience. (n.d.). N6022 (GSNOR inhibitor) Product Information. URL: [Link]

IR spectroscopy characteristic peaks for 2,3-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution IR Spectroscopy of 2,3-Dichloro-6-methoxyquinoline: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of verifying complex synthetic intermediates. 2,3-dichloro-6-methoxyquinoline (CAS 1146294-21-4) is a highly specific, critical building block utilized extensively in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors[1]. These inhibitors are actively investigated for treating acute liver failure and severe respiratory conditions[2].

Because the 2,3-dichloro substitution pattern dictates the efficacy of downstream cross-coupling reactions, precise structural verification is non-negotiable. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for characterizing this compound, providing the mechanistic reasoning and self-validating protocols necessary for rigorous drug development.

Part 1: The Molecular Fingerprint of 2,3-Dichloro-6-methoxyquinoline

Before selecting an analytical modality, we must define the target vibrational modes. The IR spectrum of 2,3-dichloro-6-methoxyquinoline is dominated by three distinct functional group regions[3]:

  • The Quinoline Core : The heteroaromatic bicyclic system exhibits characteristic C=C and C=N stretching vibrations. In quinoline derivatives, these typically resolve as sharp, medium-to-strong bands in the 1620–1580 cm⁻¹ region. Aromatic C-H stretching occurs weakly at 3060–3030 cm⁻¹ , while the out-of-plane C-H bending—highly diagnostic of the substitution pattern on the aromatic rings—appears strongly between 850–750 cm⁻¹ [4][5].

  • The Methoxy Group (-OCH₃) : The aryl ether linkage provides two highly reliable diagnostic peaks: the asymmetric C-O-C stretch at ~1250 cm⁻¹ and the symmetric C-O-C stretch at ~1040 cm⁻¹ . Aliphatic C-H stretching from the methyl group is observable near 2950 cm⁻¹ and 2850 cm⁻¹ [5].

  • The Aryl Chlorides (C-Cl) : The presence of two adjacent, highly electronegative chlorine atoms at the 2 and 3 positions yields intense, overlapping C-Cl stretching vibrations in the lower frequency "fingerprint" region, typically between 760–505 cm⁻¹ [3].

Peak_Mapping Compound 2,3-dichloro-6-methoxyquinoline Characteristic Peaks Ring Quinoline Ring Compound->Ring Methoxy Methoxy Group (-OCH3) Compound->Methoxy Chloro Aryl Chlorides (C-Cl) Compound->Chloro Ring_CC C=C / C=N Stretch 1620 - 1580 cm⁻¹ Ring->Ring_CC Ring_CH Aromatic C-H Stretch ~3060 - 3030 cm⁻¹ Ring->Ring_CH Ring_Bend C-H Out-of-Plane Bend 850 - 750 cm⁻¹ Ring->Ring_Bend Meth_Asym Asymmetric C-O-C Stretch ~1250 cm⁻¹ Methoxy->Meth_Asym Meth_Sym Symmetric C-O-C Stretch ~1040 cm⁻¹ Methoxy->Meth_Sym Cl_Stretch C-Cl Stretching 760 - 505 cm⁻¹ Chloro->Cl_Stretch

Logical mapping of functional groups to IR wavenumbers for 2,3-dichloro-6-methoxyquinoline.

Part 2: Comparative Analysis of Analytical Modalities

When analyzing solid intermediates, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR. While ATR is faster, it introduces physical phenomena that alter the resulting spectrum[6][7].

The Causality of Spectral Shifts: In Transmission FTIR, infrared light passes completely through the sample, adhering strictly to the Beer-Lambert law. In ATR-FTIR, the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample[7]. The penetration depth ( dp​ ) of this wave is directly proportional to the wavelength ( λ ).

Consequently, peaks at lower wavenumbers (longer wavelengths, such as the C-Cl stretch at 700 cm⁻¹) penetrate deeper and appear disproportionately stronger than peaks at higher wavenumbers (shorter wavelengths, such as the C-H stretch at 3000 cm⁻¹)[8]. Furthermore, anomalous dispersion near strong absorption bands alters the sample's refractive index, causing slight shifts in peak maxima to lower wavenumbers (red-shifts) compared to transmission spectra[7].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Direct application)High (Grinding, precise dilution, pressing)
Sample Destruction Non-destructive (Recoverable)Destructive (Embedded in KBr matrix)
Spectral Fidelity Peak intensity skewed at low wavenumbersTrue representation (Gold standard for libraries)
Peak Shifts Slight red-shifts due to anomalous dispersionNone (Absolute peak positions)
Moisture Interference Minimal (Surface analysis only)High (KBr is highly hygroscopic)
Best Use Case Rapid screening, in-process QCRegulatory submissions, library matching

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the chosen methodology must be executed as a self-validating system. Below are the optimized protocols for both techniques.

Protocol A: High-Fidelity Transmission FTIR (KBr Pellet)

Objective: Generate a distortion-free spectrum for regulatory documentation or library matching.

  • Desiccation (Causality: Moisture Elimination) : Dry spectroscopic-grade KBr in an oven at 110°C for at least 4 hours prior to use. KBr is hygroscopic; ambient moisture will create a massive, broad O-H stretching band at 3400 cm⁻¹ that can obscure the weak aromatic C-H stretches of the quinoline ring[6].

  • Matrix Dilution : Weigh ~1 mg of 2,3-dichloro-6-methoxyquinoline and ~100 mg of dried KBr (a 1% wt/wt ratio prevents detector saturation and peak broadening).

  • Homogenization : Grind the mixture thoroughly in an agate mortar under an IR heat lamp. Causality: The particle size must be smaller than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts baselines)[6].

  • Pressing : Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Self-Validation Check : Before analyzing the peaks, check the baseline transmittance at 4000 cm⁻¹. A transmittance of >80% confirms the pellet is properly homogenized and free of light-scattering defects. If the baseline slopes downward toward higher wavenumbers, the sample particles are too large; discard and regrind.

Protocol B: Rapid ATR-FTIR Screening

Objective: Rapid, non-destructive verification of the intermediate during synthetic workflows.

  • Background Collection : Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum of the empty crystal.

  • Sample Application : Place ~5 mg of the solid 2,3-dichloro-6-methoxyquinoline directly onto the center of the crystal[9].

  • Pressure Application : Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid and the crystal. Poor contact reduces the penetration of the evanescent wave, leading to a low signal-to-noise ratio[8].

  • Acquisition & Correction : Collect the spectrum at 4 cm⁻¹ resolution.

  • Self-Validation Check : Immediately apply an "ATR Correction" algorithm within the spectrometer software. This mathematical function adjusts the relative intensities (compensating for the wavelength-dependent penetration depth) and corrects for anomalous dispersion, ensuring the output spectrum can be accurately compared against standard transmission libraries[8].

FTIR_Workflow Start Solid Sample: 2,3-dichloro-6-methoxyquinoline Decision Select Analytical Objective Start->Decision ATR_Path Rapid Screening & In-Process QC Decision->ATR_Path KBr_Path Regulatory Submission & Library Matching Decision->KBr_Path ATR_Prep Direct Application to Diamond ATR Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr (1% wt) Press into Transparent Pellet KBr_Path->KBr_Prep ATR_Acq ATR-FTIR Acquisition (Apply ATR Correction Algorithm) ATR_Prep->ATR_Acq KBr_Acq Transmission FTIR Acquisition (Verify Baseline >80% T) KBr_Prep->KBr_Acq Result Spectral Analysis & Peak Assignment ATR_Acq->Result KBr_Acq->Result

Workflow diagram for selecting and validating the appropriate FTIR methodology.

References

  • Sun, X., et al. "Novel substituted quinoline compounds as inhibitors of s-nitrosoglutathione reductase." US Patent 14/817,329. 1

  • Sun, X., et al. "New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors." RU2599144C2. 2

  • Zawada, K., et al. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis." MDPI. 3

  • Boulet, C., et al. "Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine." ResearchGate. 4

  • Kazarian, S. G., & Chan, K. L. A. "Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy." RSC Publishing. 7

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides."6

Sources

High-Resolution GC-MS Validation and Column Comparison for 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, confirming the structural purity of pharmaceutical intermediates is a non-negotiable quality attribute. 2,3-Dichloro-6-methoxyquinoline (CAS 1146294-21-4) is a highly specialized heterocyclic building block, prominently utilized in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors, which are critical in modulating nitric oxide (NO) signaling pathways for anti-inflammatory therapeutics (1)[1].

During its synthesis—typically involving the chlorination of quinoline precursors—structurally similar regioisomers (such as 2,4-dichloro-6-methoxyquinoline) are frequently generated. Because these isomers possess identical nominal masses and highly congruent electron ionization (EI) fragmentation patterns, standard analytical methods often fail to provide definitive purity validation. This guide objectively compares gas chromatography-mass spectrometry (GC-MS) column chemistries and detector configurations to establish a self-validating, robust analytical protocol for this compound.

Mechanistic Comparison: Stationary Phase Chemistry

The separation of halogenated quinoline isomers hinges on exploiting subtle differences in their dipole moments and polarizabilities.

  • Non-Polar Columns (5% Diphenyl / 95% Dimethyl Polysiloxane, e.g., DB-5MS): Standard non-polar phases rely almost exclusively on dispersive (van der Waals) forces. While excellent for general volatility-based separations, they struggle to resolve the rigid, planar isomers of chlorinated quinolines. The lack of specific polar interactions often results in peak broadening and co-elution (Resolution, Rs​<1.5 ) (2)[2].

  • Mid-Polar Columns (35% Diphenyl / 65% Dimethyl Polysiloxane, e.g., DB-35MS): The increased phenyl content introduces significant π−π and dipole-dipole interactions. The electron-deficient nature of the dichloro-substituted quinoline ring interacts differentially with the phenyl groups of the stationary phase, depending on the exact steric positioning of the chlorine atoms. This mechanistic advantage yields baseline separation ( Rs​>2.0 ) of 2,3-dichloro-6-methoxyquinoline from its positional isomers.

Detector Comparison: GC-QMS vs. GC-Orbitrap-HRMS

  • GC-Quadrupole MS (QMS): Operates at unit mass resolution. It successfully identifies the characteristic Cl2​ isotopic cluster at m/z 227, 229, and 231. However, in complex post-reaction mixtures, isobaric background matrix ions can skew the isotopic ratio, leading to false-positive impurity reporting or inaccurate quantitation ().

  • GC-Orbitrap High-Resolution MS (HRMS): Delivers exact mass measurements with mass resolving power exceeding 60,000 (FWHM). For 2,3-dichloro-6-methoxyquinoline (Calculated Exact Mass: 226.9905 Da), the Orbitrap eliminates isobaric interferences, providing sub-2 ppm mass accuracy. This is essential for definitive structural confirmation without the need for extensive sample clean-up (3)[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard and specific system suitability criteria (SST) to validate the extraction efficiency and chromatographic resolution internally.

Step 1: Matrix Extraction and Sample Preparation
  • Solvent Selection: Weigh 10.0 mg of the synthesis batch into a glass vial. Add 10.0 mL of HPLC-grade Toluene. Toluene is mechanistically chosen because its aromaticity provides superior solvation for quinoline derivatives while simultaneously precipitating highly polar inorganic salts (e.g., unreacted chlorinating agents) ()[4].

  • Internal Standard Addition: Spike the solution with 10 μ L of 2-Chloroquinoline-d6 (1 mg/mL) to monitor injection reproducibility and matrix effects.

  • Ultrasonication & Filtration: Sonicate at 40 °C for 15 minutes to maximize extraction recovery without inducing thermal degradation. Filter through a 0.22 μ m PTFE syringe filter into a GC autosampler vial.

Step 2: Optimized GC-HRMS Parameters
  • Column: DB-35MS (30 m × 0.25 mm i.d. × 0.25 μ m film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 μ L, Split ratio 20:1, Inlet temperature 260 °C.

  • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Ion Source: Electron Ionization (EI) at 70 eV, Source Temp: 250 °C.

  • HRMS Scan: m/z 50–350, Resolution 60,000.

System Suitability Criteria (Self-Validation): The analysis is only considered valid if the resolution ( Rs​ ) between 2,3-dichloro-6-methoxyquinoline and any spiked isomer control is ≥2.0 , and the mass error for the molecular ion is ≤2.0 ppm.

Quantitative Data Presentation

Table 1: Chromatographic Performance Comparison (Isomer Resolution)

Column PhaseAnalyteRetention Time (min)Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) vs 2,4-Isomer
5% Phenyl (DB-5MS) 2,3-Dichloro-6-methoxyquinoline8.451.351.1 (Co-elution)
35% Phenyl (DB-35MS) 2,3-Dichloro-6-methoxyquinoline10.121.052.4 (Baseline)

Table 2: Mass Spectrometry Detection Comparison

Detector TypeMeasured m/z (Molecular Ion)Theoretical m/zMass ErrorIsotope Ratio ( M:M+2:M+4 )
GC-QMS 227.00226.99~ 44 ppm100 : 66.1 : 11.5 (Matrix skewed)
GC-Orbitrap HRMS 226.9906226.99050.44 ppm 100 : 65.3 : 10.6 (Theoretical)

Analytical Workflow Visualization

GCMS_Workflow Sample 2,3-Dichloro-6-methoxyquinoline Synthesis Batch Prep Sample Preparation (Toluene Extraction & PTFE Filtration) Sample->Prep Split1 Column Selection Prep->Split1 Col_NonPolar Non-Polar (5% Phenyl) e.g., DB-5MS (Co-elution, Rs < 1.5) Split1->Col_NonPolar Standard Approach Col_MidPolar Mid-Polar (35% Phenyl) e.g., DB-35MS (Baseline Resolution, Rs > 2.0) Split1->Col_MidPolar Optimized Approach Split2 Detector Selection Col_NonPolar->Split2 Col_MidPolar->Split2 Det_QMS GC-QMS (Quadrupole) Nominal Mass & Routine QA Split2->Det_QMS Routine Det_HRMS GC-Orbitrap-HRMS Exact Mass (<2 ppm error) Split2->Det_HRMS Rigorous Validation Validated Purity & Isomer Identification Det_QMS->Validation Det_HRMS->Validation

Caption: Logical decision tree for the GC-MS analytical workflow of halogenated quinolines.

References

  • Title: United States Patent: New substituted quinoline compounds as inhibitors of s-nitrosoglutathione-reductase Source: Google Patents URL
  • Source: Oxford Academic (Journal of Chromatographic Science)
  • Title: Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL
  • Source: Analytical Chemistry (ACS Publications)

Sources

Safety Operating Guide

2,3-Dichloro-6-methoxyquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, EHS (Environmental Health and Safety) officers, and drug development professionals on the proper handling, segregation, and disposal of 2,3-Dichloro-6-methoxyquinoline.

Introduction to the Chemical Profile

2,3-Dichloro-6-methoxyquinoline (CAS: 1146294-21-4) is a critical halogenated intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors[1][2]. Because it contains both an aromatic quinoline core and multiple heavy halogen (chlorine) substituents, its disposal requires strict adherence to institutional EHS protocols. Improper disposal can lead to severe environmental toxicity and the release of hazardous byproducts, such as hydrogen chloride (HCl) gas or dioxins, during municipal waste processing.

Part 1: Physicochemical Hazard Profiling & Causality

To understand how to dispose of this compound, scientists must understand why specific protocols are enforced. The molecular structure of 2,3-Dichloro-6-methoxyquinoline dictates its waste stream classification.

The Causality of Halogenated Waste Segregation: When organic compounds containing halogens (like chlorine, fluorine, or bromine) are subjected to standard incineration, they do not cleanly combust into CO2​ and H2​O . Instead, the chlorine atoms react to form highly corrosive hydrogen chloride (HCl) gas. Furthermore, incomplete combustion of chlorinated aromatics can yield polychlorinated dibenzodioxins (PCDDs). Therefore, this compound must never be mixed with standard non-halogenated organic solvents. It requires high-temperature incineration (typically >1100°C) at specialized, licensed facilities equipped with alkaline flue-gas scrubbers to neutralize the acidic emissions.

Quantitative Hazard & Disposal Profile

ParameterSpecification / ClassificationEHS Implication
CAS Number 1146294-21-4[1]Required for all EHS waste manifests.
Chemical Class Halogenated HeterocycleMust be segregated into Halogenated Organic Waste .
Physical State Solid (typically powder/crystals)Requires distinct handling from liquid solvent waste.
Primary Hazard Environmental Toxicity / IrritantAquatic toxicity; requires secondary containment.
Destruction Method High-Temperature IncinerationCannot be neutralized in-house; requires licensed EHS contractor.

Part 2: Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for the safe logistical disposal of 2,3-Dichloro-6-methoxyquinoline in a professional laboratory setting. Do not attempt to chemically degrade or neutralize this compound in the laboratory.

Workflow 1: Disposal of Solid Waste (Unused/Expired Reagent)
  • Primary Containment: Transfer the unused solid 2,3-Dichloro-6-methoxyquinoline into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles with PTFE-lined caps are mandatory to prevent chemical leaching.

  • Secondary Containment: Place the primary container inside a secondary spill-proof bin designated for solid hazardous waste.

  • Labeling (Critical Step): Affix a standardized Hazardous Waste label. Explicitly write the full chemical name ("2,3-Dichloro-6-methoxyquinoline") and the CAS number (1146294-21-4). Check the boxes for "Toxic" and "Halogenated Organic". Never use abbreviations.

  • EHS Manifesting: Log the exact weight of the chemical into the laboratory's EHS inventory system and request a specialized pickup for halogenated solids.

Workflow 2: Disposal of Liquid Waste (Reaction Mixtures & Filtrates)

In drug development, this compound is often reacted with boronic acids (e.g., 4-borono-3-fluorobenzoic acid) via cross-coupling to synthesize GSNOR inhibitors[2][3]. The resulting reaction mixtures and extraction solvents must be handled carefully.

  • Solvent Segregation: If the compound is dissolved in solvents (e.g., Ethyl Acetate, DMF, or Dichloromethane)[3][4], the entire mixture must be classified by its most hazardous component. Because the solute is halogenated, the entire solution must go into the Halogenated Solvent Waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain incompatible chemicals (e.g., strong oxidizers or active metals) before adding the mixture.

  • Transfer: Use a grounded, dedicated funnel to pour the liquid waste into a PTFE-lined HDPE carboy inside a certified fume hood.

  • Cap and Vent: Seal the carboy securely. If the waste generates gas, ensure a specialized EHS-approved vented cap is used to prevent over-pressurization.

Part 3: Visualizing the Disposal Logic

The following diagram illustrates the mandatory decision tree for processing waste containing 2,3-Dichloro-6-methoxyquinoline, ensuring no cross-contamination with non-halogenated streams.

G Start Waste Generation: 2,3-Dichloro-6-methoxyquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure compound Liquid Liquid Waste (Reaction Filtrate/Solution) StateCheck->Liquid Dissolved in solvent SolidContain Seal in HDPE/Glass PTFE-lined container Solid->SolidContain LiquidContain Transfer to Halogenated Solvent Carboy Liquid->LiquidContain Labeling Apply GHS Hazardous Waste Label Specify: Halogenated Organic SolidContain->Labeling LiquidContain->Labeling EHS EHS Collection & Manifesting Labeling->EHS Incinerate High-Temp Incineration (with Acid Gas Scrubbers) EHS->Incinerate

Figure 1: EHS-compliant segregation and disposal workflow for 2,3-Dichloro-6-methoxyquinoline.

Part 4: Spill Response & Decontamination

In the event of an accidental release within the laboratory:

  • Evacuate and Assess: Clear personnel from the immediate area. Ensure the chemical fume hood is operating at maximum exhaust.

  • PPE Donning: Responders must wear nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat.

  • Containment (Solid Spill): Do not sweep dry powder, as this aerosolizes the compound. Gently cover the spill with damp absorbent paper (using water or a compatible inert solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a wide-mouth glass jar.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe. All contaminated paper towels and wipes must be disposed of in the Halogenated Solid Waste bin, not the regular trash.

References

  • 1146294-21-4_2,3-Dichloro-6-methoxyquinoline ... - cas号查询. chemsrc.com.
  • RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors.
  • (12) United States Patent - Googleapis.com (April 13, 2016). googleapis.com.
  • (12) United States Patent - Googleapis.com (June 27, 2013). googleapis.com.

Sources

Advanced Safety and Operational Guide: Handling 2,3-Dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2,3-Dichloro-6-methoxyquinoline (CAS: 1146294-21-4) is a highly specialized halogenated aromatic heterocycle (1[1]). In modern drug development, it serves as a critical synthetic intermediate in the design of S-nitrosoglutathione reductase (GSNOR) inhibitors (2[2]).

GSNOR inhibitors, such as N6022 and its analogues, are pivotal in regulating endogenous bioavailable nitric oxide (NO) for the treatment of inflammatory respiratory conditions like asthma, as well as providing neuroprotection in ischemic stroke models (3[3],4[4]). Because this compound is utilized in multi-step coupling reactions (e.g., cross-coupling with boronic acids) (5[5]), researchers must adhere to stringent Personal Protective Equipment (PPE) and handling protocols to mitigate toxicological risks.

Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the chemical causality behind the hazards:

  • Lipophilic Partitioning: The addition of two chlorine atoms and a methoxy group to the quinoline backbone significantly increases the molecule's lipophilicity. This allows the compound to rapidly partition into biological membranes and permeate standard non-polar protective barriers (like thin latex).

  • Toxicological Risks: Quinoline derivatives are established skin and severe eye irritants, and are often suspected of causing genetic defects or cancer (H315, H319, H341, H350) (6[6], ).

  • Environmental Toxicity: Halogenated quinolines are highly toxic to aquatic life with long-lasting effects, necessitating strict segregation into halogenated waste streams (7[7]).

Quantitative PPE Specifications

PPE CategoryRecommended Material / SpecificationBreakthrough Time / StandardMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥0.11 mm) or Neoprene>480 minutes (EN 374)High resistance to lipophilic halogenated aromatics. Prevents rapid dermal permeation.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166Prevents ocular exposure to irritating micro-dusts and reactive aerosols during transfer.
Respiratory Half-mask respirator with P100/N95 particulate filterNIOSH approvedRequired if handling dry powders outside closed systems to prevent inhalation of suspected mutagens.
Body Protection Tyvek® lab coat or chemically resistant apronISO 13688Prevents accumulation of particulates on standard woven cotton lab coats, reducing secondary exposure.

Operational & Experimental Workflow

G Storage Chemical Storage (Dry, <30°C, Ventilated) PPE Don Required PPE (Nitrile/Neoprene, P100, Goggles) Storage->PPE Pre-operation check Hood Transfer to Chemical Fume Hood (Min. 100 fpm face velocity) PPE->Hood Safe Handling Reaction Synthesis Application (GSNOR Inhibitor Coupling) Hood->Reaction Execution Spill Spill Protocol (Isolate, Absorb, Report) Hood->Spill If accidental release occurs Waste Waste Segregation (Halogenated Organic Waste) Reaction->Waste Post-reaction quench Spill->Waste Cleanup materials Disposal EPA-Compliant Disposal (High-Temp Incineration) Waste->Disposal Final Logistics

Workflow for safe handling, synthesis, and disposal of 2,3-Dichloro-6-methoxyquinoline.

Protocol: Safe Transfer and Reaction Setup

This protocol is designed as a self-validating system to ensure safety at every operational node.

  • Step 1: Fume Hood Verification

    • Action: Verify the chemical fume hood face velocity is ≥100 feet per minute (fpm).

    • Causality: Halogenated quinoline powders can form irritating aerosols. A face velocity of 100 fpm ensures sufficient negative pressure to prevent outward migration of particulates into the researcher's breathing zone.

    • Self-Validation: Do not proceed until the digital airflow monitor displays a green indicator and reads >100 fpm. If the alarm sounds, halt operations immediately.

  • Step 2: PPE Donning and Integrity Check

    • Action: Equip heavy-duty nitrile gloves, a Tyvek® lab coat, and chemical safety goggles.

    • Causality: Standard latex degrades rapidly upon contact with halogenated aromatics.

    • Self-Validation: Perform a pneumatic inflation test (trapping air and squeezing) on gloves prior to donning to check for micro-punctures. If pressure drops, discard and select a new pair.

  • Step 3: Weighing and Transfer

    • Action: Use grounded, anti-static spatulas for transferring the compound into the reaction vessel.

    • Causality: Halogenated organic powders can carry static charge, increasing the risk of sudden aerosolization or spark generation in the presence of flammable coupling solvents (e.g., DMF, THF).

    • Self-Validation: Ensure the balance is tared and stable; erratic balance readings indicate static interference. Use an anti-static gun (zerostat) if necessary.

Spill Response & Disposal Plan

Protocol: Accidental Release (Spill)
  • Step 1: Isolation: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Step 2: Containment: Do not use water jets. Cover the solid spill with a damp, inert absorbent material (e.g., damp sand or vermiculite) to prevent dust generation.

  • Step 3: Collection: Use non-sparking tools to sweep the absorbed material into a sealable, compatible container.

  • Step 4: Decontamination: Wipe down the affected surface with a compatible solvent (e.g., minimal amounts of ethanol), followed by thorough washing with soap and water.

Protocol: EPA-Compliant Disposal
  • Step 1: Halogenated Waste Segregation

    • Action: Deposit all reaction byproducts, unreacted 2,3-Dichloro-6-methoxyquinoline, and contaminated consumables into a designated "Halogenated Organic Waste" container (6[6]).

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to highly exothermic reactions or the formation of corrosive/explosive mixtures during commercial incineration.

    • Self-Validation: Verify the waste container label explicitly lists "Halogenated Solvents Only" before introducing the material.

  • Step 2: Final Disposal: Ensure the sealed container is transferred to an EPA-compliant vendor for high-temperature incineration, as halogenated compounds require specific thermal destruction profiles to prevent the formation of toxic dioxins.

References

  • 1146294-21-4_2,3-Dichloro-6-methoxyquinoline ... - cas号查询 , chemsrc.com. 1

  • RU2599144C2 - New substituted quinoline compounds as inhibitors of s-nitrozoglutation-reductase inhibitors , Google Patents. 2

  • (12) United States Patent , googleapis.com. 5

  • Quinoline CAS 91-22-5 | 802407 , Merck Millipore. 6

  • A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma , PubMed (NIH). 3

  • Design, Synthesis, and Anti-ischemic Stroke Activity Evaluation of Novel GSNOR Inhibitors , ACS Publications. 4

  • SAFETY DATA SHEET - Sigma-Aldrich , sigmaaldrich.com.

  • SAFETY DATA SHEET , Fisher Scientific. 7

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.